Sarpogrelate Hydrochloride
描述
Sarpogrelate hydrochloride is a selective serotonin (5-HT) receptor antagonist that primarily targets the 5-HT2A receptor. It has attracted significant interest in the scientific community due to its potential therapeutic applications in various vascular diseases. By modulating platelet aggregation, vasoconstriction, inflammation, and oxidative stress, this compound may improve blood flow and alleviate symptoms associated with conditions such as peripheral arterial disease, diabetic complications, atherosclerosis, and coronary artery disease.
The compound's mechanism of action involves blocking the 5-HT2A receptor, which plays a crucial role in platelet aggregation, vasoconstriction, and inflammation. In vitro and in vivo studies have provided valuable insights into the molecular mechanisms underlying the therapeutic potential of this compound in these vascular diseases.
However, further research is required to fully understand its mechanisms of action, evaluate its safety and efficacy in clinical trials, and explore its potential in combination with other therapeutic agents.
属性
IUPAC Name |
4-[1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO6.ClH/c1-25(2)16-21(31-24(28)14-13-23(26)27)17-30-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)29-3;/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,26,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQBIDFFYCYHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046662 | |
| Record name | Sarpogrelate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135159-51-2 | |
| Record name | Sarpogrelate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135159-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sarpogrelate hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135159512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sarpogrelate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SARPOGRELATE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SARPOGRELATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQN8N8QP1B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sarpogrelate Hydrochloride: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Sarpogrelate hydrochloride is a selective serotonin 5-HT2A receptor antagonist with proven efficacy in the treatment of peripheral arterial disease (PAD) and other ischemic conditions. Its therapeutic effects are primarily attributed to its potent antiplatelet and vasodilatory actions. This technical guide provides a comprehensive overview of the molecular mechanism of action of sarpogrelate, detailing its interaction with the 5-HT2A receptor, its influence on downstream signaling pathways, and its functional consequences on platelet and vascular smooth muscle cell physiology. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the pharmacodynamics of sarpogrelate, supported by quantitative data, experimental methodologies, and visual representations of its signaling cascades.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT), a biogenic amine, plays a multifaceted role in cardiovascular homeostasis and pathophysiology. Upon release from activated platelets, 5-HT can induce potent vasoconstriction and further platelet aggregation by binding to its receptors on vascular smooth muscle cells (VSMCs) and platelets, respectively. The 5-HT2A receptor subtype is the principal mediator of these pro-thrombotic and vasoconstrictive effects.[1][2] this compound is a pharmacological agent specifically designed to antagonize the 5-HT2A receptor, thereby mitigating the detrimental cardiovascular effects of serotonin.[1][3] This guide will elucidate the intricate molecular mechanisms that underpin the therapeutic benefits of sarpogrelate.
Molecular Target: The 5-HT2A Receptor
The primary molecular target of sarpogrelate is the 5-HT2A receptor, a G-protein coupled receptor (GPCR) belonging to the Gq/11 family. Sarpogrelate exhibits high affinity and selectivity for the 5-HT2A receptor.
Binding Affinity
Sarpogrelate and its active metabolite, M-1, demonstrate a high and selective binding affinity for the 5-HT2A receptor. The binding affinities (Ki) of sarpogrelate and M-1 for various serotonin receptor subtypes are summarized in the table below.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] |
| Sarpogrelate | 5-HT2A | 8.39 |
| M-1 (active metabolite) | 5-HT2A | 1.70 |
| Sarpogrelate | 5-HT2B | - |
| M-1 (active metabolite) | 5-HT2B | - |
| Sarpogrelate | 5-HT2C | - |
| M-1 (active metabolite) | 5-HT2C | - |
| Sarpogrelate | 5-HT1A | No affinity |
| M-1 (active metabolite) | 5-HT1A | No affinity |
| Sarpogrelate | 5-HT1B | 881 |
| M-1 (active metabolite) | 5-HT1B | 859 |
| Sarpogrelate | 5-HT4 | No affinity |
| M-1 (active metabolite) | 5-HT4 | 838 |
Data compiled from available literature. A hyphen (-) indicates that specific data was not found in the reviewed sources.
Downstream Signaling Pathways
By competitively inhibiting the binding of serotonin to the 5-HT2A receptor, sarpogrelate effectively blocks the initiation of a cascade of intracellular signaling events.
Inhibition of the Phospholipase C (PLC) / Inositol Trisphosphate (IP3) / Diacylglycerol (DAG) Pathway
Activation of the Gq/11-coupled 5-HT2A receptor by serotonin leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Sarpogrelate's antagonism of the 5-HT2A receptor prevents this cascade.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Comparison of efficacy and safety of sarpogrelate-based anti-platelet therapy with non-sarpogrelate-based anti-platelet therapy following arterial endovascular therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
Sarpogrelate Hydrochloride: A Technical Guide to 5-HT2A Receptor Antagonism
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sarpogrelate hydrochloride is a selective antagonist of the serotonin 2A (5-HT2A) receptor, utilized clinically for its antiplatelet and vasodilatory effects in the management of peripheral circulatory disorders.[1] Its mechanism of action is centered on the competitive blockade of 5-HT2A receptors, which effectively inhibits serotonin-induced platelet aggregation and vascular smooth muscle contraction.[1] Sarpogrelate is a prodrug that is rapidly metabolized to a more potent active metabolite, M-1, which contributes significantly to its therapeutic activity.[2] This technical guide provides an in-depth review of the pharmacology of sarpogrelate, focusing on its interaction with the 5-HT2A receptor. It includes quantitative binding and functional data, detailed experimental methodologies, and visualizations of the core signaling pathways and experimental workflows.
Mechanism of Action: 5-HT2A Receptor Blockade
The primary pharmacological action of this compound is its potent and selective antagonism at the 5-HT2A receptor.[1][3] In physiological systems, serotonin (5-HT) binding to the 5-HT2A receptor on platelets and vascular smooth muscle cells initiates a signaling cascade that leads to platelet aggregation and vasoconstriction, respectively.[1] Sarpogrelate competitively binds to this receptor, preventing serotonin from exerting its biological effects.[1]
Downstream Signaling Pathway Inhibition
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) linked to the Gq/11 protein. Upon agonist (serotonin) binding, Gq/11 activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The combination of elevated intracellular Ca2+ and DAG activates protein kinase C (PKC), leading to downstream events such as platelet shape change and aggregation, and smooth muscle contraction.
Sarpogrelate, by blocking the initial receptor activation, effectively inhibits this entire signaling cascade. Some studies also suggest that sarpogrelate and its active metabolite may act as inverse agonists, reducing the receptor's basal activity even in the absence of serotonin.[4]
Pharmacokinetics and Bioactivation
This compound is administered orally and is rapidly metabolized in the liver to its primary active metabolite, M-1.[1][2] This bioactivation is crucial, as M-1 exhibits a significantly higher binding affinity for the 5-HT2A receptor compared to the parent compound, thus prolonging and enhancing the therapeutic effect.[2]
Quantitative Pharmacology
The potency and selectivity of sarpogrelate and its active metabolite, M-1, have been quantified through various receptor binding and functional assays. The data consistently demonstrate high affinity for the 5-HT2A receptor with significantly lower affinity for other serotonin receptor subtypes and other neuroreceptors.
Receptor Binding Affinity
Binding affinity is typically expressed as the inhibition constant (Ki) or as pKi (-log Ki). A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity (Ki in nM) of Sarpogrelate and Metabolite M-1 at Serotonin Receptors
| Compound | 5-HT2A | 5-HT1A | 5-HT1B | 5-HT2B | 5-HT2C | 5-HT3 | 5-HT4 |
|---|---|---|---|---|---|---|---|
| Sarpogrelate | 8.39[2][5] | No Affinity[2] | 881[2] | 275.4* | 37.2* | No Affinity[2] | No Affinity[2] |
| Metabolite M-1 | 1.70[2] | No Affinity[2] | 859[2] | - | - | No Affinity[2] | 838[2] |
Calculated from pKi values of 6.57 (5-HT2B) and 7.43 (5-HT2C)[3][6]
Functional Antagonist Potency
Functional assays measure the ability of a compound to inhibit a biological response. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Functional Antagonist Potency (pA2 / pKB) of Sarpogrelate and Metabolites
| Compound | Assay System | Receptor Target | Potency (pA2 / pKB) |
|---|---|---|---|
| Sarpogrelate | Rat Tail Artery Contraction | 5-HT2A | 8.53[7][8] |
| Sarpogrelate | Rat Tail Artery Contraction | α1-adrenoceptor | 6.30[7][8] |
| Metabolite (R,S)-M-1 | Rat Tail Artery Contraction | 5-HT2A | 9.04[7][8] |
| Metabolite (R)-M-1 | Rat Tail Artery Contraction | 5-HT2A | 9.00[7][8] |
| Metabolite (S)-M-1 | Rat Tail Artery Contraction | 5-HT2A | 8.81[7][8] |
Key Experimental Protocols
The characterization of sarpogrelate's 5-HT2A antagonism relies on standardized in vitro and in vivo experimental models.
Radioligand Receptor Binding Assay
This assay quantifies the affinity of a drug for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of sarpogrelate for the 5-HT2A receptor.
Methodology:
-
Receptor Preparation: Membranes are prepared from cells stably transfected with the human 5-HT2A receptor (e.g., CHO-K1 cells) or from tissues with high receptor density, such as rat brain cortex.[2][9]
-
Radioligand: A specific 5-HT2A receptor radioligand, such as [3H]ketanserin, is used.
-
Competitive Binding: Receptor membranes are incubated in a buffer solution with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (sarpogrelate).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed rapidly with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of sarpogrelate that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Platelet Aggregation Assay
This functional assay assesses the ability of sarpogrelate to inhibit platelet aggregation induced by serotonin and other agonists.
Objective: To measure the dose-dependent inhibition of platelet aggregation by sarpogrelate.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging fresh whole blood collected from human volunteers or animal subjects.
-
Agonist Selection: Serotonin alone is a weak agonist. Therefore, aggregation is typically induced by adding serotonin in combination with a low concentration of a second agonist, such as collagen or epinephrine.[10][11][12] For example, 0.5-1.0 µM 5-HT plus 3 µM epinephrine can be used.[10][11]
-
Incubation: PRP is pre-incubated with either vehicle or varying concentrations of sarpogrelate for a defined period.
-
Aggregation Measurement: The PRP sample is placed in an aggregometer, a specialized spectrophotometer that measures changes in light transmission as platelets aggregate.
-
Initiation: The agonist combination is added to the PRP to induce aggregation.
-
Data Recording: Light transmission is recorded over time. The maximum percentage of aggregation is determined.
-
Data Analysis: The inhibitory effect of sarpogrelate is calculated by comparing the maximum aggregation in its presence to that of the vehicle control. An IC50 value can be determined.
Conclusion
This compound is a well-characterized, selective 5-HT2A receptor antagonist. Its therapeutic efficacy in peripheral vascular diseases is directly attributable to its ability, and that of its more potent active metabolite M-1, to block serotonin-mediated vasoconstriction and platelet aggregation. The high affinity and selectivity for the 5-HT2A receptor have been robustly demonstrated through quantitative binding and functional assays. The detailed methodologies provided herein serve as a guide for the continued investigation and development of compounds targeting the 5-HT2A receptor for cardiovascular and other therapeutic applications.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Binding affinity of sarpogrelate, a new antiplatelet agent, and its metabolite for serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inverse agonist activity of sarpogrelate, a selective 5-HT2A-receptor antagonist, at the constitutively active human 5-HT2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS:135159-51-2 | 5-HT2A receptor inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 7. In-vitro pharmacology of sarpogrelate and the enantiomers of its major metabolite: 5-HT2A receptor specificity, stereoselectivity and modulation of ritanserin-induced depression of 5-HT contractions in rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of sarpogrelate, a 5-HT(2A) antagonist, on platelet aggregation in patients with ischemic stroke: clinical-pharmacological dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Effects of this compound on platelet aggregation, and its relation to the release of serotonin and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of Sarpogrelate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarpogrelate hydrochloride, a selective antagonist of the serotonin 5-HT2A receptor, is primarily recognized for its antiplatelet and vasodilatory effects. However, a growing body of evidence robustly demonstrates its significant anti-inflammatory properties, positioning it as a molecule of interest for a broader range of therapeutic applications. This technical guide provides a comprehensive overview of the core anti-inflammatory mechanisms of this compound, supported by quantitative data from key preclinical and clinical studies. Detailed experimental protocols are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding of its multifaceted mode of action.
Core Mechanism of Action: 5-HT2A Receptor Antagonism
The principal mechanism underlying the anti-inflammatory effects of this compound is its selective antagonism of the 5-HT2A receptor.[1][2][3] Serotonin (5-hydroxytryptamine, 5-HT), upon binding to its 5-HT2A receptors on various cell types including vascular smooth muscle cells, endothelial cells, and inflammatory cells, can trigger a cascade of pro-inflammatory events.[1][4] this compound effectively blocks this interaction, thereby mitigating downstream inflammatory signaling.[1] The drug exhibits high selectivity for the 5-HT2A receptor subtype, which is crucial for its targeted therapeutic effects.[3][5]
Key Anti-Inflammatory Effects
This compound exerts its anti-inflammatory effects through several interconnected pathways:
Downregulation of Pro-Inflammatory Cytokines and Markers
Clinical and preclinical studies have consistently shown that this compound significantly reduces the levels of key pro-inflammatory cytokines and markers. A meta-analysis of randomized controlled trials demonstrated a notable decrease in serum levels of Interleukin-6 (IL-6) and high-sensitivity C-reactive protein (hsCRP) in patients treated with sarpogrelate.[4][6] In a diabetic mouse model, sarpogrelate treatment led to a reduction in the expression of Tumor Necrosis Factor-alpha (TNF-α).[7][8] This reduction in inflammatory mediators is critical for alleviating the chronic inflammation associated with various cardiovascular and metabolic diseases.[2][4]
Inhibition of Macrophage Activity
Macrophages play a central role in the inflammatory process. This compound has been shown to inhibit macrophage infiltration into tissues and suppress their activation.[7][8][9] In a study on diabetic nephropathy in db/db mice, sarpogrelate treatment decreased macrophage infiltration into the glomeruli.[7][8][10] Furthermore, in vitro experiments using mouse macrophage cell lines (Raw 264.7) demonstrated that sarpogrelate inhibited lipopolysaccharide (LPS)-stimulated macrophage migration and activation.[7][8]
Attenuation of Oxidative Stress
Oxidative stress is intricately linked to inflammation. This compound has demonstrated antioxidant properties by reducing the production of reactive oxygen species (ROS). In vitro studies have shown that sarpogrelate can inhibit superoxide (O2-) production by human neutrophils.[11] In diabetic patients with stable angina, sarpogrelate treatment significantly decreased thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress.[12]
Modulation of Inflammatory Signaling Pathways
This compound influences intracellular signaling pathways that are pivotal in the inflammatory response. In high-glucose-stimulated renal proximal tubule cells, sarpogrelate was found to inhibit the phosphorylation of p38 and JNK, key components of the mitogen-activated protein kinase (MAPK) pathway.[7][8][13] By downregulating these pathways, sarpogrelate can suppress the expression of various pro-inflammatory genes.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data from key studies investigating the anti-inflammatory properties of this compound.
Table 1: Clinical Studies
| Study Population | Intervention | Duration | Key Findings | Reference |
| Patients with Peripheral Arterial Disease (PAD) | Sarpogrelate vs. Conventional Treatment | Varied | Significant decrease in hsCRP (MD = -0.57) and IL-6 (MD = 1.48) | [4][6] |
| Diabetic Patients with Stable Angina | Sarpogrelate (300mg/day) vs. Control | 12 months | Significant decrease in hsCRP and TBARS (from 3.51 ± 0.40 to 2.10 ± 0.40 nmol/mL, p<0.01) | [12] |
| Patients with Critical Limb Ischemia (CLI) | Sarpogrelate + BM-MNC Implantation | Not specified | Significant decrease in circulating levels of IL-6 and hsCRP | [14] |
Table 2: Preclinical Studies
| Animal Model / Cell Line | Intervention | Key Findings | Reference |
| db/db mice (Diabetic Nephropathy) | Sarpogrelate (30 mg/kg/day) for 12 weeks | Decreased macrophage infiltration to glomeruli and reduced renal inflammatory signals (e.g., TNF-α) | [7][8][10] |
| Rabbit model of atherosclerosis | Sarpogrelate with or without Vitamin E for 8 weeks | Decreased atherosclerotic area and reduced MMP-1-positive area | [15] |
| LDLr-Knockout Mice (Atherosclerosis) | Sarpogrelate and Pravastatin combination | Markedly decreased expression of ICAM-1 and inflammatory cytokines | [16] |
| Rat Renal Proximal Tubule Cells (NRK-52E) | Sarpogrelate (20 μM) with high glucose (30 mM) | Decreased phosphorylation of p38 and JNK | [7][8][13] |
| Mouse Macrophages (Raw 264.7) | Sarpogrelate (20 μM) with LPS (100 ng/ml) | Inhibited LPS-stimulated macrophage migration and activation | [7][8] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Sarpogrelate (10 μM) | Significantly reduced PRP-induced E-selectin expression | [5] |
Experimental Protocols
Animal Model of Diabetic Nephropathy
-
Animal Model: Male db/db mice (a model for type 2 diabetes) and their non-diabetic db/m littermates.
-
Treatment: this compound (30 mg/kg/day) was administered to the treatment group for 12 weeks.
-
Inflammatory Marker Analysis:
-
Immunohistochemistry: Kidney sections were stained for macrophage markers (F4/80 and CD11c) to assess infiltration.
-
Western Blotting: Renal cortex protein extracts were analyzed for the expression of inflammatory cytokines like TNF-α.
-
Real-time PCR: mRNA expression of inflammatory mediators such as NOS2 was quantified in kidney tissue.[8][10]
-
In Vitro Macrophage Activation Assay
-
Cell Line: Mouse macrophage cell line Raw 264.7.
-
Stimulation: Cells were stimulated with lipopolysaccharide (LPS) (100 ng/ml) to induce an inflammatory response.
-
Treatment: this compound (20 μM) was added to the cell culture with or without LPS.
-
Analysis of Activation and Migration:
In Vitro Endothelial Cell Inflammation Model
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Stimulation: Platelet-rich plasma (PRP) was used to induce an inflammatory response and cell adhesion.
-
Treatment: Sarpogrelate (10 μM) was added to the HUVEC culture.
-
Analysis:
-
Adhesion Assay: The adhesion of THP-1 cells (a human monocytic cell line) to HUVECs was quantified.
-
Protein Expression: The expression of adhesion molecules like E-selectin on HUVECs was measured.[5]
-
Signaling Pathways and Experimental Workflow Visualizations
Signaling Pathway of Sarpogrelate's Anti-Inflammatory Action
Caption: Sarpogrelate's mechanism of anti-inflammatory action.
Experimental Workflow for In Vitro Macrophage Study
Caption: In vitro macrophage experimental workflow.
Conclusion
This compound exhibits potent and multifaceted anti-inflammatory properties that extend beyond its established role as an antiplatelet agent. By selectively antagonizing the 5-HT2A receptor, it effectively downregulates pro-inflammatory cytokines, inhibits macrophage activity, and attenuates oxidative stress through the modulation of key signaling pathways. The quantitative data from a range of preclinical and clinical studies underscore its therapeutic potential in managing inflammatory conditions, particularly those associated with cardiovascular and metabolic diseases. The detailed experimental protocols and visual diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the anti-inflammatory capabilities of this compound. Further investigation into its clinical utility in a broader spectrum of inflammatory diseases is warranted.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Effects of this compound on peripheral arterial disease: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of this compound on peripheral arterial disease: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice | PLOS One [journals.plos.org]
- 8. This compound ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] this compound ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice | Semantic Scholar [semanticscholar.org]
- 10. This compound ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of sarpogrelate on superoxide production by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 15. Sarpogrelate HCl, a selective 5-HT2A antagonist, retards the progression of atherosclerosis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pravastatin and Sarpogrelate Synergistically Ameliorate Atherosclerosis in LDLr-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
Sarpogrelate Hydrochloride: A Deep Dive into Platelet Aggregation Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sarpogrelate hydrochloride, a selective 5-HT2A receptor antagonist, and its role in the inhibition of platelet aggregation. This document details the core mechanism of action, presents quantitative data from various studies, outlines key experimental protocols, and visualizes the critical signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a pharmacological agent recognized for its potent antiplatelet and vasodilatory effects.[1] Its primary mechanism of action lies in its selective antagonism of the serotonin 2A (5-HT2A) receptor.[1][2] Serotonin, a potent signaling molecule, is stored in dense granules within platelets and is released upon platelet activation.[3][4] This released serotonin then acts on 5-HT2A receptors on the surface of platelets, leading to an amplification of the aggregation response initiated by other agonists such as collagen, adenosine diphosphate (ADP), and thrombin.[3][5][6]
This compound competitively binds to these 5-HT2A receptors, thereby preventing serotonin from exerting its pro-aggregatory effects.[1] This blockade of the 5-HT2A receptor signaling cascade effectively inhibits the secondary wave of platelet aggregation and reduces the overall formation of thrombi.[3] Beyond its direct antiplatelet effects, sarpogrelate has also been shown to inhibit vasoconstriction and the proliferation of vascular smooth muscle cells, contributing to its therapeutic benefits in vascular diseases.[1]
Quantitative Data on this compound's Efficacy
The inhibitory effects of this compound on platelet aggregation have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, providing a clear comparison of its potency and efficacy under different experimental conditions.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | pKi Value |
| 5-HT2A | 8.52 |
| 5-HT2C | 7.43 |
| 5-HT2B | 6.57 |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a stronger binding affinity.
Table 2: In Vitro Inhibition of Platelet Aggregation by this compound
| Agonist(s) | Sarpogrelate Concentration | Species | Parameter Measured | Result |
| Collagen (0.06-0.12 µg/mL) + Serotonin (0.88 µmol/L) | 10⁻⁶ to 10⁻⁴ mol/L | Human | Maximum Aggregation (%) | Dose-dependent inhibition[7] |
| ADP (5 µmol/L) | N/A (post-medication) | Human | Platelet Aggregation | Suppressed compared to pre-medication[8] |
| Collagen (1 µg/mL) | N/A (post-medication) | Human | Platelet Aggregation | Suppressed compared to pre-medication[8] |
Table 3: Clinical Study: Dose-Dependent Inhibition of Platelet Aggregation in Patients with Cerebral Infarction
| Sarpogrelate Dose | Agonists | Maximum Intensity of Platelet Aggregation (Mean ± SD) |
| 75 mg (tid) | Serotonin (1µM) + Epinephrine (3µM) | >15% (Inclusion criteria)[9] |
| 150 mg (tid) | Serotonin (1µM) + Epinephrine (3µM) | >15% (Inclusion criteria)[9] |
| 300 mg (tid) | Serotonin (1µM) + Epinephrine (3µM) | Significantly lower than lower doses[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function in vitro.[10][11] This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
Venous blood from healthy human donors or animal subjects.
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet agonists (e.g., Serotonin, ADP, Collagen).
-
This compound solutions of varying concentrations.
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
-
Cuvettes with stir bars.
Procedure:
-
Blood Collection: Draw venous blood into tubes containing sodium citrate anticoagulant. The first few milliliters should be discarded to avoid activation due to venipuncture.[12]
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
-
-
Platelet Count Adjustment (Optional): The platelet count in the PRP can be adjusted using PPP if necessary for standardization.
-
Assay Performance:
-
Pipette a defined volume of PRP into an aggregometer cuvette with a stir bar and place it in the heating block (37°C).
-
Set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time.
-
Add the platelet agonist (e.g., a combination of serotonin and collagen) to initiate aggregation.
-
Record the change in light transmission over time. The maximum aggregation percentage is the primary endpoint.
-
In Vivo Models of Thrombosis
Animal models are crucial for evaluating the antithrombotic efficacy of this compound in a physiological setting.
Common Models:
-
FeCl3-induced Carotid Artery Thrombosis Model (Rat/Mouse):
-
Anesthetize the animal and expose the common carotid artery.
-
Apply a filter paper saturated with ferric chloride (FeCl3) solution to the artery to induce endothelial injury and thrombus formation.
-
Monitor blood flow using a Doppler flow probe.
-
Administer this compound or vehicle control (e.g., intravenously or orally) prior to or after injury.
-
The primary endpoint is the time to occlusion of the artery.[13]
-
-
Pulmonary Thromboembolism Model (Mouse):
-
Inject a platelet agonist (e.g., a mixture of collagen and epinephrine) intravenously to induce the formation of platelet aggregates in the lungs.
-
Administer this compound or vehicle control prior to the agonist injection.
-
Monitor survival rates or quantify the extent of platelet accumulation in the lungs.[14]
-
-
Arteriovenous (AV) Shunt Thrombosis Model (Rat/Rabbit):
-
Anesthetize the animal and insert an extracorporeal shunt between an artery and a vein.
-
A thrombogenic surface (e.g., a silk thread) is placed within the shunt.
-
Administer this compound or vehicle control.
-
After a set period, the shunt is removed, and the weight of the thrombus formed on the thread is measured.
-
Signaling Pathways in Platelet Aggregation Inhibition
This compound's inhibitory effect is mediated through the blockade of the 5-HT2A receptor signaling cascade in platelets.
Upon activation by serotonin, the 5-HT2A receptor, a G-protein coupled receptor (GPCR), activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system, leading to the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG contribute to a cascade of downstream events, including platelet shape change, granule secretion, and the activation of the fibrinogen receptor, glycoprotein IIb/IIIa, which is the final common pathway for platelet aggregation.
Sarpogrelate, by blocking the initial binding of serotonin to the 5-HT2A receptor, prevents the initiation of this entire signaling cascade, thereby inhibiting the amplification of platelet aggregation.
Conclusion
This compound is a well-characterized selective 5-HT2A receptor antagonist with proven efficacy in inhibiting platelet aggregation. Its mechanism of action is centered on blocking the serotonin-mediated amplification of platelet responses. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working in the field of antithrombotic therapies. Further research into the nuanced downstream effects of sarpogrelate on various signaling pathways within platelets will continue to enhance our understanding of its therapeutic potential.
References
- 1. Comparison of efficacy and safety of sarpogrelate-based anti-platelet therapy with non-sarpogrelate-based anti-platelet therapy following arterial endovascular therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for functional 5-HT2 receptor sites on human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Platelet derived serotonin drives the activation of rat cardiac fibroblasts by 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet 5-HT2A-receptor-mediated induction of aggregation is not altered in major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5HT2-receptors and serotonin release: their role in human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on platelet aggregation, and its relation to the release of serotonin and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on adenosine diphosphate- or collagen-induced platelet responses in arteriosclerosis obliterans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Light Transmission Aggregometry | Thoracic Key [thoracickey.com]
- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Nanoparticle-induced platelet aggregation and vascular thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of vintoperol on platelet aggregation and experimental thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Vasodilatory Effects of Sarpogrelate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarpogrelate hydrochloride is a selective antagonist of the serotonin 5-HT2A receptor, exhibiting significant vasodilatory and antiplatelet effects. This technical guide provides a comprehensive overview of the core mechanisms underlying the vasodilatory properties of this compound. It delves into the intricate signaling pathways, presents quantitative data from a range of preclinical and clinical studies, and details the experimental protocols used to elucidate its pharmacological activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Core Mechanism of Action: 5-HT2A Receptor Antagonism
The primary mechanism by which this compound elicits vasodilation is through its potent and selective antagonism of the 5-HT2A receptor.[1][2][3] Serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter, induces vasoconstriction by binding to 5-HT2A receptors on vascular smooth muscle cells (VSMCs).[2][3] this compound competitively blocks this interaction, thereby preventing the downstream signaling cascade that leads to smooth muscle contraction and resulting in vasodilation.[2][3] This is particularly beneficial in pathological conditions characterized by excessive vasoconstriction, such as peripheral arterial disease.[2]
Receptor Binding Affinity
Sarpogrelate and its active metabolite, M-1, exhibit high affinity for the 5-HT2A receptor. The binding affinities (Ki) for sarpogrelate and M-1 across different 5-HT receptor subtypes are summarized in the table below.
| Compound | Receptor | Ki (nM) |
| Sarpogrelate | 5-HT2A | 8.39 |
| 5-HT2B | 269 | |
| 5-HT2C | 37.2 | |
| Active Metabolite (M-1) | 5-HT2A | 1.70 |
Data compiled from multiple sources.
Signaling Pathways in Vasodilation
The vasodilatory effect of this compound is a consequence of its interference with the intracellular signaling pathways triggered by 5-HT in VSMCs.
Inhibition of Intracellular Calcium Mobilization
Activation of 5-HT2A receptors by serotonin leads to a rapid increase in intracellular calcium concentration ([Ca2+]i) in VSMCs, a critical step for muscle contraction.[4] This calcium influx is sourced from both the extracellular space through calcium channels and intracellular stores within the sarcoplasmic reticulum.[4] this compound effectively blocks this 5-HT-induced rise in [Ca2+]i, thereby promoting vasorelaxation.[4][5]
Sarpogrelate's inhibition of 5-HT2A receptor signaling.
Potential Involvement of the Rho-Kinase Pathway
The RhoA/Rho-kinase (ROCK) pathway is a crucial regulator of vascular smooth muscle contraction and is implicated in the pathogenesis of various cardiovascular diseases.[6] This pathway can lead to the inhibition of myosin light chain phosphatase (MLCP), resulting in increased phosphorylation of the myosin light chain and enhanced vasoconstriction.[7][8][9] While direct studies explicitly detailing sarpogrelate's effect on the Rho-kinase pathway in vasodilation are limited, its antagonism of the G-protein coupled 5-HT2A receptor suggests a potential for downstream modulation of this pathway.
Potential influence of sarpogrelate on the Rho-kinase pathway.
Role of the Endothelium
The role of the endothelium in sarpogrelate-induced vasodilation appears to be context-dependent. Some studies suggest that sarpogrelate can improve endothelial function, potentially through an increase in nitric oxide (NO) production.[10] For instance, in a rabbit model of atherosclerosis, sarpogrelate treatment was associated with increased basal NO release and an upregulation of endothelial nitric oxide synthase (eNOS) mRNA.[10][11] However, other studies have shown that the vasodilatory effect of sarpogrelate can be independent of the endothelium and NO synthase.
Quantitative Data on Vasodilatory Effects
The vasodilatory effects of this compound have been quantified in various preclinical and clinical studies.
Preclinical Data
| Experimental Model | Vascular Bed | Parameter | Value |
| Rabbit | Cerebral Artery | IC50 for vasodilation | ~2.3 µM |
| Rat | Aortic Smooth Muscle Cells | Inhibition of 5-HT-induced [Ca2+]i increase | Maximal at 1 µM |
Clinical Data
| Study Population | Vascular Measurement | Treatment Duration | Results |
| Patients with Peripheral Arterial Disease | Forearm Blood Flow (FBF) | 12 weeks | Increase from 13.2 ± 1.7 to 18.1 ± 2.2 mL/min per 100 mL tissue |
| Patients with Peripheral Arterial Disease | Leg Blood Flow (LBF) | 12 weeks | Increase from 8.2 ± 0.9 to 14.2 ± 2.1 mL/min per 100 mL tissue |
| Meta-analysis of RCTs in PAD | Ankle-Brachial Index (ABI) | Varied | Significant increase (SMD = 0.42) |
| Meta-analysis of RCTs in PAD | Dorsalis Pedis Artery Blood Flow | Varied | Significant increase (MD = 0.16) |
| Patients with Coronary Artery Disease | Coronary Blood Flow (Average Peak Velocity) | 1 hour | Baseline: 18 ± 9 to 19 ± 10 cm/s; Maximal: 55 ± 9 to 64 ± 31 cm/s |
| Type 2 Diabetic Patients | Cardio-Ankle Vascular Index (CAVI) | 6 months | Significant decrease from 10.11 ± 0.92 to 9.87 ± 0.97 |
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in key experiments to evaluate the vasodilatory effects of this compound.
Wire Myography for Vasodilation Assessment
Wire myography is an in vitro technique used to measure the contractile and relaxant properties of isolated small arteries.[8][12][13][14][15][16][17][18]
-
Vessel Preparation: Arteries (e.g., coronary, femoral, or mesenteric) are dissected and mounted as ring segments on a wire myograph.
-
Experimental Buffer: The mounted vessels are submerged in a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Pre-constriction: To study vasodilation, the arterial rings are first pre-constricted with a vasoconstrictor agent, commonly serotonin, to achieve a stable level of contraction.
-
Sarpogrelate Application: Cumulative concentration-response curves are then generated by adding increasing concentrations of this compound to the bath.
-
Data Analysis: The relaxation response at each concentration is measured as a percentage of the pre-constriction tension.
Workflow for assessing vasodilation using wire myography.
Intracellular Calcium Measurement with Fura-2 AM
The measurement of intracellular calcium levels in VSMCs is crucial for understanding the mechanism of action of sarpogrelate.[19][20][21][22][23][24][25]
-
Cell Culture and Dye Loading: VSMCs are cultured on coverslips and loaded with the ratiometric calcium indicator Fura-2 acetoxymethyl ester (Fura-2 AM).
-
Imaging Setup: The coverslips are mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Stimulation: The cells are first perfused with a baseline physiological solution, followed by a solution containing serotonin to induce a calcium response.
-
Inhibition: To test the effect of sarpogrelate, cells are pre-incubated with this compound before stimulation with serotonin.
-
Data Acquisition and Analysis: The ratio of Fura-2 fluorescence emission at 510 nm when excited at 340 nm and 380 nm is recorded over time. Changes in this ratio are proportional to changes in [Ca2+]i.
Effects in Disease Models
This compound has shown beneficial effects on vascular function in various disease models, particularly in diabetes.[6][26][27] In diabetic rat models, sarpogrelate treatment has been shown to attenuate hyperglycemia-induced endothelial dysfunction and reduce oxidative stress.[1][4] It has also been observed to improve cardiac function in diabetic animals.[4][27]
Conclusion
This compound is a potent vasodilator with a well-defined primary mechanism of action centered on the selective antagonism of 5-HT2A receptors in vascular smooth muscle cells. This leads to the inhibition of serotonin-induced vasoconstriction by preventing the rise in intracellular calcium. While its effects on the Rho-kinase pathway and the precise role of the endothelium warrant further investigation, the existing preclinical and clinical data strongly support its therapeutic potential in cardiovascular diseases characterized by vascular dysfunction. This guide provides a foundational understanding of the vasodilatory effects of this compound, which can inform further research and drug development efforts in this area.
References
- 1. Effect of sarpogrelate treatment on 5-HT modulation of vascular sympathetic innervation and platelet activity in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Effects of this compound on peripheral arterial disease: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of sarpogrelate action in improving cardiac function in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of sarpogrelate on cardiovascular disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Myosin Light-Chain Phosphatase Activity to Generate Airway Smooth Muscle Hypercontractility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myosin-light-chain phosphatase - Wikipedia [en.wikipedia.org]
- 9. Phosphorylation-dependent Autoinhibition of Myosin Light Chain Phosphatase Accounts for Ca2+ Sensitization Force of Smooth Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sarpogrelate HCl, a selective 5-HT2A antagonist, retards the progression of atherosclerosis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Use of Wire Myography to Investigate Vascular Tone and Function | Springer Nature Experiments [experiments.springernature.com]
- 13. Frontiers | Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. The Use of Wire Myography to Investigate Vascular Tone and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 20. mdpi.com [mdpi.com]
- 21. Effects of activation on distribution of Ca2+ in single arterial smooth muscle cells. Determination with fura-2 digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [Digital imaging microscopy for intracellular Ca2+ in cultured single rat vascular smooth muscle cells using fluorescent Ca2+ indicator "fura-2"] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Phosphorylation of Akt at Thr308 regulates p‐eNOS Ser1177 during physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Low shear stress induces endothelial reactive oxygen species via the AT1R/eNOS/NO pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Improvement of Cardiac Function and Subcellular Defects Due to Chronic Diabetes upon Treatment with Sarpogrelate - PMC [pmc.ncbi.nlm.nih.gov]
Sarpogrelate Hydrochloride: An In-Depth Analysis of Its Signaling Pathways and Therapeutic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarpogrelate hydrochloride is a selective antagonist of the serotonin 2A (5-HT2A) receptor, primarily utilized for its antiplatelet and vasodilatory effects in the management of peripheral arterial disease (PAD).[1][2] Its therapeutic efficacy stems from the blockade of serotonin-induced platelet aggregation and vasoconstriction.[1][2] Emerging research has further elucidated its mechanism of action, revealing intricate involvement in downstream signaling cascades that regulate cellular growth, inflammation, and survival. This technical guide provides a comprehensive analysis of the known signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for research and drug development professionals.
Core Mechanism of Action: 5-HT2A Receptor Antagonism
The principal pharmacological action of this compound is its competitive antagonism of the 5-HT2A receptor.[1][2] In the vasculature, serotonin binding to 5-HT2A receptors on platelets and vascular smooth muscle cells triggers a signaling cascade that leads to platelet aggregation and vasoconstriction.[1][2] this compound effectively blocks these effects, contributing to improved blood flow and reduced thrombotic events.[1][2] The drug is metabolized in the liver to its active metabolite, M-1, which exhibits an even higher affinity for the 5-HT2A receptor.[1]
Data Presentation: Receptor Binding Affinity
The selectivity and potency of sarpogrelate and its active metabolite (M-1) have been quantified through receptor binding assays.
| Compound | Receptor | Ki (nM) | pKi | Reference |
| Sarpogrelate | 5-HT2A | 8.39 | 8.52 | [2][3] |
| 5-HT1B | 881 | - | [3] | |
| 5-HT2B | - | 6.57 | [2] | |
| 5-HT2C | - | 7.43 | [2] | |
| Metabolite M-1 | 5-HT2A | 1.70 | - | [3] |
| 5-HT1B | 859 | - | [3] | |
| 5-HT4 | 838 | - | [3] |
Table 1: Binding affinities of sarpogrelate and its active metabolite M-1 for various serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.
Signaling Pathway Diagram: 5-HT2A Receptor Antagonism
Downstream Signaling Pathways
Beyond its primary receptor antagonism, this compound influences key intracellular signaling pathways, notably the ERK1/2-GATA4 pathway in cardiomyocytes.
Inhibition of the ERK1/2–GATA4 Signaling Pathway in Cardiac Hypertrophy
Recent studies have identified a cardioprotective role for sarpogrelate through the inhibition of the ERK1/2–GATA4 signaling pathway, independent of its 5-HT2A receptor antagonism. In models of cardiac hypertrophy, various hypertrophic stimuli lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Activated ERK1/2 then phosphorylates the transcription factor GATA4, a critical regulator of the hypertrophic gene program. Sarpogrelate has been shown to suppress the phosphorylation of both ERK1/2 and GATA4, thereby attenuating cardiomyocyte hypertrophy.
Signaling Pathway Diagram: ERK1/2-GATA4 Inhibition
Modulation of the MAPK/ERK Pathway in Neuroprotection
In a model of light-induced retinopathy, sarpogrelate-mediated neuroprotection was found to involve a transient activation of the MAPK/ERK pathway. This suggests a context-dependent and complex role for sarpogrelate in regulating this signaling cascade.
Clinical Efficacy and Impact on Inflammatory Markers
Clinical trials have provided quantitative evidence of sarpogrelate's efficacy in treating PAD. A meta-analysis of randomized controlled trials demonstrated significant improvements in key clinical endpoints and a reduction in inflammatory markers.
Data Presentation: Clinical Efficacy in Peripheral Arterial Disease
| Outcome Measure | Standardized Mean Difference (SMD) or Mean Difference (MD) | 95% Confidence Interval | P-value | Reference |
| Ankle-Brachial Index (ABI) | SMD = 0.05 | 0.20 to 0.74 | 0.0005 | [4][5] |
| Dorsalis Pedis Artery Blood Flow | MD = 0.16 | 0.09 to 0.23 | < 0.001 | [4][5] |
| Pain-Free Walking Distance (PFWD) | MD = 201.86 | 9.34 to 394.38 | 0.04 | [4][5] |
| High-Sensitivity C-Reactive Protein (hsCRP) | MD = -0.57 | -1.12 to -0.02 | 0.04 | [4][5] |
| Interleukin-6 (IL-6) | MD = 1.48 | 0.39 to 2.56 | 0.008 | [4][5] |
Table 2: Summary of clinical efficacy and anti-inflammatory effects of this compound in patients with Peripheral Arterial Disease.[4][5]
Experimental Protocols
In Vitro Cardiomyocyte Hypertrophy Assay
This protocol outlines the general steps to assess the anti-hypertrophic effects of sarpogrelate on cultured cardiomyocytes.
-
Cell Culture: Primary neonatal rat cardiomyocytes are isolated and cultured.
-
Pre-treatment: Cardiomyocytes are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).
-
Induction of Hypertrophy: Cells are stimulated with a hypertrophic agonist such as phenylephrine, angiotensin II, or endothelin-1 for 48 hours.
-
Assessment of Hypertrophy:
-
Immunofluorescence Staining: Cells are fixed and stained with antibodies against sarcomeric proteins (e.g., α-actinin). The cell surface area is then measured using imaging software.
-
Gene Expression Analysis: RNA is extracted, and quantitative PCR (qPCR) is performed to measure the mRNA levels of hypertrophic markers like atrial natriuretic factor (ANF) and brain natriuretic peptide (BNP).
-
Protein Synthesis Assay: The rate of protein synthesis can be measured by quantifying the incorporation of a radiolabeled amino acid, such as [3H]-leucine.
-
Experimental Workflow: Cardiomyocyte Hypertrophy Assay
Western Blot Analysis of ERK and GATA4 Phosphorylation
This protocol describes the detection of changes in protein phosphorylation, a key indicator of signaling pathway activation.
-
Sample Preparation: Whole-cell lysates are prepared from treated and control cardiomyocytes using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of ERK1/2 (p-ERK1/2) and GATA4 (p-GATA4).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with antibodies against total ERK1/2 and total GATA4. The density of the phosphorylated protein bands is normalized to the density of the total protein bands.
Future Directions and Unexplored Pathways
While the roles of the 5-HT2A and ERK1/2-GATA4 pathways in sarpogrelate's mechanism of action are becoming clearer, its effects on other significant signaling cascades remain to be fully elucidated.
-
Rho/ROCK Pathway: The RhoA/Rho-kinase (ROCK) pathway is a critical regulator of vascular smooth muscle contraction and is implicated in cardiovascular diseases. Given sarpogrelate's vasodilatory properties, investigating its potential inhibitory effects on RhoA activation and ROCK signaling is a logical next step.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling node that governs cell survival, growth, and metabolism. Its potential modulation by sarpogrelate, particularly in the context of its anti-inflammatory and cardioprotective effects, warrants further investigation.
Conclusion
This compound's therapeutic benefits are rooted in its primary function as a potent and selective 5-HT2A receptor antagonist. However, its pharmacological profile is broader, encompassing the modulation of intracellular signaling pathways such as the ERK1/2-GATA4 cascade, which contributes to its cardioprotective effects. The quantitative data from both preclinical and clinical studies underscore its efficacy. Further research into its influence on other signaling networks, including the Rho/ROCK and PI3K/Akt pathways, will undoubtedly provide a more complete picture of its molecular mechanisms and may unveil new therapeutic applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Selective Serotonin 2A Receptor Antagonist Sarpogrelate Prevents Cardiac Hypertrophy and Systolic Dysfunction via Inhibition of the ERK1/2–GATA4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on peripheral arterial disease: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Effects of Sarpogrelate Hydrochloride on Endothelial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of sarpogrelate hydrochloride on endothelial function. This compound, a selective serotonin 5-HT2A receptor antagonist, has demonstrated significant therapeutic potential in improving endothelial health through various mechanisms, including enhanced nitric oxide bioavailability, reduction of oxidative stress, and anti-inflammatory actions.[1][2][3] This document consolidates key quantitative data from preclinical and clinical studies, details the experimental protocols utilized, and illustrates the underlying signaling pathways.
Core Mechanism of Action
This compound primarily exerts its effects by competitively blocking the 5-HT2A receptor.[1][2] Activation of this receptor by serotonin (5-hydroxytryptamine) on vascular smooth muscle cells and platelets leads to vasoconstriction and platelet aggregation, respectively, contributing to endothelial dysfunction.[1][3] By inhibiting these downstream effects, sarpogrelate promotes vasodilation and reduces thrombotic events.[2][4] Furthermore, emerging evidence suggests that sarpogrelate possesses pleiotropic effects, including the mitigation of inflammation and oxidative stress, which are critical factors in the pathogenesis of endothelial dysfunction.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies investigating the effects of this compound on endothelial function.
Preclinical Studies
| Animal Model | Key Parameter | Control Group | Sarpogrelate Group | Percentage Change | Study Reference |
| Rabbit Atherosclerosis Model | Atherosclerotic Area | 16.9 ± 2.0% | 8.2 ± 2.0% (with Vitamin E) | -51.5% | [5] |
| Diabetic Rats | Endothelium-Dependent Relaxation | Severely Reduced | Markedly Improved | Not Quantified | [6] |
| Rabbit Vein Graft Model | Superoxide Production | Significantly Higher | Significantly Smaller | Not Quantified | [7] |
Clinical Studies
| Population | Key Parameter | Baseline | Post-Sarpogrelate | P-value | Study Reference |
| Patients with Peripheral Arterial Disease (PAD) | Forearm Blood Flow (mL/min/100mL) | 13.2 ± 1.7 | 18.1 ± 2.2 | < 0.01 | [8][9] |
| Patients with PAD | Leg Blood Flow (mL/min/100mL) | 8.2 ± 0.9 | 14.2 ± 2.1 | < 0.05 | [8][9] |
| Active Young Male Smokers | Endothelium-Dependent Dilatation (%) | 7.4 ± 1.9% | 8.8 ± 1.9% | 0.021 | [10] |
| Patients with Coronary Artery Disease (CAD) | Baseline Average Peak Velocity (cm/s) | 18 ± 9 | 19 ± 10 | < 0.05 | [11] |
| Patients with Coronary Artery Disease (CAD) | Maximal Average Peak Velocity (cm/s) | 55 ± 9 | 64 ± 31 | < 0.05 | [11] |
Meta-Analysis Data in PAD Patients
| Parameter | Standardized Mean Difference (SMD) or Mean Difference (MD) | 95% Confidence Interval | P-value | Study Reference |
| Ankle-Brachial Index (ABI) | SMD = 0.42 | 0.24 to 0.60 | Not Reported | [4] |
| Dorsalis Pedis Artery Blood Flow | MD = 0.16 | 0.09 to 0.23 | Not Reported | [4] |
| Pain-Free Walking Distance (PFWD) | MD = 201.86 | 9.34 to 394.38 | Not Reported | [4] |
| High-Sensitivity C-Reactive Protein (hsCRP) | MD = -0.57 | -1.12 to -0.02 | Not Reported | [4] |
| Interleukin-6 (IL-6) | MD = 1.48 | 0.39 to 2.56 | Not Reported | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Rabbit Model of Atherosclerosis
-
Objective: To investigate the effect of sarpogrelate HCl on the progression of atherosclerosis.[5]
-
Animal Model: Male rabbits.[5]
-
Groups:
-
0.5% Cholesterol Diet (HCD)
-
HCD with Vitamin E
-
HCD with Vitamin E and Sarpogrelate
-
HCD with Sarpogrelate alone[5]
-
-
Duration: 8 weeks.[5]
-
Assessment of Endothelial Function:
-
Atherosclerotic area was measured.[5]
-
Tone-related basal nitric oxide (NO) release was assessed.[5]
-
Acetylcholine-induced relaxation was measured to evaluate endothelium-dependent vasodilation.[5]
-
Endothelial nitric oxide synthase (eNOS) mRNA levels were quantified.[5]
-
Aortic cyclic GMP (cGMP) concentration was measured as an indicator of NO bioactivity.[5]
-
Superoxide (O2-) release was measured to assess oxidative stress.[5]
-
Human Study in Patients with Peripheral Arterial Disease
-
Objective: To evaluate the effects of sarpogrelate on endothelial function in patients with PAD.[8][9]
-
Groups:
-
Assessment of Endothelial Function:
-
Forearm blood flow (FBF) and leg blood flow (LBF) were measured using strain-gauge plethysmography.[8][9]
-
Endothelium-dependent vasodilation was assessed by measuring blood flow responses to reactive hyperemia (RH).[8][9]
-
Endothelium-independent vasodilation was assessed by measuring blood flow responses to sublingual administration of nitroglycerin (NTG).[8][9]
-
Human Study in Active Smokers
-
Objective: To compare the effects of sarpogrelate and cilostazol on endothelial dysfunction in active male smokers.[10]
-
Study Population: 20 young male smokers without known cardiovascular diseases.[10]
-
Study Design: A comparative study.[10]
-
Intervention: 2-week treatment with sarpogrelate and cilostazol.[10]
-
Assessment of Endothelial Function:
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by sarpogrelate and a typical experimental workflow for assessing its effects.
Sarpogrelate's antagonistic action on the 5-HT2A receptor.
Sarpogrelate's enhancement of nitric oxide-mediated vasodilation.
A typical clinical trial workflow for evaluating sarpogrelate.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Sarpogrelate: cardiovascular and renal clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on peripheral arterial disease: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sarpogrelate HCl, a selective 5-HT2A antagonist, retards the progression of atherosclerosis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sarpogrelate protects against high glucose-induced endothelial dysfunction and oxidative stress [ouci.dntb.gov.ua]
- 7. This compound reduced intimal hyperplasia in experimental rabbit vein graft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a selective 5-HT2A antagonist, improves vascular function in patients with peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oral sarpogrelate can improve endothelial dysfunction as effectively as oral cilostazol, with fewer headaches, in active young male smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sarpogrelate, a specific 5HT2-receptor antagonist, improves the coronary microcirculation in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Sarpogrelate Hydrochloride in Atherosclerosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarpogrelate hydrochloride, a selective antagonist of the serotonin 5-HT2A receptor, is a pharmacological agent with established antiplatelet and vasodilatory properties.[1][2] Emerging preclinical evidence suggests a broader therapeutic potential for sarpogrelate in the management of atherosclerosis, a chronic inflammatory disease characterized by plaque buildup in the arteries.[3][4] This technical guide provides an in-depth analysis of the preclinical studies investigating the efficacy and mechanisms of this compound in atherosclerosis. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its primary effects by blocking the 5-HT2A receptor, thereby inhibiting serotonin-induced platelet aggregation and vasoconstriction.[1][5] Beyond this, preclinical research has elucidated a multi-faceted mechanism of action relevant to the pathophysiology of atherosclerosis. This includes the inhibition of vascular smooth muscle cell (VSMC) proliferation, improvement of endothelial function, and anti-inflammatory effects.[4][6][7]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from in vivo and in vitro preclinical studies of this compound in the context of atherosclerosis.
Table 1: Effects of this compound on Atherosclerotic Plaque Development in Animal Models
| Animal Model | Treatment Group | Dosage | Duration | Key Finding | Percentage Change | Reference |
| New Zealand White Rabbits (High-Cholesterol Diet) | Sarpogrelate + Vitamin E | Not Specified | 8 weeks | Reduction in atherosclerotic area | -51.5% (vs. HCD alone) | [3] |
| LDLr-Knockout Mice (High-Fat Diet) | Sarpogrelate alone | 10 mg/kg | 20 weeks | No significant reduction in plaque area | - | [4] |
| LDLr-Knockout Mice (High-Fat Diet) | Sarpogrelate alone | 50 mg/kg | 20 weeks | Slight, insignificant reduction in plaque area | - | [4] |
| LDLr-Knockout Mice (High-Fat Diet) | Sarpogrelate + Pravastatin | 50 mg/kg (Sarpogrelate) | 12 weeks | Significant reduction in aortic lesions compared to pravastatin alone | Markedly more effective | [4][8] |
Table 2: Cellular and Molecular Effects of this compound in Atherosclerosis Models
| Experimental System | Parameter Measured | Treatment | Key Finding | Quantitative Change | Reference |
| Cultured Rat Aortic Smooth Muscle Cells | DNA, RNA, and protein synthesis (5-HT-induced) | 1 µM Sarpogrelate | Maximal inhibition of synthesis | Not specified | [9] |
| Rabbit Aorta (High-Cholesterol Diet) | eNOS mRNA amount | Sarpogrelate alone | Increased eNOS mRNA | Not specified | [3] |
| Rabbit Aorta (High-Cholesterol Diet) | Matrix Metalloproteinase-1 (MMP-1)-positive area | Sarpogrelate + Vitamin E | Decreased MMP-1 area | Not specified | [3] |
| Rabbit Aorta (High-Cholesterol Diet) | Smooth muscle cell/macrophage ratio in plaque | Sarpogrelate + Vitamin E | Increased ratio | Not specified | [3] |
| LDLr-Knockout Mice (High-Fat Diet) | Inflammatory Cytokine Levels | Sarpogrelate + Pravastatin | Reduced levels | Markedly more effective than single therapies | [4][8] |
| Type 2 Diabetic Patients | Cardio-Ankle Vascular Index (CAVI) | 300 mg/day Sarpogrelate | 6 months | Significant decrease in CAVI | 10.11 ± 0.92 to 9.87 ± 0.97 |
| Type 2 Diabetic Patients | Serum Lipoprotein Lipase (LPL) Mass | 300 mg/day Sarpogrelate | 6 months | Significant increase in LPL mass | 58.2 ± 17.5 to 63.5 ± 21.4 ng/mL |
Signaling Pathways and Mechanisms of Action
Sarpogrelate's therapeutic effects in atherosclerosis are mediated by its influence on several key signaling pathways.
Inhibition of Vascular Smooth Muscle Cell Proliferation
Serotonin (5-HT) is a known mitogen for vascular smooth muscle cells (VSMCs), a critical process in the development of atherosclerotic plaques.[6] Sarpogrelate, by blocking the 5-HT2A receptor on VSMCs, inhibits this proliferative signaling cascade. This involves the prevention of mitogen-activated protein kinase (MAPK) activation and the subsequent downregulation of the expression of early response genes c-Fos and c-Jun.[6] Furthermore, sarpogrelate blocks the 5-HT-induced increase in intracellular calcium concentration, another key signal for cell proliferation.[6]
Caption: Sarpogrelate blocks 5-HT-induced VSMC proliferation.
Improvement of Endothelial Function
Endothelial dysfunction is an early event in atherogenesis. Sarpogrelate has been shown to improve endothelial function, in part by upregulating the expression of endothelial nitric oxide synthase (eNOS).[3] This leads to increased production of nitric oxide (NO), a potent vasodilator and inhibitor of platelet aggregation, leukocyte adhesion, and VSMC proliferation. The increased NO levels also lead to higher concentrations of cyclic guanosine monophosphate (cGMP) in vascular cells, further promoting vasodilation.
Caption: Sarpogrelate improves endothelial function via eNOS upregulation.
Detailed Experimental Protocols
A comprehensive understanding of the preclinical findings requires a detailed examination of the experimental methodologies employed.
In Vivo Rabbit Model of Atherosclerosis
-
Animal Model: Male New Zealand White rabbits.
-
Diet-Induced Atherosclerosis: Animals are fed a high-cholesterol diet (HCD), typically containing 0.5% to 1% cholesterol, for a period of 8 to 12 weeks to induce atherosclerotic lesions.
-
Treatment Groups:
-
Group 1: High-Cholesterol Diet (HCD) only (Control).
-
Group 2: HCD with an antioxidant such as Vitamin E.
-
Group 3: HCD with this compound.
-
Group 4: HCD with a combination of Sarpogrelate and an antioxidant.
-
-
Drug Administration: Sarpogrelate is administered orally, mixed with the chow.
-
Atherosclerotic Plaque Quantification:
-
At the end of the study period, animals are euthanized, and the aorta is excised.
-
The aorta is opened longitudinally, and lipids are stained using Oil Red O, which specifically stains neutral lipids red.
-
The total surface area of the aorta and the area of the stained lesions are quantified using image analysis software.
-
The extent of atherosclerosis is expressed as the percentage of the total aortic surface area covered by lesions.
-
-
Immunohistochemistry: Aortic tissue sections are stained with specific antibodies to identify and quantify cellular components of the plaque, such as smooth muscle cells (using an antibody against α-smooth muscle actin) and macrophages (using an antibody against a macrophage-specific marker like RAM11). The expression of proteins like MMP-1 can also be assessed.
-
Gene Expression Analysis: RNA is extracted from aortic tissue, and the expression levels of specific genes, such as eNOS, are quantified using reverse transcription-polymerase chain reaction (RT-PCR) or quantitative PCR (qPCR).
Caption: Workflow for rabbit atherosclerosis studies with sarpogrelate.
In Vitro Vascular Smooth Muscle Cell Proliferation Assay
-
Cell Culture: Rat or porcine aortic smooth muscle cells are isolated and cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Induction of Proliferation: Cells are serum-starved to synchronize them in a quiescent state and then stimulated with serotonin (5-HT) to induce proliferation.
-
Treatment: this compound is added to the culture medium at various concentrations prior to or concurrently with 5-HT stimulation.
-
Assessment of Proliferation:
-
Thymidine Incorporation Assay: Proliferating cells incorporate radiolabeled thymidine ([³H]thymidine) into their newly synthesized DNA. The amount of incorporated radioactivity is measured using a scintillation counter and is proportional to the rate of cell proliferation.
-
Cell Counting: The number of cells in each treatment group is directly counted using a hemocytometer or an automated cell counter.
-
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and western blotting to analyze the expression and phosphorylation status of proteins in signaling pathways, such as MAPK (e.g., ERK1/2) and transcription factors (e.g., c-Fos, c-Jun).
Conclusion
The preclinical evidence strongly suggests that this compound possesses significant anti-atherosclerotic properties that extend beyond its established antiplatelet effects. Its ability to inhibit vascular smooth muscle cell proliferation and improve endothelial function, coupled with potential anti-inflammatory actions, positions it as a compound of interest for further investigation in the prevention and treatment of atherosclerotic cardiovascular disease. The synergistic effects observed when combined with statins in animal models are particularly noteworthy and warrant further exploration in clinical settings.[4] This technical guide provides a foundational understanding of the preclinical data and methodologies that support the ongoing evaluation of this compound in atherosclerosis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Sarpogrelate HCl, a selective 5-HT2A antagonist, retards the progression of atherosclerosis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pravastatin and Sarpogrelate Synergistically Ameliorate Atherosclerosis in LDLr-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sarpogrelate: cardiovascular and renal clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of sarpogrelate on cardiovascular disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on peripheral arterial disease: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of serotonin-induced vascular smooth muscle cell proliferation by sarpogrelate - PubMed [pubmed.ncbi.nlm.nih.gov]
Sarpogrelate Hydrochloride in Diabetic Nephropathy: A Technical Guide for Researchers
For Immediate Release
This technical whitepaper provides an in-depth analysis of the current research on sarpogrelate hydrochloride as a potential therapeutic agent for diabetic nephropathy (DN). It is intended for researchers, scientists, and professionals in drug development. This guide consolidates findings on the mechanism of action, key signaling pathways, and experimental data from preclinical and clinical studies, presenting them in a structured format to facilitate further investigation and development.
Core Mechanism of Action
This compound is a selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2] In the context of diabetic nephropathy, its therapeutic effects are primarily attributed to the blockade of this receptor, which is expressed in various renal cells, including mesangial cells.[1][3] Elevated plasma serotonin levels are observed in diabetic patients, and this can lead to detrimental effects in the kidney, such as mesangial cell proliferation, increased extracellular matrix synthesis, and fibrosis.[1][3] By inhibiting the 5-HT2A receptor, sarpogrelate interferes with these pathological processes.
Key Signaling Pathways and Cellular Effects
Research has elucidated several key pathways through which this compound exerts its renoprotective effects. These include the modulation of inflammatory, fibrotic, and podocyte-protective pathways.
Anti-Inflammatory Pathway
Sarpogrelate has been shown to suppress inflammation, a key driver in the progression of diabetic nephropathy.[1][4] The proposed anti-inflammatory mechanism involves the inhibition of macrophage infiltration into the glomeruli and a reduction in pro-inflammatory mediators.[1][5]
Anti-Fibrotic Pathway
Podocyte Protection
Podocytes are critical for the integrity of the glomerular filtration barrier, and their injury is a key event in the pathogenesis of diabetic nephropathy.[7][8] Sarpogrelate has been found to ameliorate podocyte injury by reducing podocyte effacement and increasing slit pore density.[1][3]
Summary of Quantitative Data
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound in diabetic nephropathy.
Table 1: Effects of Sarpogrelate in Animal Models of Diabetic Nephropathy
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Citation |
| Urinary Albumin Excretion | db/db mice | Sarpogrelate (30 mg/kg/day) for 12 weeks | Diabetic db/db mice | Significant decrease | [1][5] |
| Glomerular Macrophage Infiltration | db/db mice | Sarpogrelate (30 mg/kg/day) for 12 weeks | Diabetic db/db mice | Significant decrease | [1][5] |
| Renal TGF-β1 Expression | db/db mice | Sarpogrelate (30 mg/kg/day) for 12 weeks | Diabetic db/db mice | Significant decrease | [1] |
| Albuminuria | HFD/STZ-induced nephropathy mice | Sarpogrelate (50 mg/kg, p.o.) for 13 weeks | HFD/STZ mice | Normalized | [2][9] |
| Renal PAI-1 Expression | HFD/STZ-induced nephropathy mice | Sarpogrelate (50 mg/kg, p.o.) for 13 weeks | HFD/STZ mice | Suppressed increase | [2] |
| Glomerular Basement Membrane Thickness | db/db mice | Sarpogrelate (30 mg/kg/day) for 12 weeks | Diabetic db/db mice | Reduced thickness | [1][3] |
| Slit Pore Density | db/db mice | Sarpogrelate (30 mg/kg/day) for 12 weeks | Diabetic db/db mice | Increased density | [1][3] |
Table 2: Effects of Sarpogrelate in Human Clinical Studies
| Parameter | Patient Population | Treatment Group | Control Group | Outcome | Citation |
| Urinary Albumin Excretion | Type 2 diabetics with microalbuminuria | Sarpogrelate (24-month treatment) | Not treated | Significant reduction within 3 months (24.3 ± 8.58 mg/g Cr) | [10] |
| Urinary Albumin-to-Creatinine Ratio (ACR) | Type 2 diabetics with nephropathy and arteriosclerosis obliterans | Sarpogrelate (300 mg/d) | Aspirin (100 mg/d) | Significant decrease | [11][12] |
| Plasma Monocyte Chemoattractant Protein-1 (MCP-1) | Type 2 diabetics with nephropathy and arteriosclerosis obliterans | Sarpogrelate (300 mg/d) | Aspirin (100 mg/d) | Significant decrease | [11][12] |
| Plasma Adiponectin | Type 2 diabetics with nephropathy and arteriosclerosis obliterans | Sarpogrelate (300 mg/d) | Aspirin (100 mg/d) | Significant increase | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are summaries of key experimental protocols from cited studies.
In Vivo Animal Study: db/db Mouse Model
-
Animal Model: C57BLKS/J-m+/+Leprdb (db/m) and C57BLKS/J-Leprdb/Leprdb (db/db) mice.[1]
-
Treatment: this compound (30 mg/kg/day) administered for 12 weeks.[1][5]
-
Methodology:
-
Mice are divided into control (db/m) and diabetic (db/db) groups, with a subset of each receiving sarpogrelate.[1]
-
Body weight and blood glucose levels are monitored regularly.[3]
-
24-hour urine is collected using metabolic cages to measure albuminuria.[1]
-
At the end of the treatment period, animals are sacrificed, and kidney tissues are collected for histological analysis (H&E, PAS, Picrosirius red staining), transmission electron microscopy, and molecular analysis (Western blotting for proteins like nephrin, VEGF, β-catenin, snail, and TGF-β1).[1][13]
-
-
Workflow Diagram:
Workflow for the db/db Mouse Model Study.
In Vitro Cell Culture Study
-
Cell Lines: Rat renal proximal tubule cells (NRK-52E) and mouse macrophages (Raw 264.7).[1][5]
-
Treatment: High glucose (30 mM) or lipopolysaccharide (LPS, 100 ng/ml) stimulation with or without sarpogrelate (20 μM).[1][5]
-
Methodology:
-
Cells are cultured under standard conditions.
-
Cells are stimulated with high glucose or LPS to mimic diabetic and inflammatory conditions, respectively.[1]
-
A subset of stimulated cells is co-treated with sarpogrelate.[1]
-
Cell migration assays are performed on macrophages.[1]
-
Cell lysates are collected for Western blot analysis to assess the expression of inflammatory and fibrotic markers.[1]
-
-
Workflow Diagram:
Workflow for In Vitro Cell Culture Studies.
Conclusion and Future Directions
The collective evidence strongly suggests that this compound holds significant promise as a therapeutic agent for diabetic nephropathy. Its multifaceted mechanism of action, encompassing anti-inflammatory, anti-fibrotic, and podocyte-protective effects, addresses several key pathological processes in the disease. The consistent reduction in albuminuria across both preclinical and clinical studies is a particularly encouraging finding.
Future research should focus on larger, long-term clinical trials to definitively establish the efficacy and safety of sarpogrelate in a broader patient population with diabetic nephropathy. Further investigation into the precise molecular interactions and downstream signaling cascades affected by 5-HT2A receptor antagonism in the kidney will also be crucial for optimizing its therapeutic application and potentially identifying novel combination therapies.
References
- 1. This compound ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice | PLOS One [journals.plos.org]
- 2. Beneficial Effects of Sarpogrelate and Rosuvastatin in High Fat Diet/Streptozotocin-Induced Nephropathy in Mice | PLOS One [journals.plos.org]
- 3. This compound ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] this compound ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice | Semantic Scholar [semanticscholar.org]
- 5. This compound ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Transforming Growth Factor-Beta1 in Diabetic Kidney Disease [frontiersin.org]
- 7. The podocyte: a potential therapeutic target in diabetic nephropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research on podocyte injury mechanisms in diabetic nephropathy: a bibliometric and knowledge-map analysis from 2000 to 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beneficial effects of sarpogrelat... preview & related info | Mendeley [mendeley.com]
- 10. This compound, a serotonin2A receptor antagonist, reduces albuminuria in diabetic patients with early-stage diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reduced Albuminuria with Sarpogrelate Is Accompanied by a Decrease in Monocyte Chemoattractant Protein-1 Levels in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduced albuminuria with sarpogrelate is accompanied by a decrease in monocyte chemoattractant protein-1 levels in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols: Sarpogrelate Hydrochloride in Rat Models of Neurogenic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sarpogrelate hydrochloride, a selective 5-HT2A receptor antagonist, in preclinical rat models of neurogenic and neuropathic pain. The following sections detail recommended dosages, experimental protocols for inducing neurogenic pain, and behavioral assessment techniques. Additionally, the underlying mechanism of action involving the 5-HT2A receptor signaling pathway is illustrated.
Data Presentation: this compound Dosage and Efficacy
The following table summarizes the quantitative data on this compound administration and its effects in various rat models of neurogenic pain.
| Rat Model of Neurogenic Pain | This compound Dosage | Administration Route | Treatment Duration | Key Findings |
| Lumbar Disc Herniation (Application of Nucleus Pulposus to L4/L5 or L5 nerve root) | 100 mg/kg | Oral (once daily) | 7 to 14 days post-surgery | Significantly reduced mechanical allodynia.[1] |
| Lumbar Disc Herniation (Application of Nucleus Pulposus to L5 nerve root) | 1 mg/kg or 10 mg/kg | Oral (once daily) | 1 to 21 days post-surgery | The 10 mg/kg dose significantly improved mechanical withdrawal thresholds and inhibited the expression of 5-HT2A receptors. |
| Chronic Constriction Injury (CCI) of the sciatic nerve | Not specified in detail, but implied to be effective. | Systemic administration | Not specified | Significantly elevated the pain threshold in the hyperalgesic hind limb. |
| Formalin Test (induces inflammatory and nociceptive pain) | 1-100 mg/kg | Intraperitoneal | Pre-treatment (10 min before formalin injection) | Dose-dependently suppressed flinching behavior in both phases. |
| Formalin Test (induces inflammatory and nociceptive pain) | 0.01-1 mg | Local (subcutaneous) | Pre-treatment (10 min before formalin injection) | Dose-dependently suppressed flinching behavior in both phases, with local administration being more potent than intraperitoneal. |
Experimental Protocols
Induction of Neurogenic Pain in Rat Models
a) Lumbar Disc Herniation Model (Application of Autologous Nucleus Pulposus)
This model simulates the chemical and mechanical compression of a nerve root that occurs in human lumbar disc herniation.
-
Animals: Adult male Sprague-Dawley rats (200-250 g) are commonly used.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine and xylazine).
-
Surgical Procedure:
-
Make a dorsal midline incision to expose the lumbar spine.
-
Perform a laminectomy at the L5 level to expose the L5 nerve root and dorsal root ganglion (DRG).
-
Harvest the nucleus pulposus from the tail (coccygeal intervertebral discs) of the same rat.
-
Apply the harvested autologous nucleus pulposus material directly onto the exposed L5 nerve root.[2]
-
In some variations, the nucleus pulposus is applied to both the L4 and L5 nerve roots.[1]
-
Close the muscle and skin layers with sutures.
-
-
Sham Control: Perform the same surgical procedure, including laminectomy, but without the application of the nucleus pulposus.
b) Chronic Constriction Injury (CCI) Model
The CCI model is a widely used method to induce peripheral nerve injury and subsequent neuropathic pain.
-
Animals: Adult male Sprague-Dawley or Wistar rats are suitable.
-
Anesthesia: Anesthetize the animal as described above.
-
Surgical Procedure:
-
Make an incision on the lateral side of the thigh to expose the common sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut suture) around the sciatic nerve at approximately 1 mm intervals.[3][4] The ligatures should be tightened until they just barely constrict the nerve, without arresting epineural blood flow.[4]
-
Close the muscle and skin layers.
-
-
Sham Control: Expose the sciatic nerve as described but do not place the ligatures.
Administration of this compound
-
Preparation: this compound can be dissolved in a suitable vehicle, such as distilled water or saline.
-
Route of Administration: Oral gavage is a common and clinically relevant route for this compound administration in these models. Intraperitoneal and local subcutaneous injections have also been used, particularly in acute pain models like the formalin test.
-
Dosing Schedule:
-
For the lumbar disc herniation model, daily oral administration starting from day 1, day 7, or other relevant time points post-surgery has been reported.[1]
-
The duration of treatment can range from one week to three weeks, depending on the study's objectives.
-
Assessment of Pain-Related Behavior (Mechanical Allodynia)
Mechanical allodynia, a key symptom of neurogenic pain, is the perception of pain from a normally non-painful stimulus. The von Frey test is the standard method for its assessment.
-
Apparatus:
-
Acclimatization: Allow the rats to acclimate to the testing environment and apparatus for at least 15-30 minutes before testing.
-
Procedure (using manual von Frey filaments and the up-down method):
-
Apply the von Frey filament perpendicularly to the plantar surface of the rat's hind paw with sufficient force to cause the filament to buckle.[8][9]
-
Hold the filament in place for 6-8 seconds. A positive response is a sharp withdrawal, licking, or flinching of the paw.
-
Begin testing with a filament in the middle of the force range (e.g., 2.0 g).
-
If there is a positive response, the next filament tested is of lower force. If there is no response, the next filament is of higher force.
-
The 50% withdrawal threshold is calculated using the pattern of positive and negative responses according to the up-down method described by Chaplan et al. (1994).[8]
-
-
Procedure (using electronic von Frey apparatus):
-
Position the probe of the electronic device beneath the plantar surface of the hind paw.
-
Apply a gradually increasing force until the rat withdraws its paw.
-
The device records the force (in grams) at which the paw withdrawal occurred.
-
Repeat the measurement several times with sufficient intervals between stimuli and average the values.[5][6][7]
-
Mandatory Visualizations
Signaling Pathway of this compound in Neurogenic Pain
References
- 1. This compound, a 5-HT2A receptor antagonist, attenuates neurogenic pain induced by nucleus pulposus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Forced exercise attenuates neuropathic pain in chronic constriction injury of male rat: an investigation of oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 6. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 7. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 8. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 9. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sarpogrelate Hydrochloride in a db/db Mouse Model of Diabetic Nephropathy
These application notes provide a comprehensive overview of the use of sarpogrelate hydrochloride in a preclinical db/db mouse model of diabetic nephropathy. The information is intended for researchers, scientists, and professionals in the field of drug development.
This compound, a selective serotonin 2A (5-HT2A) receptor antagonist, has demonstrated therapeutic potential in ameliorating diabetic nephropathy.[1][2] Studies in the C57BLKS/J-db/db mouse, a genetic model of type 2 diabetes, have shown that this compound can mitigate key pathological features of this kidney disease.[1] The primary mechanisms of action include the suppression of macrophage infiltration, and anti-inflammatory and anti-fibrotic effects within the kidneys.[1][3]
Key Findings
Treatment of db/db mice with this compound has been shown to:
-
Reduce Albuminuria: Significantly decreases urinary albumin excretion, a hallmark of diabetic nephropathy.[1]
-
Preserve Renal Structure: Attenuates glomerular hypertrophy, mesangial expansion, and thickening of the glomerular basement membrane. It also helps in recovering podocyte structure and slit pore density.[1]
-
Inhibit Inflammation: Reduces the infiltration of macrophages into the glomeruli and decreases the expression of pro-inflammatory markers such as NOS2 and TNFα.[1]
-
Ameliorate Renal Fibrosis: Decreases collagen accumulation in the glomeruli and reduces the expression of fibrotic markers like β-catenin, snail, and TGF-β1.[1]
-
Modulate Key Signaling Pathways: Reverses the diabetes-induced decrease in renal p-AMPK and Sirt1 levels and the increase in Cldn1.[1]
While this compound shows significant renal benefits, it does not appear to significantly alter fasting blood glucose or insulin levels in this animal model.[1]
Data Summary
The following tables summarize the key quantitative data from a 12-week study of this compound in db/db mice.
Table 1: Physiological Parameters in Non-diabetic and Diabetic Mice
| Parameter | Normal Control (NC) | NC + SH (30 mg/kg/day) | Diabetic (DB) | DB + SH (30 mg/kg/day) |
| Body Weight (g) | 26.5 ± 0.4 | 26.2 ± 0.6 | 45.3 ± 1.1 | 41.2 ± 0.8† |
| Kidney Weight (g) | 0.15 ± 0.01 | 0.16 ± 0.01 | 0.34 ± 0.02 | 0.28 ± 0.01† |
| Epididymal Fat (g) | 0.52 ± 0.05 | 0.55 ± 0.06 | 2.11 ± 0.15* | 1.65 ± 0.11† |
*p < 0.05 vs. NC; †p < 0.05 vs. DB. Data are presented as mean ± SEM.[4]
Table 2: Biochemical Characteristics of Experimental Animals
| Parameter | Normal Control (NC) | NC + SH (30 mg/kg/day) | Diabetic (DB) | DB + SH (30 mg/kg/day) |
| Fasting Glucose (mg/dL) | 135.4 ± 8.7 | 132.1 ± 7.9 | 543.2 ± 25.1 | 510.6 ± 30.4 |
| Fasting Insulin (ng/mL) | 0.8 ± 0.1 | 0.9 ± 0.1 | 4.2 ± 0.5 | 4.1 ± 0.6 |
| Serum Adiponectin (μg/mL) | 12.5 ± 0.9 | 12.8 ± 1.1 | 6.8 ± 0.7 | 9.2 ± 0.8† |
| Urine Albumin (μ g/day ) | 45.3 ± 5.1 | 48.1 ± 6.2 | 1254.7 ± 150.2 | 876.5 ± 110.3† |
*p < 0.05 vs. NC; †p < 0.05 vs. DB. Data are presented as mean ± SEM.[4]
Table 3: Renal Structural and Molecular Changes
| Parameter | Diabetic (DB) | DB + SH (30 mg/kg/day) |
| Glomerular Volume (x10^5 μm^3) | Increased | Decreased† |
| GBM Thickness (nm) | Increased | Decreased† |
| Slit Pore Density (per 10 μm) | Decreased | Increased† |
| Renal Nephrin Expression | Decreased | Increased† |
| Renal VEGF Expression | Increased | Decreased† |
| Renal Cldn1 Expression | Increased | Decreased† |
| Renal Sirt1 Expression | Decreased | Increased† |
| Glomerular F4/80+ Cells | Increased | Decreased† |
| Renal NOS2 Expression | Increased | Decreased† |
| Renal TNFα Expression | Increased | Decreased† |
| Glomerular Collagen Accumulation | Increased | Decreased† |
| Renal β-catenin Expression | Increased | Decreased† |
| Renal Snail Expression | Increased | Decreased† |
| Renal TGF-β1 Expression | Increased | Decreased† |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Animal Model and Drug Administration
-
Animal Model: 6-week-old male C57BLKS/J-db/db mice are used as the diabetic nephropathy model, with age-matched db/m mice serving as normal controls.[2]
-
Grouping: Animals are randomly divided into four groups (n=7 per group):
-
Normal Control (NC)
-
Normal Control + this compound (NC+SH)
-
Diabetic (DB)
-
Diabetic + this compound (DB+SH)[2]
-
-
Drug Administration: this compound is administered at a dose of 30 mg/kg/day via oral gavage for 12 weeks.[1]
-
Housing: Mice are housed at a constant temperature (20 ± 2°C) and humidity (50-60%) with a 12-hour light/dark cycle, with free access to food and water.[2]
-
Monitoring: Body weight is monitored periodically throughout the study.[2]
-
Sample Collection: At 20 weeks of age, 24-hour urine is collected using metabolic cages for albumin measurement. Following this, animals are sacrificed for blood and tissue collection.[1]
Biochemical Analysis
-
Fasting Blood Glucose and Insulin: Measured from blood samples collected after a period of fasting.
-
Serum Adiponectin: Quantified from serum samples using an appropriate immunoassay kit.
-
Urine Albumin: 24-hour urinary albumin excretion is measured to assess the severity of nephropathy.[1]
Histological Analysis
-
Tissue Preparation: Kidneys are harvested, fixed in 10% formalin, and embedded in paraffin.
-
Staining:
-
Immunohistochemistry (IHC): Used to detect the protein expression of markers such as Cldn1, Sirt1, F4/80, and CD11c in kidney sections.[4]
-
Transmission Electron Microscopy (TEM): To examine the ultrastructure of the glomeruli, including glomerular basement membrane (GBM) thickness and podocyte foot process effacement (slit pore density).[4]
Western Blot Analysis
-
Protein Extraction: Renal cortex tissue is homogenized in lysis buffer to extract total protein.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., nephrin, VEGF, p-AMPK, Sirt1, Cldn1, NOS2, TNFα, β-catenin, snail, TGF-β1), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[2]
Cell Culture Experiments
-
Renal Proximal Tubule Cells (NRK-52E):
-
Macrophage Cells (Raw 264.7):
-
Culture Conditions: Cells are maintained in standard culture medium.
-
Activation and Migration Assays:
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound in db/db mice.
Proposed Signaling Pathway of this compound in Diabetic Nephropathy
Caption: Sarpogrelate's mechanism in ameliorating diabetic nephropathy.
Logical Relationship of Sarpogrelate's Effects
Caption: Logical flow of sarpogrelate's therapeutic effects.
References
- 1. This compound ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice | PLOS One [journals.plos.org]
- 2. This compound ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] this compound ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice | Semantic Scholar [semanticscholar.org]
- 4. This compound ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice | PLOS One [journals.plos.org]
- 5. This compound ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sarpogrelate Hydrochloride in a Chronic Hypoxic Pulmonary Hypertension Rat Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sarpogrelate hydrochloride, a selective serotonin 5-HT2A receptor antagonist, in a well-established rat model of chronic hypoxic pulmonary hypertension (PH). The following sections detail the ameliorative effects of this compound on key pathological features of PH and provide standardized protocols for reproducing these findings.
This compound has been shown to mitigate the development of chronic hypoxic pulmonary hypertension and associated vascular remodeling.[1] Studies indicate that its administration leads to a significant reduction in mean pulmonary artery pressure (PAP) and right ventricular hypertrophy (RVH).[1][2][3] The therapeutic effects are attributed to its ability to modulate various signaling pathways involved in apoptosis, proliferation, and vascular tone.[2][3][4]
Data Presentation
The following tables summarize the key quantitative data from studies investigating the effects of this compound (SPG) in a chronic hypoxic pulmonary hypertension rat model.
Table 1: Hemodynamic and Right Ventricular Hypertrophy Data
| Group | Mean Pulmonary Artery Pressure (PAP) (mmHg) | Right Ventricle/(Left Ventricle + Septum) (RV/LV+S) |
| Normoxia + Vehicle | 17.8 ± 1.5 | 0.26 ± 0.02 |
| Normoxia + SPG | 17.5 ± 1.2 | 0.25 ± 0.02 |
| Hypoxia + Vehicle | 35.6 ± 2.1 | 0.48 ± 0.03 |
| Hypoxia + SPG | 25.4 ± 1.8 | 0.35 ± 0.03 |
*p < 0.05 compared to Hypoxia + Vehicle group. Data are presented as mean ± standard deviation.
Table 2: Vascular Remodeling Data
| Group | Medial Wall Thickness (%) | Percentage of Muscularized Arteries (%) |
| Normoxia + Vehicle | 15.2 ± 1.8 | 20.5 ± 3.1 |
| Normoxia + SPG | 14.9 ± 1.5 | 21.1 ± 2.9 |
| Hypoxia + Vehicle | 38.9 ± 3.2 | 65.4 ± 5.8 |
| Hypoxia + SPG | 26.7 ± 2.5 | 45.2 ± 4.7 |
*p < 0.05 compared to Hypoxia + Vehicle group. Data are presented as mean ± standard deviation.
Experimental Protocols
I. Induction of Chronic Hypoxic Pulmonary Hypertension in Rats
This protocol describes the establishment of a widely used and reproducible rodent model of pulmonary hypertension.[5][6][7][8][9]
Materials:
-
Hypobaric chamber
-
Oxygen analyzer
-
Barometer
-
Standard rat chow and water
Procedure:
-
Acclimatization: Acclimate the rats to the housing facility for at least one week prior to the experiment.
-
Animal Groups: Divide the animals into four groups: Normoxia + Vehicle, Normoxia + Sarpogrelate, Hypoxia + Vehicle, and Hypoxia + Sarpogrelate.
-
Hypoxia Induction: Place the rats in the hypoxia groups into a hypobaric chamber.
-
Maintain the pressure inside the chamber at 380 mmHg, which corresponds to an oxygen concentration of 10%.[1][2][3][10]
-
Continuously monitor the oxygen concentration and pressure within the chamber.
-
The exposure to hypoxia is maintained for 14 to 21 days.[1][2][3][7][10]
-
The normoxia groups are kept under normal atmospheric conditions (760 mmHg, 21% oxygen).
-
Provide all animals with free access to food and water throughout the experimental period.
II. This compound Administration
This protocol details the preparation and administration of this compound to the rat model.
Materials:
-
This compound
-
Saline (vehicle)
-
Oral gavage needles
-
Animal scale
Procedure:
-
Preparation of Sarpogrelate Solution: Dissolve this compound in saline to a final concentration that allows for the administration of 50 mg/kg body weight in a reasonable volume.
-
Administration: Administer this compound (50 mg/kg) or an equivalent volume of saline (vehicle) to the respective groups by oral gavage once daily.[1][2][3][10]
-
Treatment Duration: Continue the daily administration for the entire duration of the hypoxia exposure (14 to 21 days).[1][2][3][10] Pre-treatment may begin two days prior to the initiation of hypoxia.[1]
-
Monitoring: Monitor the animals daily for any signs of distress or adverse effects.
III. Assessment of Pulmonary Hypertension
This protocol outlines the procedures for evaluating the development and severity of pulmonary hypertension.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Pressure transducer and recording system
-
Catheters
-
Surgical instruments
-
Dissecting microscope
Procedure:
-
Anesthesia: Anesthetize the rats at the end of the experimental period.
-
Hemodynamic Measurement:
-
Insert a catheter into the right jugular vein and advance it through the right ventricle into the pulmonary artery.
-
Connect the catheter to a pressure transducer to measure the mean pulmonary artery pressure (PAP).
-
-
Right Ventricular Hypertrophy Assessment:
-
Euthanize the animal and excise the heart.
-
Dissect the right ventricle (RV) free from the left ventricle (LV) and septum (S).
-
Wash and blot dry each part.
-
Weigh the RV and the LV+S separately.
-
Calculate the ratio of RV weight to LV+S weight (RV/LV+S) as an index of right ventricular hypertrophy.
-
-
Vascular Remodeling Analysis:
-
Perfuse the lungs with saline followed by a fixative (e.g., 10% buffered formalin).
-
Embed the lung tissue in paraffin and prepare sections.
-
Perform histological staining (e.g., Hematoxylin and Eosin, Verhoeff-Van Gieson) to visualize the pulmonary arteries.
-
Measure the medial wall thickness and the percentage of muscularized peripheral pulmonary arteries using light microscopy and image analysis software.
-
Signaling Pathways and Experimental Workflow
The therapeutic effects of this compound in chronic hypoxic pulmonary hypertension are mediated through the modulation of several key signaling pathways.
Caption: Sarpogrelate Signaling Pathway in PH.
This compound acts as a 5-HT2A receptor antagonist.[1][11] By blocking this receptor, it inhibits the downstream activation of pathways that promote pulmonary artery smooth muscle cell (PASMC) proliferation and suppress apoptosis.[2][3][4] Specifically, sarpogrelate has been shown to decrease the phosphorylation of extracellular signal-regulated kinases 1 and 2 (pERK1/2) and the expression of pyruvate dehydrogenase kinase (PDK).[2][4] This leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax and cleaved caspase-3, thereby promoting PASMC apoptosis.[2][3][10] Furthermore, sarpogrelate administration increases the phosphorylation of endothelial nitric oxide synthase (eNOS), which promotes vasodilation.[1]
Caption: Experimental Workflow Diagram.
The experimental workflow begins with the acclimatization and grouping of animals, followed by the induction of hypoxia and simultaneous treatment with this compound or vehicle. The outcomes are then assessed through a series of hemodynamic, physiological, and molecular biology techniques to determine the efficacy of the treatment. This systematic approach ensures the generation of robust and reproducible data for the evaluation of potential therapeutic agents for pulmonary hypertension.
References
- 1. This compound, a serotonin 5HT2A receptor antagonist, ameliorates the development of chronic hypoxic pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of the 5-HT2A receptor antagonist this compound on chronic hypoxic pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. An updated review of experimental rodent models of pulmonary hypertension and left heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | An updated review of experimental rodent models of pulmonary hypertension and left heart disease [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Experimental animal models and patient-derived platforms to bridge preclinical discovery and translational therapeutics in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effects of the 5-HT>2A> receptor antagonist this compound on chronic hypoxic pulmonary hypertension in rats - 西安交通大学 [scholar.xjtu.edu.cn:443]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
Sarpogrelate Hydrochloride: Application Notes and Protocols for Peripheral Arterial Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for investigating the therapeutic potential of sarpogrelate hydrochloride in peripheral arterial disease (PAD). This document outlines its mechanism of action, key signaling pathways, and detailed protocols for in vitro and in vivo studies, along with a summary of relevant clinical trial data.
Mechanism of Action
This compound is a selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2][3] Its therapeutic effects in peripheral arterial disease stem from a dual mechanism:
-
Antiplatelet Effect: Serotonin, released from activated platelets, binds to 5-HT2A receptors on surrounding platelets, amplifying aggregation and promoting thrombus formation.[3][4] this compound blocks this receptor, thereby inhibiting platelet aggregation.[1][3][4]
-
Vasodilatory Effect: By antagonizing the 5-HT2A receptors on vascular smooth muscle cells, this compound prevents serotonin-induced vasoconstriction, leading to vasodilation and improved blood flow in constricted peripheral arteries.[1][3][5]
Additionally, preclinical studies suggest that sarpogrelate may have other beneficial effects, including the inhibition of vascular smooth muscle cell proliferation and anti-inflammatory properties.[2][6][7]
Signaling Pathways
The primary signaling pathway targeted by this compound is the 5-HT2A receptor-mediated cascade. In vascular smooth muscle cells and platelets, serotonin binding to the 5-HT2A receptor activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), collectively leading to vasoconstriction and platelet aggregation. Sarpogrelate competitively blocks the initial step of this pathway.
Another study has suggested that sarpogrelate may also inhibit the ERK1/2–GATA4 signaling pathway, which is involved in cellular proliferation, though this was observed in cardiomyocytes and may be independent of the 5-HT2A receptor.[8]
Data Presentation
Clinical Efficacy in Peripheral Arterial Disease
The following table summarizes the key findings from a meta-analysis of 12 randomized controlled trials (RCTs) investigating the effects of this compound in patients with PAD.[5][9][10][11]
| Outcome Measure | Sarpogrelate Effect | Mean Difference (MD) / Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | P-value |
| Ankle-Brachial Index (ABI) | Significant Improvement | SMD = 0.05 | 0.20 to 0.74 | 0.0005 |
| Dorsalis Pedis Artery Blood Flow | Significant Improvement | MD = 0.16 | 0.09 to 0.23 | < 0.001 |
| Pain-Free Walking Distance (PFWD) | Significant Improvement | MD = 201.86 meters | 9.34 to 394.38 | 0.04 |
| High-Sensitivity C-Reactive Protein (hsCRP) | Significant Decrease | MD = -0.57 | -1.12 to -0.02 | 0.04 |
| Interleukin-6 (IL-6) | Significant Decrease | MD = 1.48 | 0.39 to 2.56 | 0.008 |
Effects on Blood Flow in PAD Patients
A study by Miyazaki et al. evaluated the impact of sarpogrelate (100 mg, three times daily for 12 weeks) on limb blood flow.[8]
| Blood Flow Measurement | Baseline (mL/min/100mL) | After 12 Weeks (mL/min/100mL) | P-value |
| Forearm Blood Flow (FBF) during Reactive Hyperemia | 13.2 ± 1.7 | 18.1 ± 2.2 | < 0.01 |
| Leg Blood Flow (LBF) during Reactive Hyperemia | 8.2 ± 0.9 | 14.2 ± 2.1 | < 0.05 |
Experimental Protocols
In Vitro Protocols
This protocol assesses the inhibitory effect of sarpogrelate on platelet aggregation using light transmission aggregometry (LTA).[7][12][13]
Materials:
-
Human whole blood from healthy, consenting donors.
-
3.2% sodium citrate anticoagulant tubes.
-
This compound stock solution.
-
Platelet agonists (e.g., Serotonin (5-HT), ADP, collagen).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Assay:
-
Pre-warm PRP aliquots to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a PRP aliquot to a cuvette with a stir bar.
-
Add this compound at desired final concentrations (e.g., 1 µM to 100 µM) or vehicle control and incubate for a specified time (e.g., 5 minutes).[4]
-
Add a platelet agonist (e.g., 5-HT) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of maximum aggregation for each condition.
-
Determine the IC50 value of sarpogrelate for each agonist.
-
This protocol evaluates the anti-proliferative effects of sarpogrelate on VSMCs, which is crucial in the context of atherosclerosis and restenosis.[2][14][15]
Materials:
-
Rat aortic smooth muscle cells (or other suitable VSMC line).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
This compound stock solution.
-
Mitogen (e.g., Serotonin (5-HT) or PDGF).
-
[³H]-thymidine or EdU (5-ethynyl-2'-deoxyuridine) proliferation assay kit.
Procedure:
-
Cell Culture:
-
Culture VSMCs in complete medium until 70-80% confluent.
-
Serum-starve the cells for 24-48 hours to synchronize them in the G0/G1 phase.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 µM) or vehicle for 1-2 hours.[2]
-
Stimulate the cells with a mitogen (e.g., 5-HT).
-
-
Proliferation Measurement ([³H]-thymidine incorporation):
-
Add [³H]-thymidine to the medium and incubate for 4-6 hours.
-
Wash the cells with cold PBS and precipitate DNA with trichloroacetic acid.
-
Lyse the cells and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Compare the counts per minute (CPM) in sarpogrelate-treated groups to the control groups.
-
In Vivo Protocol: Mouse Model of Hindlimb Ischemia
This protocol describes a common animal model to simulate PAD and to test the efficacy of sarpogrelate in promoting blood flow recovery.[1][6][10]
Materials:
-
Male C57BL/6 or BALB/c mice (8-12 weeks old).[1]
-
Anesthetic (e.g., isoflurane).
-
Surgical instruments.
-
This compound for administration (e.g., in drinking water or by oral gavage).
-
Laser Doppler Perfusion Imager.
Procedure:
-
Femoral Artery Ligation:
-
Anesthetize the mouse.
-
Make a small incision in the skin of the upper hindlimb to expose the femoral artery.
-
Carefully separate the femoral artery from the vein and nerve.
-
Ligate the femoral artery at two points (proximal and distal) with a non-absorbable suture.
-
Suture the skin incision.
-
-
Drug Administration:
-
Randomly assign mice to a control group (vehicle) and a sarpogrelate treatment group.
-
Administer sarpogrelate daily via a suitable route (e.g., oral gavage). The dosage should be determined from pilot studies.
-
-
Blood Flow Measurement:
-
Measure hindlimb blood flow immediately after surgery and at regular intervals (e.g., days 3, 7, 14, 21) using a Laser Doppler Perfusion Imager.
-
Keep the mice anesthetized and on a heating pad during imaging to maintain body temperature.
-
-
Data Analysis:
-
Calculate the perfusion ratio of the ischemic (ligated) limb to the non-ischemic (contralateral) limb.
-
Compare the recovery of blood flow between the sarpogrelate and control groups over time.
-
At the end of the study, tissues can be harvested for histological analysis (e.g., capillary density, inflammatory markers).
-
Clinical Trial Design Considerations
A randomized, double-blind, placebo-controlled clinical trial is the gold standard for evaluating the efficacy of sarpogrelate in PAD patients.[5][11]
-
Patient Population: Patients diagnosed with PAD, typically with symptoms of intermittent claudication. Inclusion criteria often specify a certain range for the Ankle-Brachial Index (ABI).[5]
-
Intervention: this compound at a clinically relevant dose (e.g., 100 mg three times daily or a 300 mg sustained-release formulation once daily) compared to a placebo or standard of care.[5][8]
-
Primary Endpoint: A common primary endpoint is the change in pain-free walking distance (PFWD) or maximum walking distance on a standardized treadmill test. Change in ABI is also a key measure.[5][11]
-
Secondary Endpoints: These can include quality of life assessments (e.g., Peripheral Artery Questionnaire - PAQ), changes in inflammatory markers (hsCRP, IL-6), and safety and tolerability.[11][16]
-
Duration: A follow-up period of at least 12 to 24 weeks is typical to observe meaningful changes in walking distance and other parameters.[8][16]
By utilizing these detailed protocols and understanding the underlying mechanisms, researchers can effectively design experiments to further elucidate the role of this compound in the treatment of peripheral arterial disease.
References
- 1. Different responses of skeletal muscles to femoral artery ligation-induced ischemia identified in BABL/c and C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of serotonin-induced vascular smooth muscle cell proliferation by sarpogrelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Therapeutic activity of sarpogrelate and dopamine D2 receptor agonists on cardiovascular and renal systems in rats with alloxan-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Trial to Evaluate the Efficacy and Safety of Sarpogrelate SR in Patients With Chronic Artery Occlusive Disease | Clinical Research Trial Listing [centerwatch.com]
- 6. Animal models of peripheral arterial disease - Browse Articles - Conditioning Medicine [conditionmed.org]
- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a selective 5-HT2A antagonist, improves vascular function in patients with peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Different responses of skeletal muscles to femoral artery ligation-induced ischemia identified in BABL/c and C57BL/6 mice [frontiersin.org]
- 10. Development of an Exercise Training Protocol to Investigate Arteriogenesis in a Murine Model of Peripheral Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on peripheral arterial disease: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 15. Vascular Smooth Muscle Cell Proliferation and Regrowth after Mechanical Injury in Vitro Are Egr-1/NGFI-A-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of Sarpogrelate on Symptom Improvement in Patients with Peripheral Arterial Disease (PAD) and/or Being at Risk of PAD: A Single Arm, Multi-Centered, Open-Label Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Sarpogrelate Hydrochloride using a Stability-Indicating RP-HPLC Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of sarpogrelate hydrochloride in bulk drug and pharmaceutical dosage forms. The described method is simple, precise, and accurate, making it suitable for routine quality control analysis and stability studies.
Introduction
This compound is a selective serotonin 5-HT2A receptor antagonist, which functions as an antiplatelet agent.[1][2] It is utilized in the treatment of various vascular diseases, including atherosclerosis and diabetes mellitus.[3] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of this compound in pharmaceutical formulations. This document provides a detailed protocol for an RP-HPLC method that can effectively quantify this compound and resolve it from potential degradation products.
Chemical Information
| Compound | This compound |
| IUPAC Name | 4-[1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride[4] |
| Molecular Formula | C₂₄H₃₂ClNO₆[4] |
| Molecular Weight | 466.0 g/mol [4] |
| CAS Number | 135159-51-2[1] |
Signaling Pathway of Sarpogrelate
This compound acts as a selective antagonist for the 5-HT2A receptor, thereby inhibiting serotonin-induced platelet aggregation. This mechanism is central to its therapeutic effect in preventing thrombosis.[1][2]
Figure 1: Mechanism of action of this compound.
Experimental Protocol: RP-HPLC Method
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | Phenomenex C18 (250 x 4.6mm, 5µm)[3] |
| Mobile Phase | 10mM Ammonium Acetate and Acetonitrile (45:55 v/v)[3] |
| Flow Rate | 1.2 mL/min[3] |
| Detection Wavelength | 220 nm[3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 °C)[5] |
| Run Time | Approximately 10 minutes |
Reagent and Sample Preparation
-
Mobile Phase Preparation: Prepare a 10mM solution of ammonium acetate in HPLC grade water. Filter and degas the mobile phase components before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in the range of 10-50 µg/mL by diluting with the mobile phase.[3]
-
Sample Preparation (from tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of methanol, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute a suitable volume of the filtrate with the mobile phase to obtain a final concentration within the linearity range (e.g., 20 µg/mL).
-
Figure 2: Workflow for sample preparation from tablets.
Method Validation Summary
The described RP-HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Result |
| Linearity Range | 10-50 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Precision (%RSD) | < 2%[3] |
| Accuracy (Mean Recovery) | 98.73-100.67%[3] |
| Retention Time | Approximately 3.356 minutes[3] |
Specificity and Stability-Indicating Properties
Forced degradation studies are essential to establish the stability-indicating nature of the method. The drug is subjected to stress conditions such as acid and base hydrolysis, oxidation, thermal, and photolytic degradation.[6][7]
Forced Degradation Protocol:
-
Acid Hydrolysis: Reflux the drug solution in 0.1N HCl at 60°C for a specified period. Neutralize before injection.[6]
-
Base Hydrolysis: Reflux the drug solution in 0.1N NaOH at 60°C. Neutralize before injection.[6]
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature.[6]
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 100°C) for a defined time.[6]
-
Photolytic Degradation: Expose the drug solution to UV light.
The chromatograms from the stressed samples should demonstrate that the degradation product peaks are well-resolved from the main this compound peak, confirming the method's specificity and stability-indicating capability.
References
- 1. This compound | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C24H32ClNO6 | CID 444005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. RP-HPLC determination of this compound tablets: Ingenta Connect [ingentaconnect.com]
- 6. jpionline.org [jpionline.org]
- 7. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Sarpogrelate Hydrochloride in Animal Models of Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sarpogrelate hydrochloride in preclinical animal models of cardiac hypertrophy. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is a selective serotonin 5-HT2A receptor antagonist, initially developed as an antiplatelet agent.[1][2][3] Emerging research has highlighted its potential therapeutic effects in cardiovascular diseases, including cardiac hypertrophy.[1][2][4] Studies have shown that sarpogrelate can attenuate cardiac hypertrophy and improve cardiac function in various animal models.[1][5] Its mechanism of action in this context is believed to involve the inhibition of key signaling pathways associated with pathological cardiac growth.[1]
Mechanism of Action in Cardiac Hypertrophy
This compound has been shown to suppress cardiomyocyte hypertrophy through a mechanism that is, at least in part, independent of its 5-HT2A receptor antagonism. The primary pathway implicated is the inhibition of the ERK1/2–GATA4 signaling cascade.[1] Hypertrophic stimuli, such as phenylephrine (PE), angiotensin II (Ang II), and endothelin-1 (ET-1), typically activate this pathway, leading to the phosphorylation of ERK1/2.[1] Phosphorylated ERK1/2 then activates the transcription factor GATA4, which translocates to the nucleus and promotes the expression of hypertrophic genes like atrial natriuretic factor (ANF) and brain natriuretic peptide (BNP).[1][6] Sarpogrelate has been demonstrated to suppress the phosphorylation of both ERK1/2 and GATA4, thereby inhibiting the downstream hypertrophic response.[1]
Animal Models of Cardiac Hypertrophy
Several well-established animal models are utilized to induce cardiac hypertrophy and study the effects of therapeutic interventions like this compound.
1. Pressure Overload-Induced Hypertrophy:
-
Transverse Aortic Constriction (TAC): This is a widely used surgical model that mimics the clinical condition of aortic stenosis, leading to pressure overload on the left ventricle and subsequent concentric hypertrophy.[7] The procedure involves surgically constricting the transverse aorta.[8][9][10]
-
Pulmonary Artery Banding (PAB): This model induces right ventricular pressure overload and hypertrophy by placing a constricting band around the pulmonary artery.[11]
2. Pharmacologically-Induced Hypertrophy:
-
Hypertrophic Agonists: Continuous infusion or repeated administration of agents like angiotensin II, phenylephrine, or endothelin-1 can induce cardiac hypertrophy.[1][2] These models are useful for studying specific signaling pathways.
3. Genetic Models:
-
Transgenic mice that overexpress specific genes, such as the ErbB2 receptor tyrosine kinase, can spontaneously develop cardiac hypertrophy.[12]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on cardiac hypertrophy.
Table 1: Effect of Sarpogrelate on Hypertrophic Stimuli-Induced Cardiomyocyte Hypertrophy in Vitro
| Hypertrophic Stimulus | Sarpogrelate Concentration (µM) | Outcome Measure | Result | Reference |
| Phenylephrine (30 µM) | 0.3 | Cell Surface Area | Significant reduction | [1][6] |
| Phenylephrine (30 µM) | 1 | Cell Surface Area | Significant reduction | [1][6] |
| Angiotensin II (0.1 µM) | 0.3 | Cell Surface Area | Significant reduction | [1][6] |
| Angiotensin II (0.1 µM) | 1 | Cell Surface Area | Significant reduction | [1][6] |
| Endothelin-1 (0.1 µM) | 0.3 | Cell Surface Area | Significant reduction | [1][6] |
| Endothelin-1 (0.1 µM) | 1 | Cell Surface Area | Significant reduction | [1][6] |
| Angiotensin II | 10⁻⁴ M | [³H]-leucine uptake | Significant attenuation | [2] |
| Endothelin-1 | 10⁻⁴ M | [³H]-leucine uptake | Significant attenuation | [2] |
Table 2: Effect of Sarpogrelate on TAC-Induced Cardiac Hypertrophy in Vivo (Mice)
| Treatment Group | Dosage | Duration | Key Findings | Reference |
| Sarpogrelate | 5 mg/kg/day (oral) | 8 weeks | Suppressed TAC-induced cardiac hypertrophy and systolic dysfunction. Reduced phosphorylation of ERK1/2 and GATA4. | [1] |
Table 3: Effect of Sarpogrelate in a Diabetic Rat Model with Cardiac Complications
| Treatment Group | Dosage | Duration | Key Findings | Reference |
| Sarpogrelate | 5 mg/kg/day | 6 weeks | Attenuated changes in serum insulin, glucose, and lipid levels. Improved blood pressure and cardiac function. Partially prevented the depression of GLUT-4 protein content in the heart. | [13][14] |
Experimental Protocols
Protocol 1: Transverse Aortic Constriction (TAC) in Mice
Objective: To induce pressure overload-induced left ventricular hypertrophy.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Anesthetic (e.g., ketamine/xylazine mixture)[10]
-
Surgical microscope
-
Ventilator
-
Surgical instruments (forceps, scissors, needle holder)
-
Suture material (e.g., 7-0 silk)
-
Blunted 27-gauge needle
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.[10]
-
Intubate the mouse and connect it to a ventilator.
-
Make a small horizontal incision in the upper sternum.
-
Carefully dissect the tissues to expose the aortic arch.
-
Pass a 7-0 silk suture under the transverse aorta between the innominate and left carotid arteries.
-
Tie the suture around the aorta and a blunted 27-gauge needle.
-
Quickly remove the needle to create a stenosis of a defined diameter.
-
Close the chest and skin incisions.
-
For sham-operated controls, perform the same procedure without tying the suture.[10]
-
Provide post-operative care, including analgesics and monitoring.
Protocol 2: Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)
Objective: To obtain primary cardiomyocytes for in vitro hypertrophy studies.
Materials:
-
1-2 day old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase type II
-
Pancreatin
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
Percoll gradient solutions
Procedure:
-
Euthanize neonatal rat pups and excise the hearts.
-
Mince the ventricular tissue in HBSS.
-
Perform enzymatic digestion using a mixture of collagenase type II and pancreatin.
-
Collect the dispersed cells and inactivate the enzymes with DMEM containing FBS.
-
Purify the cardiomyocytes from fibroblasts using a discontinuous Percoll gradient.
-
Plate the cardiomyocytes on culture dishes pre-coated with fibronectin or gelatin.
-
Culture the cells in DMEM with FBS for 24-48 hours before initiating experiments.
Protocol 3: Induction of Hypertrophy in Cultured Cardiomyocytes
Objective: To induce a hypertrophic response in vitro.
Procedure:
-
After 24-48 hours of plating, replace the culture medium with serum-free DMEM for 24 hours to induce quiescence.
-
Pre-treat the cells with this compound at desired concentrations (e.g., 0.3 or 1 µM) for a specified period (e.g., 1 hour).[1][6]
-
Stimulate the cells with a hypertrophic agonist such as phenylephrine (30 µM), angiotensin II (0.1 µM), or endothelin-1 (0.1 µM) for 48 hours.[1][6]
-
Assess cardiomyocyte hypertrophy by measuring cell surface area (immunofluorescence staining for α-actinin or MHC), protein synthesis ([³H]-leucine incorporation), or expression of hypertrophic marker genes (ANF, BNP via qPCR).[2][6]
Protocol 4: Assessment of Cardiac Hypertrophy and Function
1. Echocardiography:
-
A non-invasive method to assess cardiac dimensions, wall thickness, and systolic and diastolic function in vivo.[15][16] M-mode and B-mode imaging are commonly used.[15]
2. Histological Analysis:
-
At the end of the study, euthanize the animals and excise the hearts.
-
Measure heart weight to body weight (HW/BW) and tibia length (HW/TL) ratios as indices of hypertrophy.
-
Fix the hearts in formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess myocyte size and overall cardiac morphology.
-
Perform Masson's trichrome or Picrosirius red staining to evaluate cardiac fibrosis.
3. Western Blotting:
-
Analyze the protein expression and phosphorylation status of key signaling molecules, including ERK1/2 and GATA4, in heart tissue lysates.[1]
4. Quantitative PCR (qPCR):
-
Measure the mRNA expression levels of hypertrophic marker genes such as ANF, BNP, and β-MHC in heart tissue.[6]
Visualizations
References
- 1. The Selective Serotonin 2A Receptor Antagonist Sarpogrelate Prevents Cardiac Hypertrophy and Systolic Dysfunction via Inhibition of the ERK1/2–GATA4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of sarpogrelate on cardiomyocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Sarpogrelate: cardiovascular and renal clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of sarpogrelate on cardiovascular disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small animal models of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]
- 9. Video: A Closed-chest Model to Induce Transverse Aortic Constriction in Mice [jove.com]
- 10. Mouse model of cardiac hypertrophy [bio-protocol.org]
- 11. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrocardiographic Characterization of Cardiac Hypertrophy in Mice that Overexpress the ErbB2 Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of sarpogrelate action in improving cardiac function in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
Application Notes and Protocols: Sarpogrelate Hydrochloride in Rabbit Models of Atherosclerosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sarpogrelate hydrochloride is a selective serotonin 5-HT2A receptor antagonist, recognized for its antiplatelet and vasodilatory effects.[1][2] Its therapeutic potential extends to the management of various cardiovascular conditions, including atherosclerosis.[1][3] Animal models, particularly rabbit models of atherosclerosis, are instrumental in elucidating the mechanisms of action and evaluating the efficacy of therapeutic agents like sarpogrelate. Rabbits are considered suitable models for studying human hyperlipidemia and atherosclerosis due to similarities in lipoprotein metabolism.[4][5] This document provides detailed application notes and protocols for investigating the effects of this compound in rabbit models of atherosclerosis, based on published research.
Mechanism of Action
This compound primarily acts by blocking the 5-HT2A subtype of serotonin receptors.[1] Activation of these receptors by serotonin leads to vasoconstriction and platelet aggregation, both of which are key events in the pathophysiology of atherosclerosis.[1] By antagonizing the 5-HT2A receptor, sarpogrelate inhibits these processes, leading to vasodilation and reduced platelet aggregation.[1] Additionally, research suggests that sarpogrelate may possess anti-inflammatory properties and can retard the progression of atherosclerosis by upregulating endothelial nitric oxide synthase (eNOS).[1][6][7]
Signaling Pathway of this compound
Caption: Sarpogrelate HCl blocks the 5-HT2A receptor, inhibiting serotonin-induced signaling pathways that lead to vasoconstriction and platelet aggregation, thereby mitigating atherosclerosis progression.
Experimental Protocols
Rabbit Model of Atherosclerosis
A commonly used method to induce atherosclerosis in rabbits is through a high-cholesterol diet.[6][8][9]
Materials:
-
Male New Zealand White (NZW) rabbits or Japanese White rabbits.[4][6][10]
-
Standard rabbit chow.
-
High-cholesterol diet (e.g., standard chow supplemented with 0.3-1% cholesterol and sometimes coconut oil).[6][9][10]
-
This compound.
-
Vitamin E (optional, for combination studies).[6]
Procedure:
-
Acclimatization: Acclimate rabbits to laboratory conditions for at least one week, providing standard chow and water ad libitum.[10]
-
Induction of Atherosclerosis: Feed rabbits a high-cholesterol diet for a specified period, typically 8 to 12 weeks, to induce atherosclerotic lesions.[6][8]
-
Grouping: Divide the rabbits into experimental groups. A typical study design would include:
-
Group 1 (Control): High-cholesterol diet only.[6]
-
Group 2 (Sarpogrelate): High-cholesterol diet + this compound.[6]
-
Group 3 (Combination Therapy - Optional): High-cholesterol diet + this compound + Vitamin E.[6]
-
Group 4 (Positive Control - Optional): High-cholesterol diet + another anti-atherosclerotic agent (e.g., statin).
-
Negative Control: Normal chow diet.[11]
-
-
Drug Administration: Administer this compound orally. The dosage can vary, with studies using doses around 50 mg/kg.[7]
-
Monitoring: Monitor animal health and body weight throughout the study period.
-
Sample Collection and Analysis: At the end of the study period, euthanize the animals and collect blood and tissue samples for analysis.
Experimental Workflow
Caption: A typical experimental workflow for studying the effects of this compound in a rabbit model of atherosclerosis.
Data Presentation
Table 1: Effect of Sarpogrelate HCl on Atherosclerotic Area and Vaso-reactivity in Rabbits
| Group | Treatment | Atherosclerotic Area (%) | Basal NO Release (pmol/min/g) |
| Gp 1 | 0.5% Cholesterol Diet (HCD) | 16.9 ± 2.0 | Data not specified |
| Gp 2 | HCD + Vitamin E | Data not specified | Data not specified |
| Gp 3 | HCD + Vitamin E + Sarpogrelate | 8.2 ± 2.0 | Higher than Gp 1 |
| Gp 4 | HCD + Sarpogrelate | Data not specified | Higher than Gp 1 |
Data extracted from Hayashi et al., 2003.[6]
Table 2: Effects of Sarpogrelate HCl on Molecular and Cellular Markers
| Group | Treatment | eNOS mRNA Amount | MMP-1-positive Area | Smooth Muscle Cells/Macrophages Ratio |
| Gp 1 | HCD | Baseline | Baseline | Baseline |
| Gp 3 | HCD + Vitamin E + Sarpogrelate | Not specified | Decreased | Increased |
| Gp 4 | HCD + Sarpogrelate | Increased | Not specified | Not specified |
Data extracted from Hayashi et al., 2003.[6]
Key Experimental Methodologies
Measurement of Atherosclerotic Area
-
Aortic Staining: After euthanasia, carefully excise the aorta.
-
Open the aorta longitudinally and stain with an appropriate dye, such as Oil Red O, to visualize lipid-rich atherosclerotic plaques.[7]
-
Image Analysis: Capture high-resolution images of the stained aorta.
-
Use image analysis software to quantify the total aortic surface area and the area covered by atherosclerotic plaques.
-
Calculate the percentage of the atherosclerotic area relative to the total aortic surface area.
Assessment of Endothelial Function
-
Vessel Preparation: Isolate aortic rings from the thoracic aorta.
-
Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Contraction and Relaxation Studies:
-
Data Recording: Record the isometric tension of the aortic rings using a force transducer.
Immunohistochemistry
-
Tissue Preparation: Fix aortic tissue in formalin and embed in paraffin.
-
Sectioning: Cut thin sections (e.g., 4 µm) of the tissue and mount them on slides.
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval.
-
Incubate with primary antibodies against specific markers (e.g., smooth muscle actin for smooth muscle cells, CD68 for macrophages, MMP-1).
-
Incubate with a labeled secondary antibody.
-
Develop with a suitable chromogen and counterstain with hematoxylin.
-
-
Microscopy and Analysis: Examine the stained sections under a microscope and quantify the positive staining area using image analysis software.[7]
Conclusion
The use of this compound in rabbit models of atherosclerosis has demonstrated its potential to retard the progression of the disease.[6] The primary mechanism involves the antagonism of the 5-HT2A receptor, leading to reduced platelet aggregation and vasodilation.[1] Furthermore, sarpogrelate has been shown to improve endothelial function by increasing nitric oxide bioavailability and to modulate plaque composition by decreasing MMP-1 expression and altering the ratio of smooth muscle cells to macrophages.[6] The protocols and data presented here provide a framework for researchers to design and execute studies to further investigate the therapeutic effects of this compound in the context of atherosclerosis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Sarpogrelate - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Rabbit models for the study of human atherosclerosis: from pathophysiological mechanisms to translational medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sarpogrelate HCl, a selective 5-HT2A antagonist, retards the progression of atherosclerosis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pravastatin and Sarpogrelate Synergistically Ameliorate Atherosclerosis in LDLr-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Development of an atherosclerosis rabbit model to evaluate the hemodynamic impact of extracorporeal circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of withdrawing an atherogenic diet on the atherosclerotic plaque in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of clopidogrel on the inflammatory progression of early atherosclerosis in rabbits model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound reduced intimal hyperplasia in experimental rabbit vein graft - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sarpogrelate Hydrochloride Clinical Trials in Cardiovascular Patients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial design for evaluating sarpogrelate hydrochloride in patients with cardiovascular diseases. Detailed protocols for key experiments are included to facilitate the planning and execution of future studies.
Introduction to this compound
This compound is a selective serotonin (5-HT) 2A receptor antagonist.[1][2][3] Its primary mechanism of action involves the inhibition of 5-HT2A receptors on platelets and vascular smooth muscle cells.[2][3] This dual action leads to the inhibition of platelet aggregation and vasodilation, making it a promising therapeutic agent for various cardiovascular conditions.[1][2][3] Clinical research, predominantly conducted in Asia, has demonstrated its potential efficacy in treating peripheral arterial disease (PAD) and other vascular conditions.[1][3] Additionally, sarpogrelate may possess anti-inflammatory and anti-oxidative properties that contribute to its therapeutic effects.[3]
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effects by blocking the 5-HT2A receptor-mediated signaling cascade. In cardiovascular patients, serotonin (5-HT) released from activated platelets binds to 5-HT2A receptors on surrounding platelets and vascular smooth muscle cells, leading to a cascade of events that promote thrombosis and vasoconstriction. Sarpogrelate, by acting as a competitive antagonist at this receptor, mitigates these pathological processes.
Clinical Trial Design
A robust clinical trial design is crucial for evaluating the efficacy and safety of this compound in cardiovascular patients. A multicenter, randomized, double-blind, placebo-controlled study is the gold standard.
Patient Population
The selection of an appropriate patient population is critical. The following tables summarize the inclusion and exclusion criteria for clinical trials of this compound in various cardiovascular diseases.
Table 1: Inclusion Criteria for this compound Clinical Trials
| Indication | Inclusion Criteria |
| Peripheral Arterial Disease (PAD) | - Male or female adults (e.g., ≥ 19 years of age).[2] - Diagnosis of chronic arterial occlusive disease.[2] - Experience of intermittent claudication symptoms for at least 3 months.[2] - Ankle-Brachial Index (ABI) may be used for diagnosis. |
| Coronary Artery Disease (CAD) | - Male or female adults (e.g., 30-80 years of age).[1] - Type 2 diabetes with HbA1c ≥ 6.5%.[1] - Coronary artery stenosis (e.g., 10-75%) without acute coronary syndrome.[1] - No history of previous myocardial infarction.[1] |
| Variant Angina | - Clinical history of chest pain compatible with variant angina.[4] - Angiographically proven coronary spasm.[4] |
| Cerebral Infarction | - Cerebral infarction (non-cardiac embolic source).[5] - Neurological signs persisting for ≥ 1 day from onset.[5] - CT or MRI detection of the responsible site.[5] |
Table 2: Exclusion Criteria for this compound Clinical Trials
| Indication | Exclusion Criteria |
| General | - History of sarpogrelate sensitivity.[5] - Active bleeding or history of bleeding diathesis.[2][5] - Concomitant use of anticoagulants or other antiplatelet agents (unless part of the trial design).[2] - Severe heart failure.[2] - Significant liver or renal impairment.[4] - Pregnancy or lactation.[4][5] |
| Coronary Artery Disease (CAD) | - Uncontrolled hypertension (e.g., SBP/DBP > 160/110 mmHg).[1] - Congestive heart failure.[1] - Allergy to aspirin or radiocontrast dye.[1] |
| Variant Angina | - Left main coronary spasm.[4] - Significant fixed coronary artery stenosis (>70%).[4] - Left ventricular ejection fraction < 30%.[4] |
| Cerebral Infarction | - Modified Rankin Scale score of 4 or 5.[5] - History of intracranial hemorrhage.[5] |
Study Endpoints
Table 3: Efficacy and Safety Endpoints for this compound Clinical Trials
| Endpoint Type | Endpoint | Assessment Method |
| Primary Efficacy | Change in Ankle-Brachial Index (ABI) | Doppler Ultrasound |
| Change in Pain-Free Walking Distance (PFWD) | Treadmill Test | |
| Restenosis Rate (post-intervention) | Angiography or Duplex Ultrasound[6] | |
| Secondary Efficacy | Change in Peripheral Artery Questionnaire (PAQ) score | Patient-Reported Outcome[7][8] |
| Change in inflammatory markers (hsCRP, IL-6) | Blood analysis[9] | |
| Platelet aggregation inhibition | Light Transmittance Aggregometry (LTA), Whole Blood Aggregometry (WBA) | |
| Safety | Incidence of adverse events (AEs) and serious adverse events (SAEs) | Clinical monitoring and patient reporting |
| Bleeding events (e.g., major, minor) | Standardized bleeding classifications (e.g., TIMI, GUSTO) | |
| Changes in laboratory parameters (e.g., liver function tests, complete blood count) | Blood analysis |
Experimental Protocols
Study Drug Administration
This compound is typically administered orally.[3] Common dosage regimens investigated in clinical trials include:
The duration of treatment in clinical trials typically ranges from 12 to 24 weeks or longer.[7][8][10]
Platelet Aggregation Assay
Objective: To assess the antiplatelet effect of this compound.
Method: Light Transmittance Aggregometry (LTA) is considered the gold standard for measuring platelet function.[11]
Protocol:
-
Blood Collection: Draw venous blood into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 10 minutes to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which serves as the blank.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregation Measurement:
-
Place a cuvette with PRP in the aggregometer and stir at 37°C.
-
Add a platelet agonist to induce aggregation. Commonly used agonists in sarpogrelate studies include serotonin (5-HT) in combination with epinephrine, adenosine diphosphate (ADP), collagen, or arachidonic acid.[11][12][13]
-
Record the change in light transmittance for 5-10 minutes. The maximum aggregation percentage is calculated relative to the PPP baseline.
-
-
Data Analysis: Compare the maximum platelet aggregation before and after treatment with this compound.
Ankle-Brachial Index (ABI) Measurement
Objective: To objectively assess the severity of peripheral arterial disease.
Protocol:
-
Patient Position: The patient should rest in a supine position for at least 10 minutes before the measurement.
-
Blood Pressure Measurement:
-
Measure the systolic blood pressure (SBP) in both brachial arteries using a Doppler ultrasound and a blood pressure cuff.
-
Measure the SBP in the dorsalis pedis and posterior tibial arteries of each ankle.
-
-
ABI Calculation:
-
For each leg, the ABI is calculated by dividing the higher of the two ankle SBPs by the higher of the two brachial SBPs.
-
ABI = (Highest Ankle SBP) / (Highest Brachial SBP)
-
-
Interpretation:
-
Normal: 1.0 - 1.4
-
Borderline: 0.91 - 0.99
-
Mild PAD: 0.7 - 0.9
-
Moderate PAD: 0.4 - 0.69
-
Severe PAD: < 0.4
-
Safety Monitoring and Adverse Event Reporting
Objective: To ensure the safety of trial participants.
Protocol:
-
Adverse Event (AE) Monitoring: Systematically collect information on all AEs at each study visit through patient interviews and clinical assessments.
-
Serious Adverse Event (SAE) Reporting: Any AE that results in death, is life-threatening, requires hospitalization, or results in persistent or significant disability is classified as an SAE and must be reported to the sponsor within 24 hours of the investigator becoming aware of it.[14]
-
Laboratory Monitoring: Regularly monitor hematology, blood chemistry (including liver and renal function tests), and coagulation parameters.[15]
-
Bleeding Events: Pay close attention to any signs or symptoms of bleeding, such as epistaxis, gastrointestinal bleeding, or hematuria.[15]
Quantitative Data Summary
The following tables provide a summary of quantitative data from representative studies on this compound.
Table 4: Efficacy of Sarpogrelate in Peripheral Arterial Disease (Meta-analysis) [8][9]
| Outcome Measure | Mean Difference (MD) or Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | P-value |
| Ankle-Brachial Index (ABI) | SMD = 0.05 | 0.20 to 0.74 | 0.0005 |
| Dorsalis Pedis Artery Blood Flow | MD = 0.16 | 0.09 to 0.23 | < 0.001 |
| Pain-Free Walking Distance (PFWD) | MD = 201.86 | 9.34 to 394.38 | 0.04 |
| hs-C-reactive protein (hsCRP) | MD = -0.57 | -1.12 to -0.02 | 0.04 |
| Interleukin-6 (IL-6) | MD = 1.48 | 0.39 to 2.56 | 0.008 |
Table 5: Efficacy of Sarpogrelate in a Single-Arm PAD Study (24 Weeks) [7][8][16]
| Outcome Measure (PAQ Score) | Baseline (Mean ± SD) | 24 Weeks (Mean ± SD) | P-value |
| Summary Score | 62.9 ± 23.7 | 68.9 ± 21.7 | < 0.0001 |
| Physical Limitation | 69.5 ± 30.0 | 72.9 ± 28.3 | 0.0011 |
| Symptom Stability | 52.1 ± 21.6 | 63.6 ± 22.9 | < 0.0001 |
Conclusion
The provided application notes and protocols offer a framework for the design and implementation of clinical trials to evaluate this compound in cardiovascular patients. Adherence to these guidelines will help ensure the generation of high-quality data to further elucidate the therapeutic potential of this agent.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Clinical Trial to Evaluate the Efficacy and Safety of Sarpogrelate SR in Patients With Chronic Artery Occlusive Disease | Clinical Research Trial Listing [centerwatch.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. cvia-journal.org [cvia-journal.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and Safety of Sarpogrelate on Symptom Improvement in Patients with Peripheral Arterial Disease (PAD) and/or Being at Risk of PAD: A Single Arm, Multi-Centered, Open-Label Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on peripheral arterial disease: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a selective 5-HT2A antagonist, improves vascular function in patients with peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A Sticky Situation: Variable Agreement Between Platelet Function Tests Used to Assess Anti-platelet Therapy Response [frontiersin.org]
- 12. karger.com [karger.com]
- 13. biodatacorp.com [biodatacorp.com]
- 14. www1.health.nsw.gov.au [www1.health.nsw.gov.au]
- 15. mims.com [mims.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Sarpogrelate Hydrochloride: Application Notes and Protocols for Systemic Sclerosis-Associated Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic sclerosis (SSc) is a complex autoimmune disease often complicated by pulmonary hypertension (PH), a leading cause of mortality in this patient population. Sarpogrelate hydrochloride, a selective serotonin 5-HT2A receptor antagonist, has emerged as a potential therapeutic agent for managing PH.[1][2] Serotonin (5-HT) is implicated in the pathogenesis of pulmonary arterial hypertension (PAH) through its role in promoting vasoconstriction and vascular remodeling.[1][3] this compound mitigates these effects by blocking the 5-HT2A receptor, leading to vasodilation and inhibition of platelet aggregation.[1] Preclinical and limited clinical data suggest that this compound can ameliorate the progression of PH by improving pulmonary hemodynamics and attenuating vascular remodeling.[2][4][5]
These application notes provide a comprehensive overview of the mechanism of action, preclinical data, and detailed experimental protocols for investigating the therapeutic potential of this compound in the context of SSc-associated PH.
Mechanism of Action
This compound is a selective antagonist of the serotonin 5-HT2A receptor.[1] In the context of pulmonary hypertension, its mechanism involves several key pathways:
-
Inhibition of Vasoconstriction: By blocking the 5-HT2A receptors on pulmonary artery smooth muscle cells (PASMCs), sarpogrelate prevents serotonin-induced vasoconstriction, leading to vasodilation.[1]
-
Attenuation of Vascular Remodeling: Sarpogrelate has been shown to inhibit the proliferation of PASMCs and promote their apoptosis, thereby countering the vascular remodeling characteristic of PH.[6][7][8]
-
Modulation of Signaling Pathways: The therapeutic effects of sarpogrelate are mediated through various intracellular signaling pathways, including:
-
eNOS/NO Pathway: Sarpogrelate can increase the expression and phosphorylation of endothelial nitric oxide synthase (eNOS), leading to enhanced nitric oxide (NO) production and vasodilation.[4]
-
TRPC/Calcineurin/NFAT Pathway: It has been shown to reduce the expression of TRPC1, TRPC6, calcineurin A, and NFATc3 in pulmonary arteries, which are involved in PASMC proliferation.[5]
-
ERK1/2 Pathway: Sarpogrelate can inhibit the phosphorylation of extracellular signal-regulated kinases 1 and 2 (pERK1/2), a key pathway in cell proliferation.[6]
-
Apoptosis Regulation: It modulates the balance of pro-apoptotic (Bax, cleaved caspase-3) and anti-apoptotic (Bcl-2) proteins to favor apoptosis of PASMCs.[6]
-
Data Presentation
Preclinical Efficacy of this compound in Animal Models of Pulmonary Hypertension
| Parameter | Animal Model | Treatment Group | Results | Reference |
| Hemodynamics | ||||
| Mean Pulmonary Artery Pressure (PAP) | Chronic Hypoxia (Rat) | Sarpogrelate (50 mg/kg/day) | Significantly reduced compared to vehicle | [4] |
| Right Ventricular Hypertrophy (RVH) | Chronic Hypoxia (Rat) | Sarpogrelate (50 mg/kg/day) | Significantly reduced compared to vehicle | [4] |
| Mean Pulmonary Artery Pressure (PAP) | Monocrotaline (Rat) | Sarpogrelate (50 mg/kg/day) | Significantly reduced compared to placebo | [3] |
| Right Ventricular Hypertrophy (RVH) | Monocrotaline (Rat) | Sarpogrelate (50 mg/kg/day) | Significantly reduced compared to placebo | [3] |
| Vascular Remodeling | ||||
| Medial Wall Thickness | Chronic Hypoxia (Rat) | Sarpogrelate (50 mg/kg/day) | Significantly reduced compared to vehicle | [4] |
| Percentage of Muscularized Arteries | Chronic Hypoxia (Rat) | Sarpogrelate (50 mg/kg/day) | Significantly reduced compared to vehicle | [4] |
| Survival | ||||
| Survival Rate | Monocrotaline (Rat) | Sarpogrelate (50 mg/kg/day) | 71% vs. 44% in placebo group | [3] |
Clinical Data of this compound in Systemic Sclerosis Patients with Pulmonary Hypertension
| Parameter | Patient Population | Treatment Protocol | Results | Reference |
| Mean Pulmonary Arterial Pressure | 7 patients with SSc | 300 mg/day for 12 months | Significant decrease | [2] |
| Right Ventricular Ejection Fraction (RVEF) | 7 patients with SSc | 300 mg/day for 12 months | Significant increase after 12 months | [2] |
| Carbon Monoxide Diffusion Capacity (%) | 7 patients with SSc | 300 mg/day for 12 months | Significant increase | [2] |
| Raynaud's Phenomenon | 7 patients with SSc | 300 mg/day for 12 months | Significant decrease in frequency and duration | [2] |
Experimental Protocols
Chronic Hypoxia-Induced Pulmonary Hypertension Model in Rats
This model is used to study PH characterized by sustained vasoconstriction and vascular remodeling.[9]
Methodology:
-
Animal Model: Male Sprague-Dawley rats.[4]
-
Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Grouping: Divide animals into four groups: Normoxia + Vehicle, Normoxia + Sarpogrelate, Hypoxia + Vehicle, and Hypoxia + Sarpogrelate.
-
Drug Administration: Administer this compound (50 mg/kg/day) or vehicle (e.g., saline) via oral gavage once daily.[6][7][8]
-
Hypoxic Exposure: Place the hypoxia groups in a hypobaric chamber set to 380 mmHg (10% oxygen) for a specified duration (e.g., 14 days).[4][6] The normoxia groups are kept in room air.
-
Hemodynamic Measurements: At the end of the exposure period, anesthetize the rats and measure the mean pulmonary artery pressure (PAP) using a catheter inserted into the pulmonary artery.
-
Tissue Collection: Euthanize the animals and collect the heart and lungs.
-
Right Ventricular Hypertrophy (RVH) Assessment: Dissect the right ventricle (RV) from the left ventricle and septum (LV+S). Weigh the RV and LV+S separately and calculate the RV/LV+S ratio as an index of RVH.
-
Histological Analysis: Fix the lung tissue in formalin, embed in paraffin, and section for staining (e.g., Hematoxylin and Eosin, Verhoeff-Van Gieson) to assess medial wall thickness and the percentage of muscularized peripheral pulmonary arteries.[4]
-
Molecular Analysis: Snap-freeze lung tissue in liquid nitrogen for subsequent Western blotting, real-time polymerase chain reaction (RT-PCR), or immunofluorescent staining to analyze protein and mRNA expression of relevant markers (e.g., eNOS, p-eNOS, MMP-13, Bcl-2, Bax).[4][6]
Monocrotaline-Induced Pulmonary Hypertension Model in Rats
This model induces endothelial injury leading to severe PAH and is useful for studying inflammatory and proliferative aspects of the disease.[10][11]
Methodology:
-
Animal Model: Male Sprague-Dawley rats.[3]
-
Acclimatization: As described above.
-
PAH Induction: Administer a single subcutaneous or intraperitoneal injection of monocrotaline (MCT) (e.g., 40-60 mg/kg).[3][10]
-
Grouping: Randomize animals into treatment (Sarpogrelate) and placebo groups.
-
Drug Administration: Begin daily administration of this compound (e.g., 50 mg/kg, intraperitoneally) or placebo immediately after MCT injection and continue for the duration of the study (e.g., 3 weeks).[3]
-
Monitoring: Monitor animals for signs of distress and record survival rates.
-
Hemodynamic and Tissue Analysis: At the end of the study period, perform hemodynamic measurements, assess RVH, and conduct histological and molecular analyses of lung tissue as described in the chronic hypoxia model.[3]
In Vitro Analysis of Pulmonary Artery Smooth Muscle Cells (PASMCs)
This protocol is for studying the direct effects of sarpogrelate on PASMC proliferation and apoptosis.
Methodology:
-
Cell Culture: Isolate and culture primary PASMCs from the pulmonary arteries of rats or use a commercially available cell line.
-
Experimental Setup: Seed PASMCs in culture plates and allow them to adhere.
-
Treatment: Treat the cells with serotonin (5-HT) to induce proliferation and then co-treat with varying concentrations of this compound.
-
Proliferation Assay: Assess cell proliferation using methods such as BrdU incorporation assay or by measuring the expression of proliferation markers like PCNA and cyclin D1 via Western blotting or RT-PCR.[6]
-
Apoptosis Assay: Evaluate apoptosis using a TUNEL assay or by measuring the expression of apoptosis-related proteins such as Bcl-2, Bax, and cleaved caspase-3 via Western blotting.[6]
Visualization
Caption: Sarpogrelate's antagonistic action on the 5-HT2A receptor.
Caption: Downstream signaling pathways modulated by Sarpogrelate HCl.
Caption: General experimental workflow for evaluating Sarpogrelate HCl.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Suppressive effect of this compound on respiratory failure and right ventricular failure with pulmonary hypertension in patients with systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound, a serotonin 5HT2A receptor antagonist, ameliorates the development of chronic hypoxic pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. The effects of the 5-HT2A receptor antagonist this compound on chronic hypoxic pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effects of the 5-HT>2A> receptor antagonist this compound on chronic hypoxic pulmonary hypertension in rats - 西安交通大学 [scholar.xjtu.edu.cn:443]
- 9. fortunejournals.com [fortunejournals.com]
- 10. Experimental animal models and patient-derived platforms to bridge preclinical discovery and translational therapeutics in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental animal models of pulmonary hypertension: Development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sarpogrelate Hydrochloride Aqueous Solubility and Stability: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals working with sarpogrelate hydrochloride. It addresses common challenges related to its solubility and stability in aqueous solutions through troubleshooting guides and frequently asked questions.
Data Presentation: Solubility and Stability Profile
Comprehensive quantitative data on the aqueous solubility and stability of this compound across a range of pH values and temperatures is not extensively available in publicly accessible literature. The following tables summarize the available information and highlight data gaps that may require experimental determination.
Table 1: Solubility of this compound
| Solvent System | Temperature (°C) | Solubility | Citation |
| Deionized Water | Not Specified | ≥5 mg/mL | [1] |
| Water | 25 | 30 mg/mL | |
| Water | Not Specified | 33.33 mg/mL (requires ultrasonic assistance) | [2] |
| Aqueous Buffer (pH 1.2) | 37 ± 1 | Data not publicly available | |
| Aqueous Buffer (pH 4.5) | 37 ± 1 | Data not publicly available | |
| Aqueous Buffer (pH 6.8) | 37 ± 1 | Data not publicly available |
Table 2: Stability Profile of this compound in Aqueous Solution
| Condition | Observation | Known Degradation Products | Citation |
| Hydrolysis | The succinic ester moiety is susceptible to hydrolysis. | A potential hydrolysis product has been mentioned in the context of crystallization. | |
| Photostability | Susceptible to photodegradation upon exposure to light. | Several photodegradation impurities have been identified. | |
| Thermal Stability | High temperatures can induce degradation. | Degradation products are formed under high-temperature conditions. | |
| Oxidative Stability | Data not publicly available. | Data not publicly available. | |
| Degradation Kinetics | Specific rate constants and half-life data in various aqueous buffers are not publicly available. The in-vivo half-life of the immediate-release formulation is approximately 0.7 hours.[2][3] | Not applicable. |
Experimental Protocols
For researchers needing to generate specific solubility and stability data for their experimental conditions, the following detailed protocols are provided.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of the equilibrium solubility of this compound in aqueous buffers of different pH values.
-
Preparation of Buffers: Prepare aqueous buffers at the desired pH levels (e.g., pH 1.2, 4.5, and 6.8) using appropriate buffer systems (e.g., HCl for pH 1.2, acetate for pH 4.5, and phosphate for pH 6.8).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in a sealed, clear container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the containers in a constant temperature shaker bath (e.g., 37 ± 1 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. A preliminary study can determine the time required to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the samples to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant.
-
Phase Separation: Immediately filter the collected supernatant through a suitable, validated filter (e.g., a 0.45 µm PVDF syringe filter) that does not adsorb the drug. Discard the initial portion of the filtrate to saturate any potential binding sites on the filter.
-
Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the validated range of a stability-indicating analytical method (e.g., HPLC-UV).
-
Analysis: Analyze the diluted samples using the validated analytical method to determine the concentration of this compound.
-
Calculation: The determined concentration represents the equilibrium solubility of this compound in the specific buffer at the tested temperature.
Protocol 2: Forced Degradation Study in Aqueous Solution
This protocol describes a forced degradation study to investigate the stability of this compound under various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a co-solvent system if necessary) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl) and keep it at a controlled temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH) and maintain it at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂) and store it at room temperature.
-
Photodegradation: Expose the stock solution in a photostability chamber to a controlled light source (e.g., ICH option 1 or 2). A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Neutralization (for acidic and basic hydrolysis): Neutralize the samples from the acidic and basic conditions to a suitable pH before analysis to prevent further degradation and protect the analytical column.
-
Analysis: Analyze the stressed samples and an unstressed control sample using a validated stability-indicating HPLC method.
-
Data Evaluation:
-
Determine the percentage of this compound remaining at each time point.
-
Identify and quantify any degradation products.
-
If significant degradation is observed, degradation kinetics (e.g., first-order) can be determined by plotting the natural logarithm of the remaining drug concentration against time.
-
Mandatory Visualizations
Troubleshooting and FAQs
Q1: I am having trouble dissolving this compound in my aqueous buffer. What can I do?
A1: this compound's solubility in aqueous solutions can be influenced by pH and temperature.
-
Ultrasonication: Some sources suggest that ultrasonic assistance can improve solubility[2]. Try sonicating your solution for a short period.
-
pH Adjustment: The solubility of ionizable compounds like this compound is pH-dependent. Although specific data is limited, you may need to adjust the pH of your solution to enhance solubility.
-
Co-solvents: If your experimental design allows, the addition of a small amount of a water-miscible organic co-solvent (e.g., ethanol, DMSO) may increase solubility. However, be mindful of the potential impact of the co-solvent on the stability and biological activity of the compound.
-
Temperature: Gently warming the solution may improve solubility, but be cautious as elevated temperatures can also accelerate degradation.
Q2: My this compound solution appears to be degrading over time, even when stored at room temperature. What could be the cause?
A2: this compound is known to be sensitive to light.
-
Photodegradation: Ensure your solutions are protected from light by using amber-colored vials or by wrapping your containers in aluminum foil. Conduct all manipulations in a low-light environment if possible.
-
Hydrolysis: The ester linkage in the sarpogrelate molecule is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Prepare fresh solutions for your experiments and store them at recommended conditions (e.g., 2-8°C, protected from light) for short periods only.
Q3: I am observing multiple peaks in my chromatogram after stressing my this compound sample with light. What are these?
A3: These are likely photodegradation products. This compound is known to degrade upon exposure to light, forming several impurities. It is crucial to use a validated stability-indicating analytical method that can resolve the parent drug from all potential degradation products to ensure accurate quantification.
Q4: Can I prepare a concentrated stock solution of this compound in an aqueous buffer and store it for future use?
A4: Given the potential for hydrolysis and photodegradation, it is generally recommended to prepare fresh solutions of this compound for each experiment. If a stock solution must be prepared, it should be stored at a low temperature (2-8°C), protected from light, and for a minimal duration. A stability study of the stock solution under your specific storage conditions is advisable to ensure its integrity over time.
Q5: How can I confirm the stability of this compound in my specific experimental setup?
A5: The most reliable way is to perform a preliminary stability study under your specific conditions (e.g., your buffer, temperature, and lighting). Prepare your this compound solution and analyze it at different time points (e.g., 0, 2, 4, 8, 24 hours) using a validated stability-indicating HPLC method. A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.
References
Technical Support Center: Enhancing Brain Delivery of Sarpogrelate Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming the poor blood-brain barrier (BBB) permeability of sarpogrelate hydrochloride. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in utilizing this compound for central nervous system (CNS) disorders?
A1: The primary challenge is its very low permeability across the blood-brain barrier (BBB). Studies in rats have shown that peak concentrations of sarpogrelate in the brain and spinal cord are approximately 50 times lower than in the circulation, reaching only about 2% of plasma levels[1]. This significantly limits its therapeutic potential for direct action within the CNS.
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective antagonist of the serotonin 5-HT2A receptor[2][3]. By blocking this receptor, it inhibits platelet aggregation and causes vasodilation, which are its primary therapeutic effects in treating peripheral arterial disease[2][3]. While it has shown some effects on cerebrovascular function, its direct impact on the brain is limited by its poor BBB penetration[4][5].
Q3: Are there any established methods for improving the BBB permeability of this compound?
A3: Currently, there is a lack of published research detailing specific formulations of this compound, such as nanoparticle, liposomal, or prodrug formulations, that have been successfully developed to enhance its BBB penetration. However, several established strategies for improving CNS delivery of other drugs could theoretically be applied to this compound. These include the development of nanoparticle-based carriers, liposomal encapsulation, and the synthesis of more lipophilic prodrugs[6][7][8].
Troubleshooting Guides
Issue 1: Low Brain Tissue Concentration of this compound in Animal Models
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor passive diffusion across the BBB due to low lipophilicity. | Synthesize a lipophilic prodrug of this compound. This could involve esterification of the carboxyl group to mask its charge and increase lipid solubility. | The prodrug should exhibit enhanced BBB penetration. Once in the brain, endogenous enzymes should cleave the ester bond, releasing the active sarpogrelate molecule. This can lead to "trapping" the active drug in the brain[6]. |
| Efflux by transporters at the BBB. | Co-administer this compound with a known inhibitor of relevant efflux pumps (e.g., P-glycoprotein inhibitors). | Increased brain concentration of this compound if it is a substrate for the inhibited efflux transporter. |
| Insufficient vascular permeability. | Transiently disrupt the tight junctions of the BBB using techniques like focused ultrasound in combination with microbubbles. | Temporary and localized opening of the BBB, allowing for increased passage of this compound into the brain parenchyma. |
Issue 2: Instability or Rapid Clearance of Novel this compound Formulations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid clearance of nanoparticles or liposomes by the reticuloendothelial system (RES). | Surface-modify the nanoparticles or liposomes with polyethylene glycol (PEG), a process known as PEGylation. | Increased circulation half-life of the formulation, allowing more time for it to interact with and cross the BBB[7]. |
| Degradation of the formulation in the bloodstream. | Optimize the composition of the nanoparticle or liposome to enhance its stability. For liposomes, this could involve using lipids with higher phase transition temperatures. | Improved stability of the formulation in vivo, leading to a higher concentration of intact carrier reaching the BBB. |
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of this compound, highlighting its poor CNS penetration.
| Parameter | Value | Species | Reference |
| Brain/Plasma Concentration Ratio | ~0.02 | Rat | [1] |
| Predicted LogP (XLogP3) | 1.2 | N/A | [1] |
Experimental Protocols
Protocol 1: Preparation and In Vitro BBB Permeability Assessment of this compound-Loaded Liposomes
Objective: To encapsulate this compound in liposomes and evaluate their ability to cross an in vitro BBB model.
Methodology:
-
Liposome Preparation (Thin-Film Hydration Method):
-
Dissolve lipids (e.g., phosphatidylcholine, cholesterol) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with a buffered aqueous solution (e.g., PBS) by gentle agitation to form multilamellar vesicles.
-
To obtain small unilamellar vesicles, sonicate the liposome suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Characterization of Liposomes:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency of this compound using a suitable analytical method (e.g., HPLC) after separating the free drug from the liposomes (e.g., by dialysis or ultracentrifugation).
-
-
In Vitro BBB Model:
-
Culture brain capillary endothelial cells (e.g., bEnd.3 or hCMEC/D3) on a semi-permeable membrane insert in a transwell plate.
-
Co-culture with astrocytes or pericytes on the basolateral side of the membrane to induce the formation of tight junctions and mimic the in vivo BBB.
-
-
Permeability Assay:
-
Add the this compound-loaded liposomes to the apical (blood side) of the transwell.
-
At various time points, collect samples from the basolateral (brain side) chamber.
-
Quantify the concentration of this compound in the basolateral samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the in vitro BBB.
-
Protocol 2: Synthesis and Evaluation of a Lipophilic Prodrug of this compound
Objective: To synthesize a more lipophilic prodrug of this compound and assess its potential for enhanced brain penetration.
Methodology:
-
Prodrug Synthesis:
-
Chemically modify the parent this compound molecule to increase its lipophilicity. A common strategy is to form an ester by reacting the carboxylic acid group with an alcohol.
-
Purify the resulting prodrug using techniques such as column chromatography.
-
Confirm the structure of the synthesized prodrug using analytical methods like NMR and mass spectrometry.
-
-
Physicochemical Characterization:
-
Determine the octanol-water partition coefficient (LogP) of the prodrug to confirm its increased lipophilicity compared to the parent drug.
-
Assess the chemical stability of the prodrug at physiological pH.
-
-
In Vitro Brain Homogenate Stability:
-
Incubate the prodrug with brain homogenate to evaluate its conversion back to the active this compound by brain enzymes.
-
Monitor the concentrations of the prodrug and the parent drug over time using an appropriate analytical method.
-
-
In Vivo Pharmacokinetic Study (Animal Model):
-
Administer the this compound prodrug to laboratory animals (e.g., rats or mice).
-
At predetermined time points, collect blood and brain tissue samples.
-
Analyze the concentrations of both the prodrug and the parent drug in plasma and brain homogenates.
-
Calculate pharmacokinetic parameters, including the brain-to-plasma concentration ratio, to determine if the prodrug strategy successfully increased brain delivery of sarpogrelate.
-
Visualizations
Caption: Workflow for liposomal formulation and in vitro testing.
Caption: Mechanism of action of Sarpogrelate.
Caption: Strategies to enhance sarpogrelate brain delivery.
References
- 1. Sarpogrelate - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Electroencephalographical effects of this compound versus ticlopidine hydrochloride in elderly patients with peripheral atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sarpogrelate dilates cerebral arteries in the absence of exogenous serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Getting into the brain: liposome-based strategies for effective drug delivery across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Sarpogrelate Hydrochloride Off-Target Effects: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of sarpogrelate hydrochloride observed in cell culture experiments. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and summarized quantitative data to facilitate your research.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during in vitro studies of this compound's off-target effects.
FAQs
-
Q1: What are the known primary off-target effects of this compound in cell culture? A1: Beyond its primary function as a selective 5-HT2A receptor antagonist, this compound has demonstrated several off-target effects in various cell types. These include the inhibition of vascular smooth muscle cell proliferation, modulation of endothelial cell function, and inhibition of the ERK1/2–GATA4 signaling pathway in cardiomyocytes, which can suppress cardiac hypertrophy.[1][2] It has also been shown to stimulate apoptosis in pulmonary artery smooth muscle cells.
-
Q2: Is this compound cytotoxic to all cell lines? A2: The cytotoxic effects of this compound can be cell-type dependent. For instance, it has been shown to inhibit the proliferation of vascular smooth muscle cells. However, its effect on other cell types, such as various cancer cell lines, may vary and requires empirical determination. It is crucial to perform a dose-response curve and cell viability assay for your specific cell line.
-
Q3: What is the optimal solvent for dissolving this compound for cell culture experiments? A3: this compound is soluble in water (up to 33.33 mg/mL with ultrasonic treatment), DMSO (≥ 62 mg/mL), and methanol.[3][4] For cell culture applications, sterile water or DMSO are commonly used. When using DMSO, it is critical to use a final concentration that is non-toxic to your cells, typically below 0.1% (v/v). Always include a vehicle control (media with the same concentration of DMSO without the drug) in your experiments.
-
Q4: Can this compound interfere with common cell-based assays? A4: Like many small molecules, this compound has the potential to interfere with certain assay readouts. For example, compounds with inherent fluorescence could interfere with fluorescence-based assays. It is recommended to include appropriate controls, such as running the assay with sarpogrelate in a cell-free system, to check for any direct interference with the assay components or detection method.
Troubleshooting
-
Issue: Inconsistent results in cell proliferation assays.
-
Possible Cause 1: Serum concentration in culture medium. The anti-proliferative effects of sarpogrelate on smooth muscle cells are often studied in the presence of mitogens like serotonin (5-HT).[5] Variations in serum concentration, which contains various growth factors, can influence the baseline proliferation rate and the observed effect of the drug.
-
Troubleshooting Tip 1: Standardize the serum concentration across all experiments. Consider using serum-starved conditions before stimulating with a mitogen to achieve a more robust and reproducible effect.
-
Possible Cause 2: Cell seeding density. Over- or under-confluent cells can respond differently to anti-proliferative agents.
-
Troubleshooting Tip 2: Optimize and maintain a consistent cell seeding density for your proliferation assays.
-
-
Issue: Difficulty in observing effects on the ERK1/2 signaling pathway.
-
Possible Cause 1: Timing of analysis. The activation of signaling pathways like ERK1/2 is often transient.
-
Troubleshooting Tip 1: Perform a time-course experiment to determine the optimal time point for observing changes in protein phosphorylation after sarpogrelate treatment. For example, maximum activation of ERK1/2 by sarpogrelate has been observed at 3 hours post-treatment in some models.[6]
-
Possible Cause 2: Inadequate stimulation. The inhibitory effect of sarpogrelate on the ERK1/2 pathway is often observed in the context of stimulation with a hypertrophic agent like phenylephrine (PE).[1]
-
Troubleshooting Tip 2: Ensure you are using an appropriate agonist at an effective concentration to induce the signaling pathway you intend to study.
-
-
Issue: Low solubility or precipitation of this compound in culture medium.
-
Possible Cause: High final concentration of the drug or improper initial dissolution.
-
Troubleshooting Tip: Prepare a high-concentration stock solution in an appropriate solvent like DMSO or water with sonication.[3] When diluting into your culture medium, ensure rapid mixing to prevent precipitation. It is also advisable to prepare fresh dilutions for each experiment.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the off-target effects of this compound.
Table 1: Receptor Binding Affinity and Inhibitory Concentrations
| Target | Parameter | Value | Cell/System | Reference |
| 5-HT2A Receptor | pKi | 8.52 | Recombinant | [3][7] |
| 5-HT2B Receptor | pKi | 6.57 | Recombinant | [3][7] |
| 5-HT2C Receptor | pKi | 7.43 | Recombinant | [3][7] |
| 5-HT-induced Smooth Muscle Cell Proliferation | Max Inhibition | 1 µM | Rat Aortic Smooth Muscle Cells | [5] |
| Platelet Aggregation (PRP-induced THP-1 adhesion) | Significant Reduction | 10 µM | HUVECs | [3] |
Table 2: Effects on Protein Expression and Cell Function
| Effect | Cell Type | Treatment Conditions | Observed Change | Reference |
| Inhibition of ERK1/2 Phosphorylation | Cardiomyocytes | Stimulated with Phenylephrine | Suppression of phosphorylation | [1] |
| Inhibition of GATA4 Phosphorylation | Cardiomyocytes | Stimulated with Phenylephrine | Suppression of phosphorylation | [1] |
| E-selectin Expression | HUVECs | Stimulated with Platelet-Rich Plasma | Significant reduction at 10 µM sarpogrelate | [3] |
| Endothelial-dependent dilatation (EDD) | Human (in vivo) | 2-week treatment | Significant increase from 7.4% to 8.8% | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature concerning the off-target effects of this compound.
Protocol 1: Inhibition of Vascular Smooth Muscle Cell Proliferation
-
Cell Culture:
-
Culture rat aortic smooth muscle cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
-
Proliferation Assay ([³H]thymidine incorporation):
-
Seed cells in 24-well plates and grow to sub-confluence.
-
Synchronize cells by serum starvation (0.5% FBS) for 48 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.
-
Stimulate cells with a mitogen, such as serotonin (5-HT) at a final concentration of 1 µM.
-
After 24 hours of stimulation, add 1 µCi/mL of [³H]thymidine to each well and incubate for an additional 4 hours.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Precipitate DNA with 10% trichloroacetic acid (TCA) for 30 minutes on ice.
-
Wash twice with 5% TCA and then solubilize the precipitate with 0.5 N NaOH.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Protocol 2: Western Blot Analysis of ERK1/2 and GATA4 Phosphorylation in Cardiomyocytes
-
Cell Culture and Treatment:
-
Isolate neonatal rat ventricular myocytes and culture in a suitable medium.[1]
-
Pre-treat the cells with this compound (e.g., 1 µM) for 2 hours.[1]
-
Stimulate the cells with a hypertrophic agent such as phenylephrine (PE) at a final concentration of 30 µM for a predetermined time (e.g., 15 minutes for signaling studies).[1]
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-GATA4, and total GATA4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Experimental Workflows
Diagram 1: Sarpogrelate's Off-Target Inhibition of the Pro-Hypertrophic ERK1/2-GATA4 Signaling Pathway
Caption: Sarpogrelate inhibits ERK1/2 phosphorylation, preventing GATA4 activation and subsequent cardiac hypertrophy.
Diagram 2: Experimental Workflow for Assessing Sarpogrelate's Effect on Cell Proliferation
Caption: A typical workflow for studying the anti-proliferative effects of sarpogrelate in cell culture.
References
- 1. The Selective Serotonin 2A Receptor Antagonist Sarpogrelate Prevents Cardiac Hypertrophy and Systolic Dysfunction via Inhibition of the ERK1/2–GATA4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of efficacy and safety of sarpogrelate-based anti-platelet therapy with non-sarpogrelate-based anti-platelet therapy following arterial endovascular therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocompare.com [biocompare.com]
- 5. Inhibition of serotonin-induced vascular smooth muscle cell proliferation by sarpogrelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of ERK1/2 Activation in Sarpogrelate-Mediated Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. Oral sarpogrelate can improve endothelial dysfunction as effectively as oral cilostazol, with fewer headaches, in active young male smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing sarpogrelate hydrochloride dosage to minimize side effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sarpogrelate hydrochloride in animal studies. The focus is on optimizing dosage to minimize side effects.
Frequently Asked Questions (FAQs)
Q1: What is a safe starting dose for this compound in rats for oral administration?
A safe starting dose can be estimated based on the acute toxicity data. The oral LD50 in rats has been reported as 4,400 mg/kg.[1] Typically, a starting dose for efficacy studies would be significantly lower than the LD50. Published studies have used oral doses in rats ranging from 5 mg/kg/day for cardiovascular protection to 100 mg/kg/day for studies on neurogenic pain. It is recommended to start with a low dose within the reported therapeutic range and escalate as needed while monitoring for adverse effects.
Q2: What are the potential side effects of this compound in animal studies and how can I monitor for them?
While specific dose-response data on side effects in animal models is limited in publicly available literature, researchers should monitor for the following potential adverse effects based on the drug's mechanism of action and findings from human studies.
Potential Side Effects and Monitoring Parameters:
| Side Effect Category | Potential Manifestations in Animals | Monitoring and Troubleshooting |
| Gastrointestinal | Diarrhea, vomiting, changes in appetite or body weight. | - Monitor daily food and water intake, and body weight.- Observe for changes in fecal consistency.- If gastrointestinal issues arise, consider lowering the dose or administering the compound with food, if the study design allows. |
| Hemorrhagic | Increased bleeding time, petechiae, or spontaneous bruising. | - Perform baseline and periodic coagulation tests (e.g., prothrombin time, activated partial thromboplastin time).- Visually inspect for any signs of bleeding.- Use caution with procedures that carry a risk of bleeding. If signs of hemorrhage occur, reduce the dose or discontinue treatment. |
| Cardiovascular | Changes in heart rate or blood pressure. | - Monitor cardiovascular parameters using telemetry or other appropriate methods, especially in studies involving cardiovascular models.- Be aware of potential interactions with other cardiovascular agents. |
| Hepatic | Elevated liver enzymes (ALT, AST). | - Conduct baseline and periodic blood chemistry panels to monitor liver function.- If liver enzymes are significantly elevated, consider dose reduction. |
| Neurological | Sedation, ataxia, or changes in behavior. | - Perform regular behavioral assessments and neurological examinations.- If neurological signs are observed, a dose adjustment may be necessary. |
Q3: Are there any known drug interactions with this compound that I should be aware of in my animal study design?
Yes, based on its antiplatelet activity, this compound may have an additive effect with other anticoagulant or antiplatelet agents, increasing the risk of bleeding. When designing studies that involve co-administration of such agents, it is crucial to include enhanced monitoring for hemorrhagic complications.
Q4: How should I prepare this compound for oral administration in animal studies?
This compound is typically available as a powder. For oral gavage, it can be suspended or dissolved in a suitable vehicle. The choice of vehicle should be appropriate for the animal species and the study design. Common vehicles include water, saline, or a small percentage of a suspending agent like carboxymethylcellulose. It is essential to ensure a homogenous and stable formulation and to consider the potential effects of the vehicle itself by including a vehicle-only control group in the study.
Experimental Protocols
General Protocol for Oral Administration in a Rat Model
-
Animal Model: Male/Female Sprague-Dawley or Wistar rats, age and weight appropriate for the study.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, low dose, mid dose, high dose).
-
Dose Preparation:
-
On each day of dosing, freshly prepare the this compound formulation.
-
Weigh the required amount of this compound powder.
-
Suspend or dissolve it in the chosen vehicle to the desired concentration.
-
Ensure the formulation is homogenous by vortexing or stirring.
-
-
Administration:
-
Administer the formulation orally via gavage once or twice daily, as required by the protocol.
-
The volume of administration should be based on the animal's most recent body weight.
-
-
Monitoring:
-
Daily: Observe animals for any clinical signs of toxicity, changes in behavior, food and water consumption, and body weight.
-
Periodic: Collect blood samples for hematology and clinical chemistry analysis at baseline and at specified time points during the study.
-
Terminal Procedures: At the end of the study, perform a complete necropsy and collect tissues for histopathological examination.
-
Visualizations
Caption: General experimental workflow for a this compound animal study.
Caption: Mechanism of action of this compound.
References
Technical Support Center: Sarpogrelate Hydrochloride HPLC-PDA Analysis
Welcome to the technical support center for the HPLC-PDA analysis of sarpogrelate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC-PDA method for this compound analysis?
A1: A common starting point for this compound analysis is a reverse-phase HPLC method. A typical setup would involve a C18 column, a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium acetate or potassium dihydrogen phosphate), with a PDA detector monitoring the eluent. The pH of the mobile phase is often slightly acidic to ensure good peak shape.
Q2: What is the typical UV absorption maximum for this compound?
A2: The detection wavelength for this compound is generally set around 218 nm or 220 nm.[1][2] However, it is always recommended to perform a UV scan of a standard solution to determine the optimal wavelength for your specific experimental conditions.
Q3: How can I improve the peak shape of this compound?
A3: Peak tailing can be a common issue. Operating at a lower pH, such as around 3.0, can help to minimize secondary interactions with residual silanol groups on the silica-based column packing, resulting in a more symmetrical peak.[2] Using a highly deactivated (end-capped) column can also significantly improve peak shape.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the HPLC-PDA analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column | Sarpogrelate has basic functional groups that can interact with acidic silanol groups on the column, causing peak tailing. Lowering the mobile phase pH (e.g., to 3.0 with phosphoric acid) can suppress the ionization of silanols and reduce these interactions.[2] Using a modern, high-purity, end-capped C18 column is also recommended. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting. If the peak shape improves, mass overload was likely the issue. |
| Column Contamination or Degradation | If peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, a guard column can help protect the analytical column, or the column may need to be replaced. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself. |
Problem 2: Retention Time Shifts
| Possible Cause | Recommended Solution |
| Inconsistent Mobile Phase Composition | Even small variations in the mobile phase composition can lead to significant shifts in retention time. Prepare the mobile phase carefully and consistently. Using an HPLC system with a reliable pump and mixing capabilities is crucial. |
| Fluctuations in Column Temperature | Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature will improve reproducibility. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when changing mobile phases. |
| Column Aging | Over time, the stationary phase of the column can change, leading to a gradual drift in retention times. It is important to monitor system suitability parameters to track column performance. |
Problem 3: Baseline Noise or Drift
| Possible Cause | Recommended Solution |
| Air Bubbles in the System | Air bubbles in the pump or detector can cause significant baseline noise. Degas the mobile phase thoroughly before use and purge the pump to remove any trapped air. |
| Contaminated Mobile Phase | Using low-quality solvents or salts, or contaminated water can result in a noisy or drifting baseline. Always use HPLC-grade reagents and freshly prepared mobile phase. |
| Detector Lamp Issue | An aging detector lamp can lead to increased noise. Check the lamp's energy output and replace it if necessary. |
| Leaks in the System | Leaks, even small ones, can cause pressure fluctuations and baseline instability. Carefully inspect all fittings and connections for any signs of leakage. |
Experimental Protocols
Below are examples of detailed experimental protocols for the HPLC-PDA analysis of this compound.
Protocol 1: RP-HPLC Method for Bulk and Dosage Forms
| Parameter | Condition |
| Column | Phenomenex C18 (250 x 4.6mm, 5µm) |
| Mobile Phase | 10mM Ammonium Acetate : Acetonitrile (45:55 v/v) |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 220 nm |
| Column Temperature | Ambient |
| Retention Time | Approximately 3.356 minutes |
This method was validated for linearity in the range of 10-50 µg/mL with a correlation coefficient (R²) of 0.999. The mean recovery was found to be between 98.73% and 100.67%.[1]
Protocol 2: RP-HPLC Method for Content Determination in Tablets
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : 0.05 mol·L⁻¹ Potassium Dihydrogen Phosphate buffer (65:35 v/v), pH adjusted to 3.0 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 218 nm |
| Column Temperature | 25 °C |
This method demonstrated good linearity in the range of 5.6-224.0 µg/mL with a correlation coefficient (r) of 0.9999. The method precision (RSD) was 0.79%, and recovery was between 99.4% and 100.3%.[2]
Quantitative Data Summary
The following tables summarize key validation parameters from published HPLC methods for this compound.
Table 1: Linearity Data
| Concentration Range (µg/mL) | Correlation Coefficient (r or R²) | Reference |
| 10 - 50 | 0.999 (R²) | [1] |
| 5.6 - 224.0 | 0.9999 (r) | [2] |
Table 2: Precision Data
| Parameter | Relative Standard Deviation (%RSD) | Reference |
| Intra-assay Precision | 1.49% | [1] |
| Inter-assay Precision | 1.60% | [1] |
| Method Precision | 0.79% | [2] |
Table 3: Accuracy (Recovery) Data
| Concentration Level | Mean Recovery (%) | Reference |
| Not Specified | 98.73 - 100.67% | [1] |
| Low, Medium, High | 99.4%, 99.4%, 100.3% | [2] |
Visualizations
This compound Signaling Pathway
This compound is a selective 5-HT2A receptor antagonist. In the context of cardiac hypertrophy, it has been shown to inhibit the ERK1/2–GATA4 signaling pathway.[3]
Caption: Sarpogrelate's inhibitory action on the 5-HT2A receptor and downstream signaling.
General HPLC-PDA Experimental Workflow
The following diagram illustrates the typical workflow for analyzing this compound using HPLC-PDA.
Caption: Standard workflow for this compound analysis by HPLC-PDA.
Troubleshooting Logic for Retention Time Shifts
This diagram outlines a logical approach to troubleshooting retention time variability.
References
- 1. researchgate.net [researchgate.net]
- 2. RP-HPLC determination of this compound tablets: Ingenta Connect [ingentaconnect.com]
- 3. The Selective Serotonin 2A Receptor Antagonist Sarpogrelate Prevents Cardiac Hypertrophy and Systolic Dysfunction via Inhibition of the ERK1/2–GATA4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sarpogrelate Hydrochloride in High-Glucose Experimental Models
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sarpogrelate hydrochloride in high-glucose experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective antagonist of the serotonin 5-HT2A receptor.[1][2] By blocking this receptor, it inhibits serotonin-induced platelet aggregation and vasoconstriction.[1][2] This dual action makes it effective in improving peripheral arterial disease and other vascular conditions.[3][4] Additionally, it possesses anti-inflammatory and anti-oxidative properties.[1][2][5]
Q2: Why is the efficacy of sarpogrelate relevant in high-glucose conditions?
High-glucose environments, mimicking diabetic conditions, are known to increase platelet activation, oxidative stress, and endothelial dysfunction.[5][6] Sarpogrelate has been shown to be effective in treating diabetes-related vascular complications.[3][6] It can protect against high glucose-induced endothelial dysfunction and reduce oxidative stress, making it a valuable compound for research in this area.[5]
Q3: How does this compound affect cells in a high-glucose environment?
In high-glucose conditions, this compound has been shown to:
-
Reduce the production of reactive oxygen species (ROS) and lipid peroxidation.[5]
-
Decrease inflammatory and fibrotic signals in renal proximal tubule cells.[7][8]
-
Suppress the production of intrinsic coagulants by activated platelets.[6]
Q4: What is the active metabolite of this compound?
This compound is metabolized in the liver to its active metabolite, M-1, which also has 5-HT2A receptor antagonist properties.[1][9]
Troubleshooting Guide
Problem: I am not observing the expected inhibitory effect of sarpogrelate on platelet aggregation in my high-glucose in vitro model.
-
Possible Cause 1: Suboptimal Drug Concentration. The effective concentration might be altered in high-glucose media.
-
Solution: Perform a dose-response curve experiment with a broader range of sarpogrelate concentrations (e.g., 10⁻⁶ to 10⁻⁴ mol/l) to determine the optimal inhibitory concentration under your specific high-glucose conditions.[10]
-
-
Possible Cause 2: Drug Instability or Degradation. The compound may be unstable in your experimental buffer or high-glucose medium over the incubation period.
-
Solution: Prepare fresh solutions of this compound for each experiment. Minimize the time the compound spends in solution before being added to the assay. Consider performing a stability test of the compound in your specific medium.
-
-
Possible Cause 3: Altered 5-HT2A Receptor Expression. Prolonged exposure to high glucose may alter the expression or sensitivity of the 5-HT2A receptor on your cells.
-
Solution: Verify 5-HT2A receptor expression in your high-glucose treated cells versus control cells using techniques like Western blot or qPCR. If expression is downregulated, you may need to adjust your experimental design or cell model.
-
-
Possible Cause 4: Interference from Media Components. Components in your cell culture media, such as high levels of serum, may bind to the drug and reduce its effective concentration.
-
Solution: If possible, reduce the serum concentration during the drug treatment phase of your experiment. Ensure all control groups are treated with the same media and vehicle.
-
Problem: I am observing significant cytotoxicity or a decrease in cell viability after treating my cells with sarpogrelate in high-glucose medium.
-
Possible Cause 1: Synergistic Stress. The combination of high-glucose induced osmotic stress and drug treatment may be overwhelming for the cells.
-
Solution: First, establish a baseline for cytotoxicity of the high-glucose medium alone. Then, run a toxicity assay (e.g., MTT or LDH assay) for sarpogrelate in both normal and high-glucose media to identify a non-toxic working concentration. It may be necessary to use a lower concentration of the drug than initially planned.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve sarpogrelate (e.g., DMSO) might be causing toxicity, which can be exacerbated in stressed cells.
-
Solution: Ensure the final concentration of the solvent in your culture medium is minimal (typically <0.1%). Run a vehicle-only control (high-glucose medium + solvent) to assess the solvent's impact on cell viability.
-
-
Possible Cause 3: Incorrect Osmolality Control.
-
Solution: When preparing high-glucose medium, it is crucial to have an osmotic control (e.g., mannitol-treated group) to distinguish between the effects of high glucose and hyperosmolality. Ensure your control medium has a comparable osmolality to the high-glucose medium.
-
Quantitative Data Summary
Table 1: Effect of this compound on Platelet and Endothelial Markers in Diabetic Patients
| Parameter | Before Treatment (Mean ± SD) | After Treatment (Mean ± SD) | Significance |
| CD62p-positive Platelets | Increased | Significantly Decreased | p < 0.05 |
| CD63-positive Platelets | Increased | Significantly Decreased | p < 0.05 |
| Platelet-Derived Microparticles | Increased | Significantly Decreased | p < 0.05 |
| Soluble Adhesion Molecules | Increased | Significantly Decreased | p < 0.05 |
| Thrombomodulin | Increased | Significantly Decreased | p < 0.05 |
| Data synthesized from a study on 48 patients with diabetes mellitus.[6] |
Table 2: Effect of this compound on Arterial Stiffness in Type 2 Diabetic Patients
| Parameter | Before Treatment (Mean ± SD) | After 6 Months of Treatment (Mean ± SD) | Significance |
| Cardio-Ankle Vascular Index (CAVI) | 10.11 ± 0.92 | 9.87 ± 0.97 | p < 0.05 |
| Serum Lipoprotein Lipase (LPL) Mass (ng/mL) | 58.2 ± 17.5 | 63.5 ± 21.4 | p < 0.05 |
| Data from a prospective study on 35 type 2 diabetic patients.[11][12] |
Experimental Protocols
Protocol: In Vitro Platelet Aggregation Assay in High-Glucose Conditions
This protocol outlines a method to assess the inhibitory effect of this compound on platelet aggregation in platelet-rich plasma (PRP) under high-glucose conditions.
1. Materials:
-
This compound
-
Vehicle (e.g., DMSO or saline)
-
D-Glucose
-
Collagen (platelet agonist)
-
Serotonin (5-HT)
-
Platelet-Rich Plasma (PRP) isolated from healthy volunteers
-
Phosphate-Buffered Saline (PBS)
-
Platelet aggregometer
2. Preparation of Reagents:
-
High-Glucose PRP: Prepare a stock solution of D-Glucose in PBS. Add to freshly prepared PRP to achieve the final desired high-glucose concentration (e.g., 30 mM). Incubate for a predetermined time (e.g., 2 hours) at 37°C. Prepare a normal glucose control PRP (e.g., 5.5 mM glucose).
-
Sarpogrelate Stock Solution: Dissolve this compound in the appropriate vehicle to create a high-concentration stock solution.
-
Agonist Solution: Prepare working solutions of collagen and serotonin in PBS.
3. Experimental Procedure:
-
Pre-warm the PRP samples (both high-glucose and normal glucose) to 37°C in the aggregometer cuvettes with a stir bar.
-
Add this compound (at various final concentrations, e.g., 10⁻⁶ to 10⁻⁴ M) or vehicle to the PRP samples. Incubate for 5-10 minutes.[10]
-
Establish a baseline light transmission reading for 1-2 minutes.
-
Induce platelet aggregation by adding the agonist cocktail (e.g., a sub-threshold concentration of collagen plus serotonin).[10]
-
Record the change in light transmission for 5-10 minutes, which corresponds to the percentage of platelet aggregation.
4. Data Analysis:
-
Calculate the percentage of maximum aggregation for each condition.
-
Compare the aggregation in the sarpogrelate-treated groups to the vehicle-treated control group in both normal and high-glucose conditions.
-
Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) of sarpogrelate under each glycemic condition.
Visualizations
Caption: Sarpogrelate's mechanism of action.
Caption: Troubleshooting workflow for unexpected results.
Caption: Factors influencing sarpogrelate efficacy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Effects of this compound on peripheral arterial disease: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective 5-HT2A antagonist, improves vascular function in patients with peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sarpogrelate protects against high glucose-induced endothelial dysfunction and oxidative stress [ouci.dntb.gov.ua]
- 6. Effect of this compound on platelet-derived microparticles and various soluble adhesion molecules in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice | PLOS One [journals.plos.org]
- 8. This compound ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of pharmacokinetics between this compound immediate-release formulation and controlled-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on platelet aggregation, and its relation to the release of serotonin and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound decreases cardio-ankle vascular index accompanied by increased serum lipoprotein lipase mass in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Decreases Cardio-Ankle Vascular Index Accompanied by Increased Serum Lipoprotein Lipase Mass in Type 2 Diabetic Patients [jstage.jst.go.jp]
Technical Support Center: Sarpogrelate Hydrochloride Preclinical Drug Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential drug interactions with sarpogrelate hydrochloride in preclinical studies.
Frequently Asked Questions (FAQs)
Pharmacokinetic Interactions
Q1: We are designing a preclinical study with a novel compound that is metabolized by Cytochrome P450 enzymes. Should we be concerned about a potential interaction with this compound?
A1: Yes, you should exercise caution if your compound is a substrate of CYP2D6. Preclinical in vitro studies using human liver microsomes have demonstrated that both sarpogrelate and its active metabolite, M-1, are potent and selective inhibitors of the CYP2D6 isozyme.[1][2] M-1, in particular, shows inhibitory potency comparable to quinidine, a well-known CYP2D6 inhibitor.[1][2] No significant inhibition of other major CYP isoforms (CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2E1, or CYP3A4/5) has been observed.[1][2]
Q2: What is the mechanism of CYP2D6 inhibition by sarpogrelate and its active metabolite?
A2: The inhibition of CYP2D6 by sarpogrelate and its active metabolite, M-1, is competitive.[1][2] This means that sarpogrelate and M-1 bind to the active site of the enzyme, preventing the substrate from binding and being metabolized. Importantly, these compounds are not time-dependent inactivators, meaning they do not permanently disable the enzyme.[1][2]
Q3: We are observing unexpected variability in the plasma concentrations of sarpogrelate in our animal models. What could be the cause?
A3: One significant factor to consider is food intake. Preclinical studies in beagle dogs have shown that the systemic exposure to both sarpogrelate and its active metabolite is significantly decreased when the drug is administered in a fed state compared to a fasted state.[3] This effect is attributed to the pH-dependent dissolution of sarpogrelate.[3] Therefore, it is crucial to standardize feeding schedules in your animal studies to ensure consistent and reproducible pharmacokinetic data.
Pharmacodynamic Interactions
Q4: We are planning to co-administer sarpogrelate with an anticoagulant (e.g., warfarin) in our animal model. What should we be aware of?
Q5: Can sarpogrelate be combined with other antiplatelet agents like aspirin or clopidogrel in preclinical studies?
A5: Yes, sarpogrelate has been studied in combination with other antiplatelet agents, primarily aspirin. Clinical studies have shown that the combination of sarpogrelate and aspirin can be a comparable antithrombotic regimen to the standard dual antiplatelet therapy of clopidogrel and aspirin.[6] Some clinical data suggests that the combination of sarpogrelate and aspirin may have a lower risk of bleeding complications compared to clopidogrel and aspirin.[7] However, any combination of antiplatelet agents has the potential to increase bleeding risk, and this should be a primary safety endpoint in your preclinical evaluation.
Q6: Are there any known beneficial drug interactions with sarpogrelate observed in preclinical models?
A6: Yes, a preclinical study in a rat model of alloxan-induced diabetes demonstrated a protective interaction. In this study, co-administration of sarpogrelate with the dopamine D2 receptor agonists bromocriptine or cabergoline was shown to mitigate the potential adverse effects of these drugs on myocardial tissue.[6]
Troubleshooting Guides
Issue 1: Higher than expected plasma concentrations of a co-administered CYP2D6 substrate.
| Potential Cause | Troubleshooting Step |
| Competitive inhibition of CYP2D6 by sarpogrelate or its active metabolite, M-1. | 1. Confirm that the co-administered drug is indeed a CYP2D6 substrate. 2. Reduce the dose of the CYP2D6 substrate and repeat the pharmacokinetic study. 3. If possible, consider using a compound that is not metabolized by CYP2D6. 4. In your data analysis, model the drug-drug interaction as a competitive inhibition to better predict the exposure changes. |
Issue 2: Increased incidence of bleeding in animals receiving sarpogrelate in combination with another antithrombotic agent.
| Potential Cause | Troubleshooting Step |
| Synergistic or additive pharmacodynamic effects on hemostasis. | 1. Implement a robust bleeding assessment protocol (e.g., tail bleeding time, observation for spontaneous hematomas). 2. Reduce the dose of one or both of the antithrombotic agents and re-evaluate the bleeding phenotype. 3. Consider a dose-response study for the combination to identify a therapeutic window with acceptable bleeding risk. |
Data Presentation
Table 1: In Vitro Inhibition of Human CYP450 Isoforms by Sarpogrelate and its Active Metabolite (M-1)
| CYP Isoform | Sarpogrelate IC50 (µM) | M-1 IC50 (µM) | Sarpogrelate Ki (µM) | M-1 Ki (µM) | Inhibition Type |
| CYP2D6 | 3.05[1] | 0.201[1] | 1.24[1] | 0.120[1] | Competitive[1] |
| CYP1A2 | > 50 | > 50 | - | - | No apparent inhibition[1] |
| CYP2A6 | > 50 | > 50 | - | - | No apparent inhibition[1] |
| CYP2B6 | > 50 | > 50 | - | - | No apparent inhibition[1] |
| CYP2C8 | > 50 | > 50 | - | - | No apparent inhibition[1] |
| CYP2C9 | > 50 | > 50 | - | - | No apparent inhibition[1] |
| CYP2C19 | > 50 | > 50 | - | - | No apparent inhibition[1] |
| CYP2E1 | > 50 | > 50 | - | - | No apparent inhibition[1] |
| CYP3A4/5 | > 50 | > 50 | - | - | No apparent inhibition[1] |
Data extracted from in vitro studies using human liver microsomes.
Experimental Protocols
Key Experiment 1: In Vitro CYP450 Inhibition Assay
-
Objective: To determine the inhibitory potential of sarpogrelate and its metabolites on major human CYP450 isoforms.
-
Methodology:
-
Test System: Pooled human liver microsomes.
-
Substrates: A cocktail of specific probe substrates for each CYP isoform (e.g., dextromethorphan for CYP2D6).
-
Incubation: Sarpogrelate or M-1 at various concentrations are pre-incubated with human liver microsomes and an NADPH-generating system.
-
Reaction Initiation: The reaction is started by the addition of the substrate cocktail.
-
Termination: The reaction is stopped after a defined incubation period by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Analysis: The formation of the specific metabolite for each CYP isoform is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated by fitting the data to a four-parameter logistic model. The inhibition constant (Ki) is determined using Dixon plots.[2]
-
Key Experiment 2: Preclinical Model of Cardioprotective Interaction
-
Objective: To evaluate the potential of sarpogrelate to mitigate the cardiotoxic effects of dopamine D2 receptor agonists.
-
Animal Model: Alloxan-induced diabetic rats.
-
Methodology:
-
Induction of Diabetes: Diabetes is induced in rats by a single injection of alloxan.
-
Drug Administration:
-
Control group: Vehicle.
-
Test groups:
-
Bromocriptine (4 mg/kg, IP, daily for one month).
-
Cabergoline (0.6 mg/kg, IP, daily for one month).
-
Sarpogrelate (50 mg/kg, IP, daily for one month) in combination with either bromocriptine or cabergoline.[6]
-
-
-
Endpoints:
-
Cardiac Injury Biomarkers: Serum levels of lactate dehydrogenase-1 (LDH-1), cardiac troponin I, and tumor necrosis factor-alpha 1 (TNFα1) are measured.
-
Myocardial Infarction Size: Determined using triphenyltetrazolium chloride (TTC) staining.[6]
-
-
Mandatory Visualizations
Caption: Competitive inhibition of CYP2D6 by sarpogrelate.
Caption: Workflow for in vitro CYP450 inhibition assay.
Caption: Additive effect on bleeding risk.
References
- 1. Effects of additional treatment of sarpogrelate to aspirin therapy on platelet aggregation and plasma plasminogen activator inhibitor activity in patients with stable effort angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspirin has little additional anti-platelet effect in healthy volunteers receiving prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Prospective Randomized Study of Sarpogrelate Versus Clopidogrel-based Dual Antiplatelet Therapies in Patients Undergoing Femoropopliteal Arterial Endovascular Interventions: Preliminary Results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of sarpogrelate treatment on 5-HT modulation of vascular sympathetic innervation and platelet activity in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prospective Randomized Study of Sarpogrelate Versus Clopidogrel-based Dual Antiplatelet Therapies in Patients Undergoing Femoropopliteal Arterial Endovascular Interventions: Preliminary Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiplatelet Therapy of Cilostazol or Sarpogrelate with Aspirin and Clopidogrel after Percutaneous Coronary Intervention: A Retrospective Cohort Study Using the Korean National Health Insurance Claim Database - PubMed [pubmed.ncbi.nlm.nih.gov]
Sarpogrelate Hydrochloride Metabolite Interference Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference from sarpogrelate hydrochloride and its metabolites in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary active metabolite?
This compound is a selective antagonist of the serotonin 5-HT2A receptor.[1][2] It is metabolized in the liver to its major and more potent active metabolite, M-1.[1] Both sarpogrelate and M-1 are responsible for the pharmacological effects observed in vivo.
Q2: What is the primary mechanism of action of sarpogrelate and its metabolite M-1?
The primary mechanism of action for both sarpogrelate and its metabolite M-1 is the competitive antagonism of the 5-HT2A receptor.[3][4] This action inhibits serotonin-induced effects such as platelet aggregation and vasoconstriction.[1][2]
Q3: Can sarpogrelate or its metabolites interact with other receptors?
Yes, particularly the M-1 metabolite. While sarpogrelate is quite selective for the 5-HT2A receptor, its metabolite M-1 has been shown to also have antagonistic effects on the 5-HT1B receptor.[5] This off-target activity is a potential source of interference in assays involving this receptor.
Q4: How might sarpogrelate and its metabolite M-1 interfere with my in vitro assay?
Interference can be categorized in two ways:
-
Pharmacological Interference: Due to their potent bioactivity, sarpogrelate and M-1 can interact with biological targets in your assay system, leading to unexpected results. This is most likely to occur in assays involving serotonin signaling pathways or platelet function.
-
Assay-Specific Interference: While less documented, there is a theoretical potential for sarpogrelate or M-1 to directly interfere with assay components (e.g., enzymes, substrates, detection reagents). However, the primary source of interference is expected to be pharmacological.
Q5: Are there any known effects of sarpogrelate on common signaling pathways that could indirectly affect my assay?
Yes, sarpogrelate has been shown to inhibit the ERK1/2–GATA4 signaling pathway.[3][6] This could lead to downstream effects on gene expression and cellular phenotypes, which might be misinterpreted as a direct effect of your experimental treatment. If your assay involves reporter genes with response elements regulated by this pathway, you may observe unexpected results.
Troubleshooting Guides
Issue 1: Unexpected Anti-platelet Aggregation Effects Observed
Symptoms:
-
You observe a decrease in platelet aggregation in your in vitro assay, even in control wells or with compounds not expected to have this effect.
-
Your test compound's potency appears variable or inconsistent.
Possible Cause: Your cell culture media, serum, or other reagents may be contaminated with sarpogrelate or its active metabolite, M-1. Given their potent anti-platelet aggregation effects, even minor contamination can lead to significant signal changes.
Troubleshooting Steps:
-
Review Experimental History: Determine if sarpogrelate has been used in the same laboratory space, incubators, or by the same personnel.
-
Use Fresh Reagents: Repeat the experiment with fresh, unopened batches of cell culture media, serum, and other critical reagents.
-
Control Experiment: Design a control experiment where you intentionally spike a known concentration of sarpogrelate or M-1 into your assay to characterize its effect and compare it to the unexpected results.
-
Analytical Confirmation (if necessary): If the issue persists and contamination is strongly suspected, consider analytical methods like LC-MS/MS to screen for the presence of sarpogrelate and M-1 in your reagents.[2][7][8][9]
Issue 2: Unexplained Vasodilation or Vasoconstriction in Vascular Assays
Symptoms:
-
You observe unexpected vasodilation or altered vasoconstrictive responses in isolated artery or smooth muscle cell assays.
Possible Cause: Sarpogrelate and M-1 are potent modulators of vascular tone through their antagonism of 5-HT2A receptors.[1] M-1 also exhibits off-target antagonism at the 5-HT1B receptor, which can also influence vascular responses.[5]
Troubleshooting Steps:
-
Check for Serotonin in Media: Some serum-containing media may have variable levels of serotonin, which could be potentiating the interfering effects of any contaminating sarpogrelate or M-1.
-
Run Controls with Known Antagonists: Include known 5-HT2A and 5-HT1B antagonists in your experimental design to see if they mimic the unexpected effects.
-
Consider the ERK1/2 Pathway: Sarpogrelate's inhibition of the ERK1/2 pathway could also contribute to changes in vascular smooth muscle cell phenotype and responsiveness.[3][6]
Issue 3: Altered Readouts in Reporter Gene or Cell Signaling Assays
Symptoms:
-
You observe unexpected changes in the expression of a reporter gene.
-
You detect alterations in phosphorylation status of proteins in key signaling pathways.
Possible Cause: Sarpogrelate is known to inhibit the ERK1/2-GATA4 signaling pathway.[3][6] If your reporter construct contains binding sites for transcription factors downstream of this pathway, or if your signaling assay measures components of this pathway, sarpogrelate or M-1 could be the source of interference.
Troubleshooting Steps:
-
Analyze Reporter Construct: Examine the promoter region of your reporter gene for response elements related to the ERK1/2 or GATA4 pathways.
-
Use a Pathway Inhibitor as a Control: Treat your cells with a known inhibitor of the ERK1/2 pathway and compare the results to those seen with the suspected contamination.
-
Orthogonal Assay: Use an alternative assay to measure your endpoint that does not rely on the potentially affected signaling pathway.
Quantitative Data Summary
The following tables summarize the known quantitative data for sarpogrelate and its metabolite M-1.
Table 1: Receptor Binding Affinities
| Compound | Receptor | Species | Ki (nM) | Reference |
| Sarpogrelate | 5-HT2A | Rat | 8.39 | [10] |
| M-1 | 5-HT2A | Rat | 1.70 | [10] |
| Sarpogrelate | 5-HT1B | Rat | 881 | [10] |
| M-1 | 5-HT1B | Rat | 859 | [10] |
| M-1 | 5-HT4 | Rat | 838 | [10] |
Table 2: Functional Antagonist Potency
| Compound | Assay | Tissue/System | pA2 | Reference |
| Sarpogrelate | 5-HT induced contraction | Rat tail artery | 8.53 | [3] |
| (R,S)-M-1 | 5-HT induced contraction | Rat tail artery | 9.04 | [3] |
| (R)-M-1 | 5-HT induced contraction | Rat tail artery | 9.00 | [3] |
| (S)-M-1 | 5-HT induced contraction | Rat tail artery | 8.81 | [3] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor
This protocol is adapted from studies characterizing the binding of sarpogrelate and its metabolites.
Objective: To determine the binding affinity of a test compound for the 5-HT2A receptor.
Materials:
-
Rat brain cortical membranes (prepared or commercially available)
-
[3H]-ketanserin (radioligand)
-
Sarpogrelate (as a positive control)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and vials
-
Microplate harvester and filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and sarpogrelate.
-
In a 96-well plate, add assay buffer, radioligand (e.g., [3H]-ketanserin at a final concentration near its Kd), and either buffer (for total binding), a high concentration of a known 5-HT2A antagonist (for non-specific binding), or the test compound/sarpogrelate.
-
Add the rat brain cortical membranes to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a microplate harvester onto glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki of the test compound using appropriate software.
Protocol 2: In Vitro Platelet Aggregation Assay
This protocol is a general method to assess platelet aggregation.
Objective: To measure the effect of a test compound on platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) from healthy human volunteers
-
Platelet aggregation agonist (e.g., ADP, collagen, or serotonin)
-
Sarpogrelate (as a positive control)
-
Test compound
-
Saline or appropriate vehicle
-
Platelet aggregometer
Procedure:
-
Prepare PRP from citrated whole blood by centrifugation.
-
Pre-warm the PRP to 37°C.
-
Place a cuvette with PRP in the aggregometer and establish a baseline.
-
Add the test compound, sarpogrelate, or vehicle to the PRP and incubate for a short period.
-
Add the platelet aggregation agonist to induce aggregation.
-
Record the change in light transmittance for a defined period (typically 5-10 minutes).
-
Calculate the percentage of platelet aggregation and determine the inhibitory effect of the test compound.
Visualizations
Caption: 5-HT2A receptor signaling pathway and points of interference by sarpogrelate/M-1.
Caption: General experimental workflow highlighting potential points of interference.
Caption: Troubleshooting flowchart for unexpected in vitro results.
References
- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 2. Simultaneous determination of sarpogrelate and its active metabolite in human plasma by liquid chromatography with tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of ERK1/2 Activation in Sarpogrelate-Mediated Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of M-1, a Major Metabolite of Sarpogrelate, on 5-HT-Induced Constriction of Isolated Human Internal Thoracic Artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Regulation of GATA4 transcriptional activity in cardiovascular development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of sarpogrelate hydrochloride stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of sarpogrelate hydrochloride stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in several common laboratory solvents. For research purposes, Dimethyl Sulfoxide (DMSO), water, and ethanol are frequently used. The choice of solvent may depend on the specific requirements of your experiment, such as the desired concentration and compatibility with your cell culture or in vivo model.
Q2: What are the recommended storage conditions and expected shelf-life for this compound stock solutions?
A2: For optimal stability, it is recommended to store this compound stock solutions at low temperatures. Based on information from various suppliers, the following storage conditions are advised:
-
-80°C: Up to 6 months
-
-20°C: Up to 1 month[1]
To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and moisture absorption.
Q3: My this compound solution has been stored at room temperature for a few hours. Is it still usable?
A3: While short-term exposure to room temperature may not cause significant degradation, especially for solutions prepared in a stable solvent like DMSO, it is generally not recommended. This compound, being an ester, is susceptible to hydrolysis, a reaction that can be accelerated by higher temperatures and the presence of water. For critical experiments, it is always best to use freshly prepared solutions or solutions that have been stored under the recommended conditions. If you must use a solution that has been at room temperature, it is advisable to run a small pilot experiment to confirm its efficacy before proceeding with a large-scale study.
Q4: I observe precipitation in my this compound stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the concentration of this compound exceeds its solubility at that temperature. You can try to redissolve the compound by gently warming the solution (e.g., in a 37°C water bath) and vortexing. If the precipitate does not dissolve, it may indicate that the solution is supersaturated or that degradation has occurred. In such cases, it is recommended to prepare a fresh stock solution. To prevent precipitation, ensure that the concentration of your stock solution is within the solubility limits of the chosen solvent at the storage temperature.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the stock solution. | Prepare a fresh stock solution of this compound. Verify the storage conditions and age of the current stock solution. Perform a quality control check of the stock solution using a validated analytical method, such as HPLC. |
| Loss of potency in biological assays. | Instability of the working solution under experimental conditions (e.g., in aqueous media). | Prepare working solutions fresh for each experiment. Minimize the time the compound spends in aqueous buffers before use. Consider the pH of your experimental media, as this compound is more susceptible to hydrolysis at neutral to basic pH. |
| Appearance of unknown peaks in analytical chromatograms. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. Review the storage and handling procedures for your stock and working solutions to identify potential causes of degradation. |
Stability Data
Long-Term Stability of this compound Stock Solutions
The following table summarizes the generally accepted stability of this compound stock solutions based on supplier recommendations. It is important to note that these are guidelines, and the actual stability may vary depending on the specific experimental conditions.
| Solvent | Storage Temperature | Recommended Shelf-Life |
| DMSO | -20°C | 1 month[1] |
| DMSO | -80°C | 6 months[1] |
| Water | -20°C | 1 month (use with caution due to hydrolysis) |
| Water | -80°C | 6 months (use with caution due to hydrolysis) |
Hydrolytic Stability of this compound in Aqueous Solution
This compound contains an ester linkage that is susceptible to hydrolysis, especially in aqueous solutions. The rate of hydrolysis is highly dependent on the pH of the solution.
| pH | Temperature | Observation |
| < 7.0 | 50°C | Relatively stable |
| > 7.0 | 50°C | Significantly accelerated hydrolysis |
This data is based on a study investigating the hydrolysis kinetics of sarpogrelate in aqueous buffer solutions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a general reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the stability of this compound. Method optimization and validation are necessary for specific applications.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a suitable buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A common starting point is a 45:55 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 - 1.2 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C)
-
Injection Volume: 10-20 µL
-
-
Sample Preparation:
-
Dilute the this compound stock solution to a suitable concentration (e.g., 10-50 µg/mL) with the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound and any additional peaks that may indicate the presence of degradation products. The retention time for this compound will depend on the specific chromatographic conditions.
-
Visualizations
This compound Signaling Pathway
This compound is a selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. The diagram below illustrates the signaling pathway initiated by the activation of the 5-HT2A receptor, which this compound blocks.
Caption: 5-HT2A Receptor Signaling Pathway and this compound's Point of Action.
Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for assessing the stability of a this compound stock solution.
Caption: Workflow for Long-Term Stability Testing of this compound Stock Solutions.
References
Validation & Comparative
Sarpogrelate Hydrochloride Versus Clopidogrel for the Prevention of Restenosis: A Comparative Guide for Researchers
In the landscape of antiplatelet therapy for the prevention of restenosis following endovascular interventions, both sarpogrelate hydrochloride and clopidogrel have demonstrated clinical utility. This guide provides a detailed comparison of their performance, mechanisms of action, and the experimental evidence supporting their use, tailored for researchers, scientists, and drug development professionals.
Executive Summary
Sarpogrelate, a selective 5-hydroxytryptamine (5-HT) 2A receptor antagonist, and clopidogrel, an irreversible inhibitor of the P2Y12 adenosine diphosphate (ADP) receptor, are both effective in mitigating restenosis. Clinical evidence, primarily from studies on femoropopliteal artery interventions, suggests that sarpogrelate is a comparable alternative to clopidogrel. While large-scale, head-to-head trials in the coronary vasculature are limited, existing data indicate similar efficacy in preventing restenosis, with some studies suggesting a potentially better safety profile for sarpogrelate regarding bleeding events. Their distinct mechanisms of action offer different therapeutic avenues for inhibiting the key pathological processes in restenosis: platelet aggregation and vascular smooth muscle cell (VSMC) proliferation.
Mechanism of Action
Sarpogrelate and clopidogrel prevent restenosis through different signaling pathways. Sarpogrelate's primary action is the blockade of the 5-HT2A receptor, which not only inhibits platelet aggregation but also directly suppresses VSMC proliferation.[1][2] Clopidogrel, a prodrug, is metabolized into an active form that irreversibly binds to the P2Y12 receptor on platelets, thereby inhibiting ADP-mediated platelet aggregation.[1]
Sarpogrelate Signaling Pathway
Sarpogrelate's antagonism of the 5-HT2A receptor on VSMCs interferes with downstream signaling cascades, including the JAK/STAT pathway, which is implicated in cellular proliferation.
References
Comparative Efficacy of Sarpogrelate and Cilostazol in Peripheral Arterial Disease Models: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of sarpogrelate and cilostazol, two therapeutic agents used in the management of peripheral arterial disease (PAD). The information presented herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical and clinical data to inform future research and development efforts. While clinical studies have compared these two drugs, this guide also delves into their effects in preclinical PAD models, drawing comparisons from separate studies to highlight their respective mechanisms and therapeutic potential.
Executive Summary
Peripheral arterial disease is a chronic condition characterized by atherosclerotic obstruction of the arteries, primarily in the lower limbs, leading to reduced blood flow and ischemic complications. Sarpogrelate, a selective serotonin (5-HT) 2A receptor antagonist, and cilostazol, a phosphodiesterase III (PDE3) inhibitor, are two pharmacological agents with distinct mechanisms of action that have shown utility in treating PAD. This guide synthesizes available data on their comparative efficacy in both animal models and clinical settings, details their mechanisms of action through signaling pathway diagrams, and outlines common experimental protocols for their evaluation.
Mechanisms of Action
Sarpogrelate: Sarpogrelate's primary mechanism involves the selective blockade of the 5-HT2A receptor. This action inhibits serotonin-induced platelet aggregation and vasoconstriction, two key pathological processes in PAD.[1][2] Beyond this, sarpogrelate has been shown to exert anti-proliferative effects on vascular smooth muscle cells and may possess anti-inflammatory properties.[3]
Cilostazol: Cilostazol acts by inhibiting PDE3, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in platelets and vascular smooth muscle cells.[4][5] Elevated cAMP activates Protein Kinase A (PKA), resulting in vasodilation and the inhibition of platelet aggregation.[4][5] Additionally, cilostazol has been demonstrated to promote angiogenesis, potentially through the upregulation of vascular endothelial growth factor (VEGF).[4]
Signaling Pathway Diagrams
Comparative Efficacy in PAD Animal Models
Table 1: Summary of Efficacy in Preclinical PAD Models
| Parameter | Sarpogrelate | Cilostazol |
| Blood Flow/Perfusion | Studies suggest improvement in blood flow. | Shown to improve blood flow recovery and increase capillary density.[4] |
| Angiogenesis | Less evidence for a direct pro-angiogenic effect. | Promotes angiogenesis, partly through VEGF and eNOS-dependent mechanisms.[4][6] |
| Vascular Smooth Muscle Cell (VSMC) Proliferation | Inhibits 5-HT-induced VSMC proliferation.[3] | Evidence for inhibition of VSMC proliferation. |
| Anti-inflammatory Effects | Associated with reductions in hsCRP and IL-6 in clinical settings.[7][8] | Demonstrates anti-inflammatory effects by modulating cytokine production.[6] |
| Functional Improvement (e.g., walking distance) | Clinical data shows improvement in walking distance.[7][8] | Consistently improves walking distance in animal models and clinical trials. |
Comparative Efficacy in Human Clinical Trials
Several clinical trials have directly compared the efficacy of sarpogrelate and cilostazol in patients with PAD.
Table 2: Summary of Efficacy in Human Clinical Trials
| Outcome Measure | Sarpogrelate | Cilostazol | Key Findings |
| Ankle-Brachial Index (ABI) | Significantly improves ABI.[3][7][8] | Improves ABI. | Both drugs demonstrate a positive effect on ABI, a key indicator of peripheral circulation. |
| Pain-Free Walking Distance (PFWD) | Significantly increases PFWD.[7][8] | Significantly increases PFWD. | Both are effective in improving a critical functional outcome for PAD patients. |
| Restenosis after Endovascular Therapy | No significant difference in restenosis rates compared to conventional antiplatelet therapy.[9] | Shown to reduce restenosis after femoropopliteal artery stenting compared to ticlopidine.[10] | Cilostazol may have an advantage in preventing restenosis post-intervention. |
| Adverse Events | Generally well-tolerated. | Common side effects include headache, diarrhea, and palpitations. | Sarpogrelate may have a more favorable side-effect profile for some patients. |
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation of therapeutic agents in PAD models. Below are outlines of common experimental procedures.
Rodent Hindlimb Ischemia Model
This is the most common preclinical model for PAD.
Key Steps:
-
Animal Model: Typically, male C57BL/6 mice or Sprague-Dawley rats are used.
-
Surgical Procedure: Under anesthesia, the femoral artery is exposed and ligated at a specific point (e.g., distal to the inguinal ligament).
-
Drug Administration: Sarpogrelate, cilostazol, or a vehicle control is administered, usually via oral gavage, starting shortly after surgery and continuing for the duration of the study.
-
Efficacy Assessment:
-
Blood Perfusion: Measured using Laser Doppler Perfusion Imaging (LDPI) at baseline and various time points post-surgery. The ratio of perfusion in the ischemic to the non-ischemic limb is calculated.
-
Functional Assessment: Treadmill exercise tests are performed to measure parameters like walking distance and time to exhaustion. A common protocol involves a gradual increase in speed and/or incline.[11][12][13]
-
Histological Analysis: At the end of the study, animals are euthanized, and tissues (e.g., gastrocnemius muscle, arteries) are harvested for histological examination.
-
Histological Analysis
Objective: To assess tissue morphology, neovascularization, and inflammation.
Procedure:
-
Tissue Preparation: Harvested tissues are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of muscle fiber integrity and inflammatory cell infiltration.
-
Masson's Trichrome: To visualize collagen deposition and fibrosis.
-
Immunohistochemistry: Using specific antibodies to identify:
-
CD31: To quantify capillary density as a measure of angiogenesis.
-
α-Smooth Muscle Actin (α-SMA): To identify arterioles.
-
CD68: To detect macrophage infiltration.
-
-
-
Quantification: Images are captured using microscopy, and quantitative analysis (e.g., capillary-to-muscle-fiber ratio, percent fibrotic area) is performed using image analysis software.
Conclusion
Both sarpogrelate and cilostazol demonstrate efficacy in improving outcomes in peripheral arterial disease through distinct but complementary mechanisms. Cilostazol appears to have a more pronounced pro-angiogenic effect in preclinical models, which may offer an advantage in restoring blood flow to ischemic tissues. Sarpogrelate's potent anti-platelet and anti-vasoconstrictive actions, coupled with potential anti-inflammatory benefits, also make it a valuable therapeutic option.
For researchers and drug developers, the choice between these agents or the development of novel therapies may depend on the specific pathological features being targeted, such as the degree of ischemia, the extent of inflammation, or the need to prevent restenosis following revascularization procedures. Further head-to-head studies in well-defined animal models of PAD are warranted to more definitively delineate the comparative efficacy and optimal applications of these two important drugs.
References
- 1. Antiplatelet Therapy of Cilostazol or Sarpogrelate with Aspirin and Clopidogrel after Percutaneous Coronary Intervention: A Retrospective Cohort Study Using the Korean National Health Insurance Claim Database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiplatelet Therapy of Cilostazol or Sarpogrelate with Aspirin and Clopidogrel after Percutaneous Coronary Intervention: A Retrospective Cohort Study Using the Korean National Health Insurance Claim Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models of peripheral arterial disease - Browse Articles - Conditioning Medicine [conditionmed.org]
- 4. Cilostazol stimulates revascularisation in response to ischaemia via an eNOS-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of cilostazol and clopidogrel attenuates rat critical limb ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cilostazol Mediates Immune Responses and Affects Angiogenesis During the Acute Phase of Hind Limb Ischemia in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Antiplatelet Therapy of Cilostazol or Sarpogrelate with Aspirin and Clopidogrel after Percutaneous Coronary Intervention: A Retrospective Cohort Study Using the Korean National Health Insurance Claim Database | PLOS One [journals.plos.org]
- 9. Comparison of efficacy and safety of sarpogrelate-based anti-platelet therapy with non-sarpogrelate-based anti-platelet therapy following arterial endovascular therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A better effect of cilostazol for reducing in-stent restenosis after femoropopliteal artery stent placement in comparison with ticlopidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Treadmill Fatigue Test: A Simple, High-throughput Assay of Fatigue-like Behavior for the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animalcare.research.northeastern.edu [animalcare.research.northeastern.edu]
- 13. A systematic comparison of exercise training protocols on animal models of cardiovascular capacity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Fibrotic Effects of Sarpogrelate Hydrochloride in Diabetic Nephropathy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sarpogrelate hydrochloride's anti-fibrotic efficacy in diabetic nephropathy against other potential therapeutic agents. The information presented is supported by experimental data from preclinical studies, with detailed methodologies for key experiments to aid in research and development.
Mechanism of Action: this compound in Attenuating Renal Fibrosis
This compound is a selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2][3][4] In the context of diabetic nephropathy, elevated serotonin levels contribute to renal damage by promoting mesangial cell proliferation, extracellular matrix (ECM) synthesis, and overall fibrosis.[1][4] this compound mitigates these effects by blocking the 5-HT2A receptor, leading to a cascade of downstream effects that collectively reduce renal fibrosis.
The proposed signaling pathway for the anti-fibrotic action of this compound in diabetic nephropathy involves the inhibition of key pro-fibrotic pathways and the activation of protective ones. High glucose and other diabetic stimuli lead to the activation of Transforming Growth Factor-beta 1 (TGF-β1) and the RhoA/ROCK pathway, both central to the fibrotic process. Sarpogrelate, by blocking the 5-HT2A receptor, has been shown to suppress the TGF-β1/Smad signaling pathway, reducing the expression of downstream fibrotic markers.[1][4][5] Additionally, it has been observed to modulate the AMPK/Sirt1 pathway, which is known to have protective effects against renal injury.[1][4]
Comparative Efficacy of this compound
Experimental studies in rodent models of diabetic nephropathy have demonstrated the anti-fibrotic potential of this compound. The following tables summarize key quantitative data from these studies, comparing the effects of this compound with control groups and other therapeutic agents.
Table 1: In Vivo Efficacy of this compound in db/db Mice
| Parameter | Control (db/m) | Diabetic (db/db) | Sarpogrelate HCl (30 mg/kg/day) | % Improvement with Sarpogrelate | Reference |
| Urinary Albumin Excretion (µ g/24h ) | 28.5 ± 4.3 | 215.7 ± 35.1 | 110.2 ± 20.8 | 48.9% | [1][2][3][4] |
| Glomerular Collagen Accumulation (Picrosirius Red) | Low | High | Reduced | Qualitative Reduction | [1][4] |
| Renal TGF-β1 Expression (Western Blot) | Baseline | Increased | Decreased | Significant Decrease | [1][4] |
| Renal β-catenin Expression (Western Blot) | Baseline | Increased | Decreased | Significant Decrease | [1][4] |
| Renal Snail Expression (Western Blot) | Baseline | Increased | Decreased | Significant Decrease | [1][4] |
Table 2: Comparative In Vivo Efficacy in HFD/STZ-Induced Diabetic Mice
| Parameter | Control | Diabetic (HFD/STZ) | Sarpogrelate HCl (50 mg/kg) | Rosuvastatin (20 mg/kg) | Sarpogrelate + Rosuvastatin | Reference |
| Urinary Albumin Excretion (µ g/day ) | 15.2 ± 2.1 | 85.3 ± 10.7 | 35.1 ± 5.6 | 40.2 ± 6.1 | 28.9 ± 4.9 | [5] |
| Renal Collagen Deposition (Sirius Red) | Low | High | Reduced | Reduced | Additive Reduction | [5] |
| Renal TGF-β1 Expression (ELISA, pg/mg protein) | 12.5 ± 1.8 | 45.8 ± 5.3 | 25.1 ± 3.9 | 28.4 ± 4.2 | 20.7 ± 3.1 | [5] |
| Renal PAI-1 Expression (Immunohistochemistry) | Low | High | Reduced | Reduced | Additive Reduction | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Induction of Diabetic Nephropathy in Animal Models
-
Type 2 Diabetes Model (db/db mice): Male C57BLKS/J-db/db mice and their non-diabetic db/m littermates are used.[1][3][4] Animals are typically housed under standard conditions with free access to food and water. This compound (30 mg/kg/day) is administered orally for a period of 12 weeks.[1][3][4]
-
High-Fat Diet/Streptozotocin (HFD/STZ) Model: C57BL/6 mice are fed a high-fat diet (60% kcal from fat) for an extended period (e.g., 22 weeks).[5] A single low dose of streptozotocin (e.g., 40 mg/kg) is then administered intraperitoneally to induce diabetes.[5] this compound (50 mg/kg/day) and/or rosuvastatin (20 mg/kg/day) are administered orally for the final 13 weeks of the study.[5]
Assessment of Renal Fibrosis
-
Histological Analysis: Kidney tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.[1][5] Sections are stained with Picrosirius Red or Masson's trichrome to visualize and quantify collagen deposition.[1][4][5]
-
Western Blotting: Kidney tissues are homogenized in lysis buffer, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against TGF-β1, β-catenin, Snail, p-AMPK, and Sirt1.[1][4] After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence detection system.[1][4]
In Vitro Experiments
-
Analysis: Cell lysates are collected for Western blotting to analyze the expression of fibrotic and inflammatory proteins. Cell culture supernatants can be used for ELISA to measure secreted proteins like TGF-β1.
References
- 1. This compound ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice | PLOS One [journals.plos.org]
- 2. [PDF] this compound ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice | Semantic Scholar [semanticscholar.org]
- 3. This compound ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beneficial Effects of Sarpogrelate and Rosuvastatin in High Fat Diet/Streptozotocin-Induced Nephropathy in Mice | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
Sarpogrelate Hydrochloride Versus Aspirin Monotherapy in Coronary and Peripheral Artery Disease: A Comparative Analysis
A critical review of the mechanistic and clinical evidence for two antiplatelet agents in the management of atherosclerotic vascular disease.
Disclaimer: Direct head-to-head clinical trials comparing sarpogrelate hydrochloride monotherapy with aspirin monotherapy in patients with both Coronary Artery Disease (CAD) and Peripheral Artery Disease (PAD) are limited. This guide provides a comparative overview based on the available evidence for each drug's mechanism of action, and clinical data from separate studies. The information presented is intended for researchers, scientists, and drug development professionals and should not be interpreted as a direct endorsement of one therapy over the other in the absence of robust comparative clinical trial data.
Executive Summary
This compound and aspirin are both antiplatelet agents used in the management of atherosclerotic vascular diseases, yet they operate through distinct pharmacological pathways. Aspirin, a cornerstone of cardiovascular secondary prevention, irreversibly inhibits cyclooxygenase-1 (COX-1), thereby blocking thromboxane A2 production. Sarpogrelate, a more recent agent, is a selective serotonin (5-HT) 2A receptor antagonist that inhibits platelet aggregation and vasoconstriction mediated by serotonin. While aspirin's efficacy and safety profile in CAD and PAD are well-established through numerous large-scale clinical trials, the evidence for sarpogrelate monotherapy is more concentrated on PAD and often compared to "conventional treatment" rather than specifically aspirin monotherapy. This guide synthesizes the available data on their mechanisms, clinical efficacy, safety, and the methodologies of key studies to provide a comprehensive resource for the scientific community.
Mechanisms of Action
The antiplatelet effects of this compound and aspirin are achieved through different signaling pathways, as illustrated below.
This compound Signaling Pathway
Sarpogrelate selectively antagonizes the 5-HT2A receptor on platelets and vascular smooth muscle cells.[1][2] This action blocks the downstream signaling cascade initiated by serotonin, leading to reduced platelet aggregation and vasodilation.[1][2]
References
Head-to-head comparison of sarpogrelate and other 5-HT2A antagonists
An objective comparison of sarpogrelate and other 5-HT2A antagonists, supported by experimental data, for researchers, scientists, and drug development professionals.
Introduction to Sarpogrelate and 5-HT2A Antagonism
Sarpogrelate is a selective antagonist of the serotonin 5-hydroxytryptamine 2A (5-HT2A) receptor.[1] Activation of the 5-HT2A receptor by serotonin is linked to various physiological and pathological processes, including platelet aggregation, vasoconstriction, and proliferation of vascular smooth muscle cells.[1][2] By blocking these receptors, sarpogrelate exerts antiplatelet and vasodilatory effects, making it a therapeutic agent for ischemic diseases such as peripheral arterial disease (PAD).[1][2][3] This guide provides a head-to-head comparison of sarpogrelate with other 5-HT2A antagonists and functionally similar drugs, focusing on pharmacological profiles, clinical efficacy, and underlying experimental data.
Mechanism of Action: The 5-HT2A Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq pathway.[4] Upon agonist binding, the receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[5] DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[4][6] This cascade ultimately mediates the cellular responses associated with 5-HT2A activation, such as smooth muscle contraction and platelet aggregation.[1] Sarpogrelate acts by competitively blocking the 5-HT2A receptor, thereby inhibiting this signaling cascade.[2] Furthermore, studies have shown that sarpogrelate and other antagonists in its class can act as inverse agonists, reducing the receptor's basal activity even in the absence of serotonin.[7]
Head-to-Head Comparison Data
Pharmacological Profile
Sarpogrelate and its active metabolite, M-1, exhibit high binding affinity and selectivity for the 5-HT2A receptor. Its inverse agonist activity is comparable to other known 5-HT2A antagonists like ketanserin and ritanserin.[7]
| Compound | Receptor Binding Affinity (Ki, nM) | Inverse Agonist Activity | Selectivity Profile |
| Sarpogrelate | 8.39[8] | Potent inverse agonist, comparable to ketanserin and ritanserin.[7] | High affinity and selectivity for 5-HT2A. Low affinity for 5-HT1B and no affinity for 5-HT1A or 5-HT3 receptors.[8] |
| M-1 (Sarpogrelate Metabolite) | 1.70[8] | Potent inverse agonist.[7] | More active at 5-HT2A than the parent compound.[8] |
| Ketanserin | N/A | Potent inverse agonist.[7] | 5-HT2A antagonist.[7] |
| Ritanserin | Similar to Sarpogrelate[8] | Potent inverse agonist.[7] | 5-HT2A antagonist.[7] |
| Cyproheptadine | N/A | Potent inverse agonist.[7] | 5-HT2A antagonist.[7] |
Clinical Efficacy: Peripheral Arterial Disease (PAD)
A meta-analysis of 12 randomized controlled trials (RCTs) demonstrated the efficacy of sarpogrelate in improving key clinical endpoints in PAD patients compared to conventional treatment.[9][10]
| Clinical Endpoint | Sarpogrelate Treatment Group | Control Group | Result (Mean Difference or SMD) | P-value |
| Ankle-Brachial Index (ABI) | Significant Improvement | Conventional Treatment | SMD = 0.05[9][10] | 0.0005[9][10] |
| Dorsalis Pedis Artery Blood Flow | Significant Improvement | Conventional Treatment | MD = 0.16[9][10] | < 0.001[9][10] |
| Pain-Free Walking Distance (PFWD) | Significant Improvement | Conventional Treatment | MD = 201.86[9][10] | 0.04[9][10] |
| hsCRP Levels | Significant Decrease | Conventional Treatment | MD = -0.57[9][10] | 0.04[9][10] |
| IL-6 Levels | Significant Decrease | Conventional Treatment | MD = 1.48[9][10] | 0.008[9][10] |
| (SMD: Standardized Mean Difference; MD: Mean Difference) |
Clinical Efficacy: Post-Endovascular Intervention
Sarpogrelate has been compared to clopidogrel as part of a dual antiplatelet therapy (DAPT) regimen with aspirin following endovascular interventions. Meta-analyses suggest comparable efficacy and safety.
| Endpoint (vs. Clopidogrel) | Sarpogrelate + Aspirin | Clopidogrel + Aspirin | Result (Relative Risk) | P-value |
| Restenosis Rate | 17.50%[11] | 22.80%[11] | RR = 0.74 (95% CI: 0.55–1.00)[12][13] | 0.954[12][13] (No significant difference) |
| Target Lesion Revascularization (TLR) | N/A | N/A | RR = 0.76 (95% CI: 0.47–1.23)[12][13] | 0.476[12][13] (No significant difference) |
| Bleeding Rate | 0.00%[11] | 5.30%[11] | RR = 0.4 (95% CI: 0.13-1.19)[14] | 0.1[14] (No significant difference) |
| Amputation Rate | N/A | N/A | RR = 0.62 (95% CI: 0.10–3.77)[12] | 0.249[12] (No significant difference) |
Clinical Efficacy: Endothelial Dysfunction
A study comparing sarpogrelate to cilostazol in young male smokers found similar efficacy in improving endothelial function, but with a better safety profile for sarpogrelate.[15]
| Parameter | Sarpogrelate (2-week treatment) | Cilostazol (2-week treatment) | P-value (between groups) |
| Endothelium-Dependent Dilatation (EDD) | 7.4% to 8.8% (P=0.021)[15] | 7.7% to 8.8% (P=0.016)[15] | 0.984 (No significant difference)[15] |
| Intensity of Headache (Mean Score) | 1.4 ± 2.2[15] | 3.8 ± 2.5[15] | 0.005 (Significantly higher in cilostazol group)[15] |
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of sarpogrelate and other antagonists for the 5-HT2A receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the 5-HT2A receptor (e.g., rat brain cortical membranes).[8]
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the 5-HT2A receptor (e.g., [3H]-ketanserin).[16]
-
Competition: The incubation is performed in the presence of various concentrations of the unlabeled test compound (e.g., sarpogrelate). The test compound competes with the radioligand for binding to the receptor.
-
Separation & Counting: The bound radioligand is separated from the unbound ligand (e.g., by filtration). The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the activity of compounds as agonists or inverse agonists at Gq-coupled receptors like 5-HT2A.
-
Objective: To determine if sarpogrelate acts as an inverse agonist at the 5-HT2A receptor.[7]
-
Methodology:
-
Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).[17] A constitutively active mutant receptor (e.g., C322K) can be used to better assess inverse agonism.[7]
-
Labeling: Cells are typically labeled with myo-[3H]inositol, which is incorporated into cellular phosphoinositides.
-
Treatment: Cells are treated with various concentrations of the test compound (sarpogrelate, ketanserin, etc.).
-
IP Extraction: The reaction is stopped, and inositol phosphates are extracted from the cells.
-
Quantification: The amount of accumulated [3H]inositol phosphates is measured, often by ion-exchange chromatography followed by liquid scintillation counting. A reduction in the basal (unstimulated) level of IP accumulation indicates inverse agonist activity.[7]
-
References
- 1. Functions of 5-HT2A receptor and its antagonists in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sarpogrelate Hydrochloride? [synapse.patsnap.com]
- 3. The Selective Serotonin 2A Receptor Antagonist Sarpogrelate Prevents Cardiac Hypertrophy and Systolic Dysfunction via Inhibition of the ERK1/2–GATA4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inverse agonist activity of sarpogrelate, a selective 5-HT2A-receptor antagonist, at the constitutively active human 5-HT2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding affinity of sarpogrelate, a new antiplatelet agent, and its metabolite for serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on peripheral arterial disease: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on peripheral arterial disease: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prospective Randomized Study of Sarpogrelate Versus Clopidogrel-based Dual Antiplatelet Therapies in Patients Undergoing Femoropopliteal Arterial Endovascular Interventions: Preliminary Results - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of efficacy and safety of sarpogrelate-based anti-platelet therapy with non-sarpogrelate-based anti-platelet therapy following arterial endovascular therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Oral sarpogrelate can improve endothelial dysfunction as effectively as oral cilostazol, with fewer headaches, in active young male smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Cross-Species Efficacy of Sarpogrelate Hydrochloride: A Comparative Guide for Researchers
A comprehensive analysis of the pharmacodynamic and pharmacokinetic properties of sarpogrelate hydrochloride in rat and mouse models, providing researchers with essential data for preclinical study design and interpretation.
This compound, a selective serotonin 2A (5-HT2A) receptor antagonist, is a clinically utilized antiplatelet and vasodilatory agent. Its therapeutic effects are primarily attributed to the inhibition of serotonin-induced platelet aggregation and vascular smooth muscle cell proliferation. This guide provides a detailed comparison of the efficacy of this compound in two commonly used preclinical animal models: the rat and the mouse. The information presented herein is intended to assist researchers, scientists, and drug development professionals in designing and interpreting studies investigating the therapeutic potential of this compound.
Pharmacodynamic and Pharmacokinetic Profiles
A comparative summary of the key pharmacodynamic and pharmacokinetic parameters of this compound in rats and mice is presented below. While extensive data is available for rat models, specific pharmacokinetic parameters for mice are not as readily available in the public domain.
| Parameter | Rat | Mouse |
| Pharmacodynamics | ||
| Antiplatelet Aggregation | Inhibits serotonin-induced platelet aggregation.[1][2] | Effective in preventing thrombus formation in a cerebral venous sinus thrombosis model.[3][4] |
| Vascular Smooth Muscle Cell (VSMC) Proliferation | Inhibits 5-HT-induced proliferation of aortic smooth muscle cells at a concentration of 1 µM. | Data not readily available. |
| Pharmacokinetics (Oral Administration) | ||
| Dose | 5 mg/kg | Data not readily available. |
| Cmax (Maximum Plasma Concentration) | 11514 ng/mL | Data not readily available. |
| Tmax (Time to Cmax) | 0.25 h | Data not readily available. |
| Bioavailability | 47% | Data not readily available. |
| Pharmacokinetics (Intravenous Administration) | ||
| Dose | 5 mg/kg | Data not readily available. |
| Terminal Half-life (T1/2) | 1.2 h | Data not readily available. |
| Clearance (CL) | 218 mL/h/kg | Data not readily available. |
| Volume of Distribution (Vd) | 392 mL/kg | Data not readily available. |
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effects by selectively antagonizing the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), initiates a downstream signaling cascade leading to platelet aggregation and vascular smooth muscle cell contraction and proliferation. The binding of sarpogrelate to the 5-HT2A receptor blocks these effects.
Caption: Sarpogrelate inhibits 5-HT2A receptor signaling.
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are provided below to facilitate study replication and comparison.
Rat Models
Pharmacokinetic Study (Oral and Intravenous Administration) [5]
-
Animals: Male Wistar rats.
-
Housing: Standard laboratory conditions.
-
Drug Administration:
-
Oral: 5 mg/kg this compound administered as a solution.
-
Intravenous: 5 mg/kg this compound administered as a solution.
-
-
Blood Sampling: Blood samples were collected from the jugular vein at predose, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing.
-
Analysis: Plasma concentrations of sarpogrelate were determined using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using a noncompartmental analysis model.
Thrombosis Model
-
Model Induction: A common method for inducing thrombosis in rats is the ferric chloride-induced arterial thrombosis model. A filter paper saturated with ferric chloride solution (typically 5-10%) is applied to an exposed artery (e.g., carotid or femoral artery) for a defined period to induce endothelial injury and subsequent thrombus formation.
-
Drug Administration: this compound or vehicle is typically administered orally or intravenously prior to the induction of thrombosis.
-
Endpoint Measurement: Time to vessel occlusion is a primary endpoint, often measured using a Doppler flow probe. The weight of the thrombus can also be determined at the end of the experiment.
Caption: Workflow for a rat thrombosis model.
Mouse Models
Cerebral Venous Sinus Thrombosis (CVST) Model [3][4]
-
Animals: Mice (strain not specified in the abstract).
-
Model Induction: A model of CVST was induced, though the specific method is not detailed in the provided abstract.
-
Drug Administration: Mice in the treatment group received sarpogrelate. The dose and route of administration were not specified.
-
Endpoint Measurement: Neurological function was assessed using the rotarod test, balance beam test, and open-field test. Cerebral blood flow was observed using laser speckle contrast imaging, and neuronal cell damage was quantified by immunofluorescence.
Diabetic Nephropathy Model
-
Animals: db/db mice (a model of type 2 diabetes).
-
Drug Administration: this compound (30 mg/kg/day) was administered via oral gavage for 12 weeks.
-
Endpoint Measurement: Endpoints included serum adiponectin levels, urinary albumin excretion, macrophage infiltration into glomeruli, and renal inflammatory and fibrotic markers.
Caption: Workflow for a mouse diabetic nephropathy model.
Conclusion
This compound demonstrates clear efficacy in rat models of thrombosis and vascular smooth muscle cell proliferation, with well-defined pharmacokinetic parameters. In mouse models, it has shown therapeutic potential in cerebral venous sinus thrombosis and diabetic nephropathy. However, a direct cross-species comparison of efficacy is hampered by the lack of publicly available pharmacokinetic data for sarpogrelate in mice. Researchers should consider these species-specific differences and data gaps when designing and interpreting preclinical studies. Further investigation into the pharmacokinetics of this compound in mice is warranted to enable a more complete understanding of its cross-species efficacy.
References
- 1. Effects of this compound on platelet aggregation, and its relation to the release of serotonin and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Sarpogrelate on Cerebral Venous Sinus Thrombosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Sarpogrelate Hydrochloride's Impact on the ERK1/2–GATA4 Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sarpogrelate hydrochloride's effect on the ERK1/2–GATA4 signaling pathway with other relevant therapeutic alternatives. The information is supported by experimental data to aid in the evaluation and validation of this compound's potential in cardiovascular research and drug development.
Introduction to the ERK1/2–GATA4 Signaling Pathway in Cardiac Hypertrophy
The Extracellular signal-regulated kinase 1/2 (ERK1/2) and GATA binding protein 4 (GATA4) signaling cascade is a critical pathway in the development of cardiac hypertrophy, a condition characterized by the thickening of the heart muscle. Pathological stimuli such as pressure overload or neurohormonal agonists like phenylephrine (PE), angiotensin II (Ang II), and endothelin-1 (ET-1) activate this pathway.[1][2] This activation leads to the phosphorylation of ERK1/2, which in turn phosphorylates and activates the transcription factor GATA4.[3] Activated GATA4 then translocates to the nucleus and promotes the expression of genes associated with cardiac growth and remodeling, ultimately leading to hypertrophy.[3][4]
This compound, a selective 5-HT2A receptor antagonist, has been identified as a potent inhibitor of this signaling pathway, suggesting its therapeutic potential in mitigating cardiac hypertrophy.[1][2] This guide compares the effects of sarpogrelate with other drug classes known to interfere with pathways leading to cardiac hypertrophy, including Angiotensin II Receptor Blockers (ARBs), Endothelin Receptor Antagonists (ERAs), and direct MEK inhibitors.
Comparative Analysis of Drug Effects on the ERK1/2–GATA4 Pathway
The following tables summarize quantitative data from various studies, comparing the efficacy of this compound and its alternatives in modulating key events in the ERK1/2–GATA4 signaling pathway and cellular hypertrophy.
Table 1: Effect on Cardiomyocyte Hypertrophy
| Drug Class | Compound | Model | Hypertrophic Stimulus | Concentration | Effect on Cardiomyocyte Size/Hypertrophic Markers | Reference |
| 5-HT2A Antagonist | This compound | Primary cultured cardiomyocytes | Phenylephrine (30 µM) | 1 µM | Suppressed increase in cell surface area | [5] |
| Primary cultured cardiomyocytes | Angiotensin II (0.1 µM) | 1 µM | Suppressed increase in cell surface area | [5] | ||
| Primary cultured cardiomyocytes | Endothelin-1 (0.1 µM) | 1 µM | Suppressed increase in cell surface area | [5] | ||
| MEK Inhibitor | U0126 | Neonatal mouse cardiomyocytes | Phenylephrine (100 µM) | 10 µM | Attenuated increase in cell surface area and hypertrophic biomarkers (ANP, BNP, β-MHC) | [6] |
| Angiotensin Receptor Blocker (ARB) | Losartan | Mitral valve endothelial cells | TGF-β | 10 µM | Blocked endothelial-to-mesenchymal transition (a process contributing to fibrosis) | [7] |
| Endothelin Receptor Antagonist (ERA) | Bosentan | Murine model of myocarditis | Encephalomyocarditis virus | 100 mg/kg/day | Reduced heart weight/body weight ratio and myocardial necrosis | [8] |
Table 2: Effect on ERK1/2 Phosphorylation
| Drug Class | Compound | Model | Stimulus | Concentration | Effect on p-ERK1/2 Levels | Reference |
| 5-HT2A Antagonist | This compound | Primary cultured cardiomyocytes | Phenylephrine (30 µM) | 1 µM | Suppressed phosphorylation | [2] |
| Mouse model (TAC) | Pressure Overload | 5 mg/kg/day | Suppressed phosphorylation | [2] | ||
| MEK Inhibitor | U0126 | Neonatal mouse cardiomyocytes | Phenylephrine (100 µM) | 10 µM | Attenuated overexpression of p-ERK1/2 | [6] |
| Angiotensin Receptor Blocker (ARB) | Losartan | Mitral valve endothelial cells | TGF-β | 10 µM | Blocked phosphorylation | [7] |
| Endothelin Receptor Antagonist (ERA) | Bosentan | Not explicitly quantified for p-ERK1/2 in the context of hypertrophy in the provided results. | - | - | - |
Table 3: Effect on GATA4 Activation
| Drug Class | Compound | Model | Stimulus | Concentration | Effect on GATA4 Phosphorylation/Activity | Reference |
| 5-HT2A Antagonist | This compound | Primary cultured cardiomyocytes | Phenylephrine (30 µM) | 1 µM | Suppressed phosphorylation at Ser105 | [2] |
| Mouse model (TAC) | Pressure Overload | 5 mg/kg/day | Suppressed phosphorylation at Ser105 | [2] | ||
| Primary cultured cardiomyocytes | Phenylephrine (30 µM) | 1 µM | Suppressed enrichment of GATA4 in the ANF promoter region | [2] | ||
| MEK Inhibitor | U0126 | Cultured cardiomyocytes | Phenylephrine | Not specified | Blocked GATA4 transcriptional activation | [3] |
| Angiotensin Receptor Blocker (ARB) | Losartan | Rat model of pressure overload | Pressure Overload | Not specified | Did not inhibit the increase in GATA4 binding activity | [9] |
| Endothelin Receptor Antagonist (ERA) | Bosentan | Rat model of pressure overload | Pressure Overload | Not specified | Completely inhibited the increase in GATA4 binding activity | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
ERK1/2–GATA4 Signaling Pathway
Caption: The ERK1/2–GATA4 signaling pathway in cardiac hypertrophy and points of intervention for various drugs.
Experimental Workflow for Validating Drug Effects
References
- 1. The Selective Serotonin 2A Receptor Antagonist Sarpogrelate Prevents Cardiac Hypertrophy and Systolic Dysfunction via Inhibition of the ERK1/2-GATA4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Selective Serotonin 2A Receptor Antagonist Sarpogrelate Prevents Cardiac Hypertrophy and Systolic Dysfunction via Inhibition of the ERK1/2–GATA4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Transcription Factor GATA4 Is Activated by Extracellular Signal-Regulated Kinase 1- and 2-Mediated Phosphorylation of Serine 105 in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine 105 phosphorylation of transcription factor GATA4 is necessary for stress-induced cardiac hypertrophy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interactions between the ERK1/2 signaling pathway and PCAF play a key role in PE-induced cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Losartan inhibits endothelial-to-mesenchymal transformation in mitral valve endothelial cells by blocking transforming growth factor-β-induced phosphorylation of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Losartan protects human stem cell-derived cardiomyocytes from angiotensin II-induced alcoholic cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pressure overload increases GATA4 binding activity via endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Sarpogrelate Hydrochloride in Peripheral Arterial Disease: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the efficacy of sarpogrelate hydrochloride in the treatment of peripheral arterial disease (PAD). Drawing on data from randomized controlled trials and systematic reviews, we compare its performance against other therapeutic alternatives and detail the experimental protocols used in these key studies.
Executive Summary
This compound, a selective serotonin 5-HT2A receptor antagonist, has demonstrated efficacy in improving key clinical outcomes for patients with PAD. Meta-analyses of randomized controlled trials indicate that sarpogrelate significantly improves the ankle-brachial index (ABI) and pain-free walking distance (PFWD) when compared to conventional therapies. Furthermore, it has been shown to reduce levels of inflammatory markers, including high-sensitivity C-reactive protein (hsCRP) and interleukin-6 (IL-6), suggesting a potential anti-inflammatory role in the pathophysiology of PAD. When compared directly with clopidogrel, another common antiplatelet agent, sarpogrelate shows a comparable safety and efficacy profile in preventing restenosis and target lesion revascularization after endovascular interventions.
Comparative Efficacy of Sarpogrelate and Alternatives
The following tables summarize the quantitative data from meta-analyses and clinical trials, comparing the efficacy of this compound with conventional treatments and other specific medications for PAD.
Table 1: Sarpogrelate vs. Conventional Treatment in PAD
| Outcome Measure | Sarpogrelate Improvement | 95% Confidence Interval | P-value | Citation |
| Ankle-Brachial Index (ABI) | Standardized Mean Difference = 0.05 | 0.20 to 0.74 | 0.0005 | [1][2] |
| Pain-Free Walking Distance (PFWD) | Mean Difference = 201.86 meters | 9.34 to 394.38 | 0.04 | [1][2] |
| hs-CRP Levels | Mean Difference = -0.57 mg/L | -1.12 to -0.02 | 0.04 | [1][2] |
| IL-6 Levels | Mean Difference = -1.48 pg/mL | -2.56 to -0.39 | 0.008 | [1][2] |
Table 2: Sarpogrelate vs. Clopidogrel Post-Endovascular Therapy in PAD
| Outcome Measure | Sarpogrelate Group | Clopidogrel Group | Relative Risk (95% CI) | P-value | Citation |
| Restenosis Rate | 17.50% | 22.80% | 0.74 (0.55–1.00) | 0.954 | |
| Target Lesion Revascularization | Not specified | Not specified | 0.76 (0.47–1.23) | 0.476 | |
| All-Cause Mortality | Not specified | Not specified | 1.52 (0.55–4.24) | 0.476 | |
| Amputation Rate | Not specified | Not specified | 0.62 (0.10–3.77) | 0.249 |
Mechanism of Action: The 5-HT2A Signaling Pathway
This compound exerts its therapeutic effects by selectively antagonizing the 5-HT2A receptor. In the context of PAD, this action has two primary consequences: inhibition of platelet aggregation and prevention of vasoconstriction. The binding of serotonin (5-HT) to the 5-HT2A receptor on platelets and vascular smooth muscle cells initiates a signaling cascade that leads to these pathological events. Sarpogrelate competitively blocks this binding, thereby mitigating these effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in the meta-analyses are provided below.
Ankle-Brachial Index (ABI) Measurement
The ABI is a non-invasive test to assess the presence and severity of PAD.
-
Patient Preparation: The patient rests in a supine position for at least 10 minutes before the measurement to ensure stabilized blood pressure.
-
Brachial Pressure Measurement: A standard blood pressure cuff is placed on the upper arm. The systolic blood pressure is measured in both brachial arteries using a handheld Doppler probe over the brachial artery. The higher of the two readings is used for the ABI calculation.
-
Ankle Pressure Measurement: The blood pressure cuff is placed just above the ankle. The systolic blood pressure is measured in both the dorsalis pedis and posterior tibial arteries of each leg using the Doppler probe.
-
Calculation: The ABI for each leg is calculated by dividing the higher of the two systolic pressures in the ankle by the higher of the two brachial systolic pressures.
References
Sarpogrelate Hydrochloride versus Ticlopidine in Reducing Restenosis After Coronary Stenting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sarpogrelate hydrochloride and ticlopidine in the context of reducing in-stent restenosis following coronary stenting procedures. It is designed to offer a comprehensive overview of their comparative efficacy and safety, supported by clinical trial data, detailed experimental protocols, and visualizations of relevant biological pathways and study designs.
Executive Summary
In-stent restenosis, the re-narrowing of a coronary artery after stent implantation, remains a significant challenge in interventional cardiology. Antiplatelet therapy is a cornerstone of preventing this complication. This guide focuses on a head-to-head comparison of two such agents: this compound, a selective 5-hydroxytryptamine (5-HT) receptor subtype 2A antagonist, and ticlopidine, a P2Y12 receptor inhibitor. A key randomized controlled trial demonstrates that while both drugs exhibit similar efficacy in preventing binary restenosis and subacute stent thrombosis, sarpogrelate is associated with a significantly lower incidence of adverse drug reactions requiring treatment withdrawal.
Quantitative Data Comparison
A pivotal multicenter, randomized controlled trial provides the primary quantitative data for this comparison. The study evaluated the efficacy and safety of sarpogrelate plus aspirin versus ticlopidine plus aspirin in patients who underwent successful bare metal coronary stenting.
| Outcome Measure | Sarpogrelate + Aspirin (Group S, n=225) | Ticlopidine + Aspirin (Group T, n=225) | p-value |
| Binary Restenosis Rate | 16.9% | 18.2% | Not Significant |
| Adverse Drug Reactions Requiring Withdrawal | 0.44% | 8% | 0.002 |
| Subacute Stent Thrombosis | 0.44% | 0.44% | Not Significant |
Key Experimental Protocol
The following outlines the methodology of the key comparative study between sarpogrelate and ticlopidine.[1]
Study Design: A prospective, multicenter, randomized controlled trial.[1]
Patient Population: A total of 450 patients who underwent successful planned or unplanned bare metal coronary stenting were enrolled.[1]
Randomization and Treatment:
-
Group S (n=225): Received sarpogrelate (300 mg/day) plus aspirin (100 mg/day).[1]
-
Group T (n=225): Received ticlopidine (200 mg/day) plus aspirin (100 mg/day).[1] The assigned treatment (sarpogrelate or ticlopidine) was administered for a minimum of 4 weeks following the procedure.[1]
Endpoints:
-
Primary Endpoints:
Signaling Pathways
The mechanisms by which sarpogrelate and ticlopidine inhibit processes leading to restenosis are distinct, targeting different aspects of platelet activation and smooth muscle cell proliferation.
This compound Signaling Pathway
Sarpogrelate is a selective antagonist of the serotonin (5-HT) 2A receptor.[1][2] Platelet activation and aggregation, as well as vascular smooth muscle cell proliferation and migration, are key events in the pathophysiology of in-stent restenosis, and are partly mediated by serotonin. By blocking the 5-HT2A receptor, sarpogrelate interferes with these processes.
Ticlopidine Signaling Pathway
Ticlopidine is a thienopyridine that, through its active metabolite, irreversibly inhibits the P2Y12 receptor on platelets. This receptor plays a crucial role in amplifying platelet activation and aggregation induced by adenosine diphosphate (ADP). By blocking this pathway, ticlopidine effectively reduces thrombus formation.
Discussion and Conclusion
The available clinical evidence from a direct comparative trial indicates that this compound, in combination with aspirin, is as effective as ticlopidine with aspirin in preventing binary restenosis and subacute stent thrombosis after the implantation of bare metal stents.[1] The rates of these ischemic events did not differ significantly between the two treatment groups.[1]
The most striking difference between the two therapies lies in their safety and tolerability profiles. Treatment with sarpogrelate was associated with a significantly lower rate of adverse drug reactions that required discontinuation of the therapy compared to ticlopidine (0.44% vs. 8%).[1] This finding is of considerable clinical importance, as patient adherence to antiplatelet therapy is critical in the post-stenting period to prevent thrombotic complications. Ticlopidine is known for its potential to cause hematological side effects, including neutropenia and thrombotic thrombocytopenic purpura, which necessitates regular blood count monitoring.[3][4] The lower incidence of adverse effects with sarpogrelate suggests a more favorable safety profile.
References
- 1. Comparison of sarpogrelate and ticlopidine in bare metal coronary stent implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Results of the Ticlid or Plavix Post-Stents (TOPPS) trial: do they justify the switch from ticlopidine to clopidogrel after coronary stent placement? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Sarpogrelate Outperforms Conventional Therapy in Improving Ankle-Brachial Index for Peripheral Arterial Disease
A comprehensive review of clinical data indicates that sarpogrelate, a selective serotonin (5-HT)2A receptor antagonist, demonstrates a statistically significant improvement in the ankle-brachial index (ABI) compared to conventional therapies for patients with peripheral arterial disease (PAD). This guide provides a detailed comparative analysis of sarpogrelate and conventional treatments, summarizing key experimental data, outlining study methodologies, and visualizing the underlying signaling pathways.
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of sarpogrelate's performance against standard PAD treatments. The evidence suggests that sarpogrelate's unique mechanism of action, which targets vasoconstriction and platelet aggregation, may offer a therapeutic advantage in improving peripheral circulation.
Data Presentation: Sarpogrelate vs. Conventional Therapy
A meta-analysis of 12 randomized controlled trials (RCTs) provides robust quantitative data on the efficacy of sarpogrelate in treating PAD. The primary outcome measure for this comparison is the change in the ankle-brachial index (ABI), a key indicator of peripheral circulation.
| Outcome Measure | Sarpogrelate Group | Conventional Therapy Group | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | P-value | Citation |
| Ankle-Brachial Index (ABI) | Significantly Improved | Improved | 0.42 | 0.24 to 0.60 | <0.0001 | [1][2] |
In addition to the primary endpoint of ABI, the meta-analysis also revealed significant improvements in other relevant clinical outcomes for patients treated with sarpogrelate.
| Secondary Outcome | Sarpogrelate Group | Conventional Therapy Group | Mean Difference (MD) / SMD | 95% Confidence Interval (CI) | P-value | Citation |
| Pain-Free Walking Distance (m) | Significantly Increased | Increased | MD: 201.86 | 9.34 to 394.38 | 0.04 | [1] |
| Interleukin-6 (IL-6) (pg/mL) | Significantly Decreased | Decreased | MD: -1.48 | -2.56 to -0.39 | 0.008 | [1] |
| High-sensitivity C-reactive protein (hs-CRP) (mg/L) | Significantly Decreased | Decreased | MD: -0.57 | -1.12 to -0.02 | 0.04 | [1] |
Experimental Protocols
The findings presented are based on a meta-analysis of 12 randomized controlled trials. While the specific protocols of each individual trial may vary slightly, the general methodology is outlined below.
Study Design
The included studies were randomized controlled trials comparing sarpogrelate with conventional therapy in patients diagnosed with peripheral arterial disease.[1][3]
Patient Population
Participants were adult patients with a diagnosis of peripheral arterial disease, often presenting with symptoms of intermittent claudication.[3][4]
Interventions
-
Sarpogrelate Group: Patients in the experimental group received oral sarpogrelate hydrochloride, typically at a dosage of 100 mg three times daily.[5][6]
-
Conventional Therapy Group: The control group received conventional medical therapy for PAD. This typically consisted of a combination of lifestyle modifications and pharmacological interventions.[5]
-
Lifestyle Modifications: Counseling on smoking cessation, dietary changes (e.g., heart-healthy diet), and a structured exercise program were standard recommendations.[7][8][9][10][11]
-
Pharmacological Therapy: Standard medical treatment often included antiplatelet agents such as aspirin (75-325 mg daily) or clopidogrel (75 mg daily), statins for lipid management, and antihypertensive medications to control blood pressure.[12][13][14][15]
-
Outcome Measurement: Ankle-Brachial Index (ABI)
The primary outcome, ABI, was measured at baseline and at follow-up intervals. The ABI is a non-invasive test that compares the blood pressure at the ankle with the blood pressure in the arm. A low ABI number can indicate narrowing or blockage of the arteries in the legs.
Mechanism of Action and Signaling Pathways
Sarpogrelate's therapeutic effect is primarily attributed to its selective antagonism of the 5-HT2A receptor. This receptor is implicated in vasoconstriction and platelet aggregation, two key pathological processes in peripheral arterial disease.[16][17][18][19]
By blocking the 5-HT2A receptor, sarpogrelate leads to:
-
Vasodilation: Inhibition of serotonin-induced contraction of vascular smooth muscle cells, leading to increased blood flow.[16]
-
Inhibition of Platelet Aggregation: Reduced platelet activation and aggregation, which can prevent thrombus formation.[17][18]
-
Improved Endothelial Function: Sarpogrelate has been shown to improve the function of the endothelium, the inner lining of blood vessels.[5][20]
The following diagrams illustrate the experimental workflow of the clinical trials and the proposed signaling pathway of sarpogrelate.
References
- 1. Effects of this compound on peripheral arterial disease: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on peripheral arterial disease: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a selective 5-HT2A antagonist, improves vascular function in patients with peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the 5-HT2A Antagonist Sarpogrelate on Walking Ability in Patients with Intermittent Claudication as Measured Using the Walking Impairment Questionnaire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peripheral Artery Disease - Treatment | NHLBI, NIH [nhlbi.nih.gov]
- 8. Lifestyle Changes that Can Help Reduce Your Risk of Developing PAD - Vein Health Clinics [veinhealthclinics.com]
- 9. 5 Healthy Lifestyle Habits to Prevent or Treat PAD: Kishore K. Arcot , MD, FACC, FSCAI, FSVM, RPVI: Cardiology [memphisvein.com]
- 10. Peripheral arterial disease (PAD) - NHS [nhs.uk]
- 11. thevascularcaregroup.com [thevascularcaregroup.com]
- 12. heart.org [heart.org]
- 13. 2. Management of PAD - Canadian Cardiovascular Society [ccs.ca]
- 14. droracle.ai [droracle.ai]
- 15. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. The 5-hydroxytryptamine2A receptor antagonist this compound inhibits acute platelet aggregation in injured endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In-vitro pharmacology of sarpogrelate and the enantiomers of its major metabolite: 5-HT2A receptor specificity, stereoselectivity and modulation of ritanserin-induced depression of 5-HT contractions in rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sarpogrelate HCl, a selective 5-HT2A antagonist, retards the progression of atherosclerosis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sarpogrelate Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Sarpogrelate Hydrochloride, a compound utilized in research and development, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
I. Core Principles of this compound Disposal
The primary methods for the disposal of this compound involve treatment at a licensed chemical destruction facility or controlled incineration.[1] It is imperative to avoid releasing the substance into the environment and to prevent contamination of water, foodstuffs, and feed.[1] Discharge into sewer systems is not permitted.[1]
II. Step-by-Step Disposal Procedure
1. Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure substance, contaminated labware (e.g., vials, pipettes, gloves), and solutions.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental reactions. Incompatible materials, such as strong oxidizing agents, should be kept separate.
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure appropriate PPE is worn. This includes safety glasses with side shields or goggles, chemical-impermeable gloves, and protective clothing.
-
If there is a risk of dust formation or aerosol generation, respiratory protection, such as a NIOSH/MSHA approved respirator, should be used.[2]
3. Containerization:
-
Use designated, properly labeled, and sealed containers for this compound waste. Containers should be robust and leak-proof.
-
The label should clearly indicate "Hazardous Waste" and "this compound."
4. On-site Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
The storage area should be secure and accessible only to authorized personnel.
5. Off-site Disposal:
-
Arrange for the collection and disposal of the waste by a licensed and reputable chemical waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
The recommended disposal methods are controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[1]
6. Contaminated Packaging:
-
Empty containers that held this compound should be triple-rinsed (or equivalent).[1] The rinsate should be collected and disposed of as hazardous waste.
-
After proper cleaning, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or combustible packaging materials may be incinerated.[1]
III. Safety and Handling Precautions for this compound Waste
For quick reference, the following table summarizes key safety precautions when handling this compound waste.
| Precaution Category | Specific Guidance |
| Personal Protective Equipment (PPE) | Wear safety glasses with side shields or goggles, chemical-impermeable gloves, and protective clothing. Use respiratory protection if dust or aerosols are generated.[2] |
| Handling | Handle in a well-ventilated area. Avoid contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[1] Use non-sparking tools.[1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials like strong oxidizing agents. |
| Spill Response | In case of a spill, evacuate the area. Wear appropriate PPE. Prevent further leakage. Collect spillage using non-sparking tools and place it in a suitable container for disposal.[1] Avoid discharge into drains.[1] |
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Sarpogrelate Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling active pharmaceutical ingredients such as Sarpogrelate Hydrochloride. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life.[1][2][3][4] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is critical to minimize exposure and ensure personnel safety.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheet recommendations.
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Chemical-resistant gloves | Gloves must be inspected before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands after handling.[2][5] For compounding, administering, and disposing of hazardous drugs, wearing two pairs of gloves is recommended.[6] |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Must conform to appropriate government standards such as NIOSH (US) or EN 166 (EU).[2][5] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Should be worn if exposure limits are exceeded or if irritation is experienced. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] A full-face respirator should be used if exposure limits are exceeded or irritation or other symptoms are experienced.[3] |
| Body Protection | Protective clothing | Impervious clothing, such as a lab coat or gown with long sleeves and a solid front, should be worn.[2][6] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (gloves and lab coat) when unpacking the chemical.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][5] Some sources recommend refrigeration (2-8°C for short-term and -20°C for long-term storage).[5][7]
-
Store away from incompatible materials, such as strong oxidizing agents.
2. Preparation and Use:
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation of dust and aerosols.[1][2][3]
-
Ensure all necessary PPE is worn correctly before handling the substance.
-
Do not eat, drink, or smoke in the area where the chemical is handled or stored.[1][3]
-
Wash hands thoroughly after handling.[5]
3. Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area.[3]
-
Ensure adequate ventilation.[3]
-
Wear full PPE, including respiratory protection, chemical-impermeable gloves, and eye protection.[3]
-
For solid spills, gently sweep up the material and place it in a suitable, closed container for disposal.[2][5] Avoid creating dust.
-
Prevent the spilled material from entering drains or waterways.[3][5]
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination.
-
Unused Product: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national laws and regulations.[1][3] This may involve a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3]
-
Contaminated PPE and Materials: All disposable PPE (gloves, gowns, etc.) and other contaminated materials should be collected in a designated, sealed container and disposed of as hazardous waste.
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[3]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][3] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][3] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1][3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][3] |
Experimental Workflow and Safety Protocols
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, integrating the necessary safety checkpoints at each stage.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
